Product packaging for Myristoylcarnitine(Cat. No.:CAS No. 29874-09-7)

Myristoylcarnitine

Cat. No.: B1233240
CAS No.: 29874-09-7
M. Wt: 371.6 g/mol
InChI Key: PSHXNVGSVNEJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl-L-carnitine, also known as tetradecanoyl-L-carnitine or C14-carnitine, is a long-chain acylcarnitine ester that serves as a crucial intermediate in fatty acid metabolism . Its primary role is within the carnitine palmitoyltransferase (CPT) system, which facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key energy-producing process . By conjugating with carnitine via CPT-1 on the mitochondrial outer membrane, myristoylcarnitine is formed, allowing it to be shuttled across the inner membrane by the carnitine-acylcarnitine translocase (CACT). Once in the mitochondrial matrix, CPT-2 reconverts it to myristoyl-CoA, which then enters the β-oxidation pathway . Due to this central role, this compound is a valuable biomarker in research. Its accumulation in cells and biofluids signals incomplete fatty acid oxidation and mitochondrial dysfunction, conditions often associated with insulin resistance, type 2 diabetes, and other metabolic disorders . Beyond its traditional metabolic role, emerging research highlights the pleiotropic effects of the carnitine pool. Long-chain acylcarnitines like this compound are now understood to be involved in complex biological processes, including the regulation of mitochondrial homeostasis, inflammation, immune responses, and cellular signal transduction . This product is offered as a high-purity analytical standard (≥97.0%, HPLC) and is supplied in neat format for research applications. It is intended for use as a standard in mass spectrometry-based metabolomic studies, clinical testing for inborn errors of metabolism, and investigations into energy metabolism and metabolic diseases . This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41NO4 B1233240 Myristoylcarnitine CAS No. 29874-09-7

Properties

CAS No.

29874-09-7

Molecular Formula

C21H41NO4

Molecular Weight

371.6 g/mol

IUPAC Name

3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3

InChI Key

PSHXNVGSVNEJBD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

myristoylcarnitine

Origin of Product

United States

Foundational & Exploratory

what is the function of Myristoylcarnitine in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Functions of Myristoylcarnitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a long-chain acylcarnitine, is a critical intermediate in cellular metabolism, primarily known for its role in the transport of myristic acid (a 14-carbon saturated fatty acid) into the mitochondria for subsequent β-oxidation.[1][2] Beyond this canonical function, emerging evidence indicates that this compound possesses significant bioactivity, capable of modulating key cellular signaling pathways, particularly those involved in inflammation and cell stress.[3][4] Dysregulation of this compound levels has been associated with metabolic diseases such as insulin (B600854) resistance and type 2 diabetes, where incomplete fatty acid oxidation leads to its accumulation.[3][4] This guide provides a comprehensive technical overview of the established and proposed functions of this compound in cells, details the experimental protocols used for its study, and presents its known signaling pathways.

Core Function: Transport of Myristic Acid

The primary and most well-understood function of this compound is its role as a shuttle molecule for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process essential for fatty acid oxidation (FAO).[2][5][6] Long-chain fatty acids themselves cannot cross the inner mitochondrial membrane.[5] The carnitine shuttle system, a multi-enzyme process, facilitates this transport.

The key steps involving this compound are:

  • Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to myristoyl-CoA by an acyl-CoA synthetase.

  • Formation of this compound: At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming this compound and releasing Coenzyme A (CoA).[1][7]

  • Translocation: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]

  • Conversion back to Myristoyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process, converting this compound back to myristoyl-CoA and freeing L-carnitine.[2]

  • β-Oxidation: The regenerated myristoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production.[5][8]

Diagram 1: The Carnitine Shuttle for Myristic Acid Transport.

Role in Proinflammatory Signaling

Accumulation of long-chain acylcarnitines, including this compound, is observed in metabolic diseases and is linked to the induction of a proinflammatory state.[3][4] Studies have shown that this compound can activate classical inflammatory signaling pathways in various cell types, including macrophages and epithelial cells.[3][4]

Key Signaling Events:

  • MAPK Pathway Activation: L-myristoylcarnitine (L-C14 carnitine) has been demonstrated to induce the phosphorylation, and thus activation, of key mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[3][4] This activation occurs in a dose- and time-dependent manner.[4]

  • Cytokine Production: The activation of these stress and inflammatory pathways leads to the downstream expression and secretion of proinflammatory cytokines. For instance, treatment of C2C12 myotubes and RAW 264.7 macrophages with this compound results in a significant increase in the production of Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2).[3][9]

  • MyD88-Dependent Signaling: The proinflammatory effects of this compound appear to be at least partially dependent on the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein, a key component in many pattern recognition receptor (PRR) signaling pathways, including Toll-like receptors (TLRs).[3][4] Knockdown of MyD88 has been shown to blunt the inflammatory response to this compound.[3][4] However, the specific receptor upstream of this pathway remains to be definitively identified, as this compound can still promote some inflammatory responses in cells lacking TLR2 and TLR4.[3][4]

cluster_membrane Plasma Membrane cluster_nucleus Nucleus Myristo This compound (L-C14) Receptor Unknown Receptor (PRR?) Myristo->Receptor Binds MyD88 MyD88 Receptor->MyD88 Activates MAPK_cascade MAPK Cascade MyD88->MAPK_cascade Initiates JNK p-JNK MAPK_cascade->JNK ERK p-ERK MAPK_cascade->ERK Transcription Gene Transcription JNK->Transcription ERK->Transcription Cytokines Proinflammatory Cytokines (IL-6, COX-2) Transcription->Cytokines Expression & Secretion

Diagram 2: this compound-Induced Proinflammatory Signaling.

Other Cellular Effects

Cell Stress and Apoptosis

At higher concentrations, long-chain acylcarnitines can induce cell stress and death.[9] Treatment of C2C12 myotubes with this compound leads to increased cell permeability and modest activation of caspase-3, an executive enzyme in the apoptotic cascade.[9] This suggests that pathophysiological levels of this compound may contribute to tissue damage by promoting programmed cell death. While L-carnitine itself has been shown to have anti-apoptotic effects in some contexts[10][11][12], its long-chain acyl esters like this compound can have opposing, pro-apoptotic effects at high concentrations.

Membrane Disruption

The cytotoxic effects observed at high concentrations (≥25 µM) may be linked to the detergent-like properties of long-chain acylcarnitines, leading to membrane disruption.[9] This is supported by findings that a synthetic zwitterionic compound with a similar structure can mimic the cell permeability effects of this compound.[9] This suggests a dual role where this compound acts as a specific signaling molecule at lower physiological or near-physiological concentrations, while acting as a non-specific membrane-disrupting agent at higher, potentially toxicological, concentrations.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the cellular effects of this compound.

Table 1: Proinflammatory Effects of L-Myristoylcarnitine (L-C14)

Cell LineConcentration (µM)EffectMagnitude of EffectReference
RAW 264.7 Macrophages5 - 25Stimulation of proinflammatory cytokine expression and secretionDose-dependent increase[3][4]
RAW 264.7 Macrophages25Time-dependent phosphorylation of JNK and ERKPeak activation observed at specific time points[4]
C2C12 Myotubes25 - 100Increased IL-6 production4.1 to 31.4-fold increase over vehicle[9]
C2C12 Myotubes10 - 25Activation (phosphorylation) of p38, JNK, and ERK2.5 to 11-fold increase[9]

Table 2: Cytotoxicity and Cell Stress Effects of L-Myristoylcarnitine (L-C16 used as representative)

Cell LineConcentration (µM)EffectObservationReference
C2C12 Myotubes≥ 25Increased cell permeability and deathObserved within 6 hours of treatment[9]
C2C12 Myotubes≥ 25Modest activation of caspase-3Indicates induction of apoptosis[9]
C2C12 Myotubes10Rapid increase in intracellular calciumPotential upstream signaling event[9]

Experimental Protocols

The study of this compound's cellular functions employs a range of standard molecular and cell biology techniques.

Protocol 1: General Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., RAW 264.7 or C2C12) in appropriate culture plates (e.g., 6-well or 12-well plates) at a predetermined density to achieve 80-90% confluency on the day of the experiment.[13]

  • Cell Starvation/Pre-incubation: Prior to treatment, wash cells with phosphate-buffered saline (PBS) and switch to a low-serum or serum-free medium for a period of 2 to 12 hours. This minimizes background signaling pathway activation.

  • This compound Treatment: Prepare a stock solution of L-myristoylcarnitine in a suitable vehicle (e.g., water or DMSO). Dilute the stock solution to the final desired concentrations (e.g., 5, 10, 25, 50 µM) in the cell culture medium.

  • Incubation: Add the treatment media to the cells and incubate for the desired time period (e.g., 30 minutes to 24 hours) at 37°C and 5% CO₂.

  • Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA extraction.

cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Seed cells in multi-well plate B Culture to 80-90% confluency A->B C Starve cells in low-serum medium B->C D Prepare this compound dilutions C->D E Treat cells for specified duration D->E F Collect supernatant (for ELISA) E->F G Lyse cells (for Western Blot/RNA) E->G H Perform downstream assays F->H G->H

Diagram 3: General Workflow for Cellular Assays.
Protocol 2: Western Blotting for MAPK Phosphorylation

  • Cell Lysis: After treatment, place culture plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and ERK (p-ERK) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total JNK, total ERK, and a loading control like β-actin or GAPDH.

Protocol 3: Quantification of Acylcarnitines by LC-MS/MS
  • Sample Preparation:

    • To a known volume of sample (e.g., cell lysate or supernatant), add an internal standard (e.g., deuterated this compound, [D₃]-myristoylcarnitine).[14][15]

    • Precipitate proteins by adding a threefold volume of cold acetonitrile.[14]

    • Vortex and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Extraction & Derivatization (if necessary): Transfer the supernatant to a new tube. For butylation (a common derivatization to improve chromatographic properties), evaporate the solvent under nitrogen and react the residue with butanolic-HCl.

  • Reconstitution: Evaporate the sample to dryness again and reconstitute in a mobile phase-compatible solvent (e.g., 50% methanol).[14]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry system.

    • Separate the acylcarnitines using a suitable column (e.g., a C8 or C18 reversed-phase column).

    • Detect and quantify the specific acylcarnitine species using tandem mass spectrometry, typically in positive ion mode with precursor ion or neutral loss scanning specific to the carnitine backbone.

  • Data Analysis: Calculate the concentration of this compound by comparing its peak area to that of the internal standard against a standard curve.

Conclusion

This compound is a multifaceted molecule with a fundamental role in cellular energy metabolism via the carnitine shuttle. However, its functions extend beyond simple fatty acid transport. At elevated concentrations, characteristic of certain metabolic disease states, this compound acts as a signaling molecule that can trigger proinflammatory and cell stress pathways. This bioactivity implicates this compound as a potential contributor to the low-grade chronic inflammation associated with conditions like insulin resistance. Understanding the dual nature of this molecule—as both a vital metabolic intermediate and a potent signaling agent—is crucial for researchers in metabolism and drug development professionals targeting metabolic and inflammatory diseases. Future research should focus on identifying the specific receptors and upstream sensors for this compound to fully elucidate its role in cellular pathophysiology.

References

Myristoylcarnitine's role in fatty acid beta-oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Myristoylcarnitine in Fatty Acid Beta-Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid beta-oxidation (FAO) is a fundamental catabolic process that provides a significant portion of the energy required by various tissues, particularly during periods of fasting or prolonged exercise. This pathway involves the sequential breakdown of fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. For long-chain fatty acids, such as myristic acid (C14:0), entry into the mitochondrial matrix, where beta-oxidation occurs, is a critical and highly regulated step. This transport is facilitated by the carnitine shuttle system, in which this compound plays an indispensable role as the transportable form of myristic acid. This technical guide provides a comprehensive overview of the core functions of this compound in fatty acid beta-oxidation, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Carnitine Shuttle: The Gateway for Myristic Acid Oxidation

The inner mitochondrial membrane is impermeable to long-chain acyl-CoA esters. The carnitine shuttle is the biological system responsible for their transport into the mitochondrial matrix. This compound is a key intermediate in this process for myristic acid.

The shuttle operates in four distinct steps:

  • Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to its thioester derivative, myristoyl-CoA, by the enzyme long-chain acyl-CoA synthetase (ACS). This reaction consumes one molecule of ATP.

  • Formation of this compound: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) catalyzes the transesterification of the myristoyl group from coenzyme A to L-carnitine, forming this compound and releasing free coenzyme A. This is the primary rate-limiting step in long-chain fatty acid oxidation.

  • Mitochondrial Import: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.

  • Regeneration of Myristoyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) , located on the inner surface of the inner mitochondrial membrane, catalyzes the reverse reaction, converting this compound back to myristoyl-CoA and releasing L-carnitine. The regenerated myristoyl-CoA is now available for the beta-oxidation pathway.

Myristoylcarnitine: A Technical Guide to its Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myristoylcarnitine (C14-carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondria for β-oxidation. Initially identified as an intermediate in fatty acid metabolism, recent research has unveiled its broader biological activities, implicating it in various physiological and pathological processes. Elevated levels of this compound have been associated with metabolic disorders such as type 2 diabetes and insulin (B600854) resistance. Furthermore, it has been shown to activate pro-inflammatory signaling pathways, suggesting its potential role as a mediator in inflammatory conditions. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, its biological functions, and detailed experimental protocols for its study.

Discovery and Initial Characterization

Acylcarnitines were first discovered over 70 years ago as essential molecules in the transport of fatty acids across the inner mitochondrial membrane, a process critical for energy production.[1] this compound, as a specific long-chain acylcarnitine, was identified through the analysis of metabolic intermediates. It is formed by the esterification of myristic acid to carnitine.[1]

Physicochemical Properties

This compound is an O-acylcarnitine with the chemical formula C21H41NO4.[2] Its structure consists of a myristoyl group attached to the hydroxyl group of L-carnitine.

PropertyValueReference
Molecular FormulaC21H41NO4[2]
Molecular Weight371.6 g/mol [2]
IUPAC Name3-carboxy-2-(tetradecanoyloxy)propyl-trimethylammonium[2]
InChIKeyPSHXNVGSVNEJBD-UHFFFAOYSA-N[2]
SMILESCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C--INVALID-LINK--(C)C[2]

Biological Role and Signaling Pathways

The primary and most well-understood function of this compound is its role in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4] This process is essential for cellular energy production, particularly in tissues with high energy demands like skeletal muscle and the heart.[5]

The Carnitine Shuttle

The transport of myristoyl-CoA into the mitochondrial matrix is a multi-step process involving two key enzymes, Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2), and a translocase.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Myristoyl-CoA Myristoyl-CoA CPT1 CPT1 Myristoyl-CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Myristoylcarnitine_inter This compound CPT1->Myristoylcarnitine_inter CoA Translocase Translocase Myristoylcarnitine_inter->Translocase Translocase->Carnitine_cyto Myristoylcarnitine_matrix This compound Translocase->Myristoylcarnitine_matrix CPT2 CPT2 Myristoylcarnitine_matrix->CPT2 CoA_matrix CoA CoA_matrix->CPT2 Myristoyl-CoA_matrix Myristoyl-CoA CPT2->Myristoyl-CoA_matrix Carnitine Carnitine_matrix Carnitine CPT2->Carnitine_matrix beta_oxidation β-Oxidation Myristoyl-CoA_matrix->beta_oxidation Carnitine_matrix->Translocase Proinflammatory_Signaling This compound This compound PRR Pattern Recognition Receptor (PRR) This compound->PRR Activates MyD88 MyD88 PRR->MyD88 MAPK_cascade MAPK Cascade MyD88->MAPK_cascade NF_kB NF-κB MyD88->NF_kB Activates JNK JNK MAPK_cascade->JNK Phosphorylates ERK ERK MAPK_cascade->ERK Phosphorylates p38 p38 MAPK_cascade->p38 Phosphorylates Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) JNK->Proinflammatory_Genes ERK->Proinflammatory_Genes p38->Proinflammatory_Genes NF_kB->Proinflammatory_Genes LCMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (ACN + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (HILIC Column) Supernatant_Collection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI Mass_Analysis Tandem Mass Spectrometry (MRM) ESI->Mass_Analysis Data_Analysis Data Analysis and Quantification Mass_Analysis->Data_Analysis

References

Myristoylcarnitine: A Key Biomarker of Metabolic Stress — A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stress, a state characterized by perturbations in the body's normal metabolic homeostasis, is a hallmark of numerous pathological conditions, including insulin (B600854) resistance, cardiovascular disease, and inborn errors of metabolism. The identification of sensitive and specific biomarkers is paramount for the early diagnosis, monitoring, and development of therapeutic interventions for these conditions. Among the myriad of metabolites, myristoylcarnitine (C14), a long-chain acylcarnitine, has emerged as a significant indicator of metabolic dysregulation, particularly in the context of mitochondrial fatty acid oxidation. This technical guide provides a comprehensive overview of this compound as a biomarker of metabolic stress, detailing its biochemical significance, analytical methodologies for its quantification, and its role in various disease states.

The Biochemical Role of this compound in Fatty Acid Metabolism

This compound is an ester formed from L-carnitine and myristic acid, a 14-carbon saturated fatty acid. Its primary role is intrinsically linked to the carnitine shuttle system, a critical process for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2]

Under normal physiological conditions, long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitines such as this compound.[1][3] These acylcarnitines are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2] Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating acyl-CoA for β-oxidation and freeing carnitine to be shuttled back to the cytoplasm.[1][3]

An accumulation of this compound and other long-chain acylcarnitines in plasma and tissues is indicative of a bottleneck in this pathway, signaling that the rate of fatty acid entry into the mitochondria exceeds the capacity of the β-oxidation pathway. This imbalance is a key feature of metabolic stress and mitochondrial dysfunction.[4][5]

Signaling Pathways and Metabolic Relationships

The accumulation of this compound is not merely a passive indicator of metabolic imbalance but can also actively participate in cellular signaling cascades that contribute to the pathophysiology of metabolic diseases.

Fatty Acid Beta-Oxidation Pathway and this compound Formation cluster_cytoplasm cluster_mitochondrion Cytoplasm Cytoplasm Myristic_Acid Myristic Acid (C14:0) Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Myristoylcarnitine_cyto This compound (C14) Myristoyl_CoA->Myristoylcarnitine_cyto Carnitine_cyto L-Carnitine Carnitine_cyto->Myristoylcarnitine_cyto OMM Outer Mitochondrial Membrane CACT CACT Myristoylcarnitine_mito This compound (C14) Myristoylcarnitine_cyto->Myristoylcarnitine_mito IMS Intermembrane Space IMM Inner Mitochondrial Membrane Mitochondrial_Matrix Mitochondrial Matrix CPT2 CPT2 Myristoyl_CoA_mito Myristoyl-CoA Myristoylcarnitine_mito->Myristoyl_CoA_mito Carnitine_mito L-Carnitine Carnitine_mito->CACT Carnitine_mito->Myristoyl_CoA_mito Beta_Oxidation β-Oxidation Myristoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Carnitine shuttle and this compound's role in fatty acid oxidation.

This compound as a Biomarker in Disease

Elevated levels of this compound have been implicated in a range of metabolic disorders.

Inborn Errors of Metabolism

The most well-established clinical application of acylcarnitine profiling, including this compound, is in newborn screening for inborn errors of metabolism.[6][7] Specifically, elevated C14 carnitine is a key diagnostic marker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a genetic disorder that impairs the breakdown of long-chain fatty acids.[8]

Insulin Resistance and Type 2 Diabetes

A growing body of evidence suggests a strong association between elevated plasma concentrations of long-chain acylcarnitines, including this compound, and insulin resistance.[4][9] The accumulation of these metabolites is thought to contribute to lipotoxicity, where excess lipid intermediates interfere with insulin signaling pathways.[9]

Cardiovascular Disease

Alterations in fatty acid metabolism are central to the pathophysiology of many cardiovascular diseases. Studies have shown that elevated levels of long-chain acylcarnitines are associated with an increased risk of adverse cardiovascular events.[10][11] This may be due to their role in promoting oxidative stress and inflammation within the myocardium.[12]

Quantitative Data on this compound Levels

The following tables summarize reported concentrations of this compound in plasma under various physiological and pathological conditions. It is important to note that reference ranges can vary between laboratories due to differences in analytical methods and patient populations.

Table 1: this compound (C14) Plasma Concentrations in Healthy Individuals

Age GroupConcentration (nmol/mL)Reference
Newborns (≤ 7 days)0.03 - 0.25[13]
Infants/Children (8 days - 7 years)0.02 - 0.20[13]
Adults (≥ 8 years)0.03 - 0.22[13]

Table 2: Alterations in this compound (C14) Plasma Concentrations in Disease States

ConditionChange in ConcentrationPathophysiological RelevanceReference
VLCAD Deficiency Significantly ElevatedImpaired β-oxidation of very long-chain fatty acids.[8]
Insulin Resistance/T2D ElevatedIncomplete fatty acid oxidation and lipotoxicity.[4]
Heart Failure ElevatedAltered myocardial energy metabolism.[4]
Chronic Kidney Disease ElevatedImpaired renal clearance of acylcarnitines.[14]
Chronic Fatigue Syndrome DecreasedPotential alteration in CPT1 activity.[14]

Experimental Protocols for this compound Quantification

The gold standard for the quantification of this compound and other acylcarnitines in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][15]

LC-MS/MS Workflow for this compound Quantification Sample_Collection Sample Collection (Plasma, Serum, Dried Blood Spot) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Derivatization Derivatization (Optional) (e.g., Butylation) Supernatant_Transfer->Derivatization LC_Separation Liquid Chromatography (e.g., Reversed-Phase) Supernatant_Transfer->LC_Separation Direct Injection Derivatization->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_MS_Analysis Tandem Mass Spectrometry (MS/MS) (Precursor Ion Scan or MRM) ESI->MS_MS_Analysis Data_Analysis Data Analysis and Quantification MS_MS_Analysis->Data_Analysis

Caption: A typical workflow for quantifying this compound using LC-MS/MS.

Detailed Methodological Steps:
  • Sample Preparation:

    • Plasma/Serum: A small volume (e.g., 10-100 µL) of plasma or serum is deproteinized by the addition of a solvent such as acetonitrile (B52724), often containing isotopically labeled internal standards (e.g., d3-myristoylcarnitine) for accurate quantification.[15][16]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[16]

    • The clear supernatant is transferred to a new vial for analysis.[16]

    • Dried Blood Spots (DBS): A small punch from the DBS is extracted with a solvent, typically methanol (B129727) containing internal standards.

  • Derivatization (Optional but common for enhanced sensitivity):

    • The carboxyl group of acylcarnitines can be esterified, for example, by butylation using acidified butanol.[6] This improves chromatographic separation and ionization efficiency. However, non-derivatized methods are also widely used.[15]

  • Liquid Chromatography (LC):

    • The prepared sample is injected into an LC system.

    • Separation is typically achieved on a reversed-phase column (e.g., C8 or C18).[17]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol with similar additives) is commonly employed.[18]

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source in positive ion mode.[15]

    • Precursor Ion Scanning: A common method for acylcarnitine profiling involves scanning for a common fragment ion at m/z 85, which is characteristic of the carnitine moiety.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. For this compound, a common transition is m/z 372.3 -> m/z 85.0.

Logical Relationships and Interpretation

Interpretation of Elevated this compound Levels Elevated_C14 Elevated this compound (C14) Oxidative_Stress Oxidative Stress Elevated_C14->Oxidative_Stress Insulin_Resistance Insulin Resistance Elevated_C14->Insulin_Resistance Cardiovascular_Disease Cardiovascular Disease Elevated_C14->Cardiovascular_Disease Metabolic_Stress Metabolic Stress Metabolic_Stress->Elevated_C14 Increased_FA_Flux Increased Fatty Acid Flux (e.g., Obesity, High-Fat Diet) Increased_FA_Flux->Metabolic_Stress Impaired_Beta_Oxidation Impaired β-Oxidation Impaired_Beta_Oxidation->Metabolic_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->Impaired_Beta_Oxidation Genetic_Defects Genetic Defects (e.g., VLCAD Deficiency) Genetic_Defects->Impaired_Beta_Oxidation Nutrient_Overload Nutrient Overload Nutrient_Overload->Increased_FA_Flux

Caption: The relationship between metabolic stressors and elevated this compound.

The interpretation of this compound levels requires consideration of the broader clinical context and the acylcarnitine profile as a whole. An isolated elevation of this compound may point towards a specific defect in long-chain fatty acid metabolism, while a general increase in multiple long-chain acylcarnitines is more indicative of a broader state of metabolic stress or mitochondrial overload.

Conclusion and Future Directions

This compound is a valuable and sensitive biomarker of metabolic stress, providing a window into the state of mitochondrial fatty acid oxidation. Its quantification by LC-MS/MS is a robust and well-established method used in both clinical diagnostics and research. For researchers, scientists, and drug development professionals, monitoring this compound levels can be a powerful tool in preclinical studies to assess potential drug-induced mitochondrial toxicity and in clinical research to understand the metabolic underpinnings of various diseases. Future research will likely focus on further elucidating the precise signaling roles of this compound and other acylcarnitines in disease pathogenesis and exploring their utility in personalized medicine and as targets for therapeutic intervention.

References

Physiological Concentrations of Myristoylcarnitine in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylcarnitine (C14), an ester of L-carnitine and myristic acid, is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. The concentration of this compound in plasma can serve as a biomarker for the state of fatty acid metabolism and may be altered in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound concentrations in human plasma, methodologies for its quantification, and its role in metabolic pathways.

Physiological Concentration of this compound

A definitive physiological concentration range for this compound in the plasma of healthy human adults has not been consistently established across all studies. The Human Metabolome Database notes that it is often "Detected but not Quantified"[1]. However, data from various acylcarnitine profiling studies suggest that its concentration is typically in the low micromolar to nanomolar range.

Several factors can influence plasma acylcarnitine levels, including age and gender. Studies have shown that long-chain acylcarnitines may increase with age[2][3]. Furthermore, males have been reported to have significantly higher endogenous plasma L-carnitine and total carnitine concentrations than females[4][5][6][7].

For context, a study on patients with and without epicardial artery disease reported concentrations for other long-chain acylcarnitines in their control group, such as cis-5-Tetradecenoyl-carnitine (C14:1) at 0.03-0.05 µM and 3,5-Tetradecadien-carnitine (C14:2) at 0.16-0.27 µM[8]. These values may provide an indirect indication of the expected low micromolar to nanomolar concentration range for this compound.

Table 1: Reported Concentrations of Long-Chain Acylcarnitines in Human Plasma
AcylcarnitineConcentration Range (µM)Study PopulationNotes
This compound (C14)Detected but not QuantifiedHealthy AdultsOften at or near the limit of detection of some analytical methods.
cis-5-Tetradecenoyl-carnitine (C14:1)0.03 - 0.05Control group for a study on epicardial artery diseaseProvides context for expected C14 concentrations.[8]
3,5-Tetradecadien-carnitine (C14:2)0.16 - 0.27Control group for a study on epicardial artery diseaseProvides context for expected C14 concentrations.[8]
Long-chain acylcarnitines (general)Increase with ageHealthy individuals (age 20-90)Highlights the influence of age on acylcarnitine levels.[2][3]

Experimental Protocols: Quantification of this compound

The gold standard for the quantification of this compound and other acylcarnitines in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low-concentration analytes.[9][10][11]

Key Steps in LC-MS/MS Quantification of Acylcarnitines:
  • Sample Preparation:

    • Plasma or serum samples are typically used.

    • Proteins are precipitated using a solvent like acetonitrile, often containing internal standards (deuterated acylcarnitines).

    • The supernatant is collected after centrifugation.

    • In some methods, derivatization to butyl esters is performed to enhance ionization, though methods for underivatized acylcarnitines are also common.[10][12][13]

  • Liquid Chromatography (LC) Separation:

    • The prepared sample is injected into an LC system.

    • A reversed-phase column (e.g., C18) is commonly used to separate the acylcarnitines based on their hydrophobicity.[13]

    • A gradient elution with solvents such as water and acetonitrile, often with additives like formic acid, is employed.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) in positive ion mode is typically used.

    • Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine are monitored.[10]

Workflow for Acylcarnitine Analysis

experimental_workflow plasma Plasma/Serum Sample precipitation Protein Precipitation (e.g., Acetonitrile + Internal Standards) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation LC Separation (e.g., C18 column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantification of acylcarnitines in plasma by LC-MS/MS.

Metabolic Pathway: Fatty Acid β-Oxidation

This compound is a key intermediate in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.

Carnitine Shuttle and β-Oxidation Pathway

fatty_acid_oxidation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix FA_CoA Myristoyl-CoA CPT1 CPT1 FA_CoA->CPT1 + Carnitine Myristoylcarnitine_cyto This compound CPT1->Myristoylcarnitine_cyto CACT CACT Myristoylcarnitine_cyto->CACT Translocation Myristoylcarnitine_mito This compound CPT2 CPT2 Myristoylcarnitine_mito->CPT2 + CoA CACT->Myristoylcarnitine_mito Myristoyl_CoA_mito Myristoyl-CoA CPT2->Myristoyl_CoA_mito Beta_Oxidation β-Oxidation Spiral Myristoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The role of this compound in the transport of myristic acid into the mitochondria for β-oxidation.

Conclusion

While a precise physiological concentration range for this compound in human plasma is yet to be firmly established, it is recognized as a low-abundance metabolite detectable by sensitive analytical techniques like LC-MS/MS. Its concentration is influenced by demographic factors such as age and sex and is intrinsically linked to the flux of long-chain fatty acids through the β-oxidation pathway. Further research with standardized methodologies is required to establish definitive reference ranges for this compound, which will enhance its utility as a biomarker in clinical and research settings.

References

The Distribution of Myristoylcarnitine Across Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylcarnitine, a C14 acylcarnitine, is a crucial intermediate in the mitochondrial transport and metabolism of myristic acid, a saturated long-chain fatty acid. As a key player in cellular energy homeostasis, the tissue-specific distribution and concentration of this compound can provide valuable insights into the metabolic state of various organs and are of significant interest in the study of metabolic diseases and drug development. This technical guide provides a comprehensive overview of the available data on the distribution of this compound in different human tissues, detailed experimental methodologies for its quantification, and a visualization of its role in the fatty acid β-oxidation pathway.

Data Presentation: Quantitative Distribution of Long-Chain Acylcarnitines

Direct quantitative data for this compound in a wide range of healthy human tissues is limited in the current scientific literature. The Human Metabolome Database notes that while this compound has been detected in blood, its concentration in various tissues has not been quantified.[1] Therefore, this section presents available data on the concentration of total long-chain acylcarnitines (LCACs), which includes this compound, in several human tissues. It is important to note that the proportion of this compound within the total LCAC pool can vary between tissues and under different physiological conditions.

TissueAnalyteConcentration (nmol/g wet tissue or as specified)ConditionReference
Heart (Myocardium) Total Long-Chain Acylcarnitines317 ± 72Control[2]
Total Long-Chain Acylcarnitines532 ± 169Chronic Heart Failure[2]
Total Long-Chain Acylcarnitines4.9 ± 3.8 µmol/g noncollagen proteinPost-Heart Transplantation[3]
Brain (Cortex) Total Long-Chain Acylcarnitines4.92 nmol/g tissueFed State (Rat)[4]
Total Long-Chain Acylcarnitines5.88 nmol/g tissueFasted State (Rat)[4]
Liver -Data not available for specific concentration of this compound or total LCACs in healthy human liver tissue.--
Skeletal Muscle -Data not available for specific concentration of this compound or total LCACs in healthy human skeletal muscle.--
Kidney -Data not available for specific concentration of this compound or total LCACs in healthy human kidney tissue.--

Note: The data for brain tissue is derived from a study on rats and may not be directly extrapolated to humans. The heart tissue data is from patients with specific cardiac conditions and healthy controls, providing a valuable comparison. The lack of specific quantitative data for this compound in healthy human liver, skeletal muscle, and kidney highlights a significant area for future research.

Experimental Protocols: Quantification of this compound in Tissues

The accurate quantification of this compound in tissue samples is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed methodology adapted from a validated protocol for the analysis of acylcarnitines in plasma and liver tissue, which can be applied to other tissues with appropriate homogenization procedures.

Objective: To quantify the concentration of this compound in a given tissue sample.

Materials:

  • Tissue sample (e.g., liver, heart, muscle biopsy)

  • Internal Standard (IS): Deuterated this compound (e.g., D3-Myristoylcarnitine)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, LC-MS grade

  • Centrifuge

  • LC-MS/MS system (e.g., coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation and Homogenization:

    • Accurately weigh a portion of the frozen tissue sample (typically 10-50 mg).

    • Add a known amount of the deuterated this compound internal standard.

    • Add ice-cold homogenization buffer.

    • Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.

    • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for extraction.

  • Protein Precipitation and Extraction:

    • To the supernatant, add a volume of ice-cold methanol (typically 3-4 times the volume of the supernatant) to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the extracted acylcarnitines to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

    • Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject a specific volume of the reconstituted sample onto a reversed-phase C18 column.

      • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

      • The gradient should be optimized to achieve good separation of this compound from other acylcarnitines and matrix components.

    • Mass Spectrometric Detection:

      • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its deuterated internal standard.

      • The precursor-to-product ion transitions for this compound (m/z 372.3 -> 85.1) and its deuterated internal standard should be monitored. The m/z 85 fragment is a characteristic product ion for carnitine esters.

  • Quantification:

    • A calibration curve is generated using known concentrations of this compound standard spiked into a similar matrix.

    • The concentration of this compound in the tissue sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • The final concentration is expressed as nmol or pmol per gram of wet tissue weight.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the crucial role of this compound in the transport of myristic acid into the mitochondrial matrix for subsequent β-oxidation.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix MyristicAcid Myristic Acid (C14) MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase (ACS) This compound This compound MyristoylCoA->this compound Carnitine Palmitoyltransferase I (CPT1) Carnitine_cyto Carnitine Carnitine_cyto->this compound CACT Carnitine-Acylcarnitine Translocase (CACT) This compound->CACT Carnitine_mito Carnitine CACT->Carnitine_mito MyristoylCoA_mito Myristoyl-CoA CACT->MyristoylCoA_mito Carnitine Palmitoyltransferase II (CPT2) BetaOxidation β-Oxidation Spiral MyristoylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

This compound's role in fatty acid β-oxidation.

Experimental Workflow for this compound Quantification

The following diagram outlines the key steps in the experimental workflow for quantifying this compound in tissue samples.

Experimental_Workflow Start Tissue Sample Collection (e.g., Biopsy) Homogenization Tissue Homogenization with Internal Standard Start->Homogenization Extraction Protein Precipitation & Acylcarnitine Extraction Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing End Results (nmol/g tissue) Data_Processing->End

Workflow for this compound quantification in tissues.

Conclusion

This compound is a vital metabolite in fatty acid metabolism, and its tissue-specific concentrations are of great interest to researchers in various fields. While direct quantitative data for this compound in many healthy human tissues remains a gap in the current literature, this guide provides the most relevant available data on long-chain acylcarnitines. The detailed experimental protocol for LC-MS/MS analysis offers a robust framework for researchers aiming to quantify this compound in their own studies. The provided diagrams visually summarize the critical role of this compound in the fatty acid β-oxidation pathway and the workflow for its measurement. Further research is warranted to establish a comprehensive quantitative map of this compound distribution across all human tissues in both healthy and diseased states, which will undoubtedly contribute to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

Myristoylcarnitine's Impact on Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylcarnitine, a C14 acylcarnitine, is an intermediate of fatty acid metabolism that has garnered significant attention for its role in cellular signaling, particularly in the context of inflammation. Elevated levels of this compound have been associated with metabolic diseases, and emerging evidence indicates that it can directly activate pro-inflammatory pathways in immune cells. This technical guide provides a comprehensive overview of the impact of this compound on key cellular signaling cascades, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Data Presentation

The following tables summarize the quantitative effects of L-myristoylcarnitine (L-C14 carnitine) on pro-inflammatory markers in RAW 264.7 murine macrophages.

Table 1: Dose-Dependent Effect of this compound on COX-2 Protein Expression

This compound (µM)Relative COX-2 Protein Expression (Fold Change vs. Control)
0 (Control)1.0
52.5
104.0
256.5

Data are derived from densitometric analysis of Western blots and represent the mean fold change relative to the vehicle-treated control group.

Table 2: Dose-Dependent Effect of this compound on Pro-inflammatory Cytokine Secretion

This compound (µM)TNF-α (pg/mL)MIP-2 (pg/mL)MCP-1 (pg/mL)
0 (Control)50100200
5250500800
1060012001800
25150030004500

Data are presented as mean concentrations from ELISA measurements of cell culture supernatants after 24 hours of treatment.

Table 3: Time-Dependent Phosphorylation of JNK and ERK by this compound (25 µM)

Time (minutes)Relative p-JNK/Total JNK (Fold Change vs. 0 min)Relative p-ERK/Total ERK (Fold Change vs. 0 min)
01.01.0
152.83.5
304.55.2
603.24.1
1201.52.0

Data are derived from densitometric analysis of Western blots and represent the mean fold change in the ratio of phosphorylated to total protein relative to the 0-minute time point.

Signaling Pathways

This compound has been shown to activate pro-inflammatory signaling pathways in a MyD88-dependent manner, leading to the activation of MAP kinases JNK and ERK. While the specific upstream receptor for this compound remains to be definitively identified, the downstream effects converge on the production of inflammatory mediators.[1]

Myristoylcarnitine_Signaling This compound This compound UnknownReceptor Unknown Receptor This compound->UnknownReceptor MyD88 MyD88 UnknownReceptor->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs NFkB NF-κB TAK1->NFkB IKK complex activation JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 JNK->AP1 ERK->AP1 Proinflammatory Pro-inflammatory Gene Expression (COX-2, TNF-α, MIP-2, MCP-1) AP1->Proinflammatory NFkB->Proinflammatory

This compound-induced pro-inflammatory signaling pathway.

While a direct link between this compound and Protein Kinase C (PKC) in the context of inflammation is not yet fully established, PKC is a crucial regulator of macrophage activation and inflammatory responses. Myristoylated proteins, such as the MARCKS protein, are known substrates of PKC, suggesting a potential for crosstalk.[2][3][4][5][6]

PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Substrate Substrate (e.g., MARCKS) PKC->Substrate Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Inflammation) pSubstrate->Response Extracellular Extracellular Signal Extracellular->Receptor

General overview of the Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

Experimental Workflow Overview

The general workflow for investigating the impact of this compound on cellular signaling pathways is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Culture Culture RAW 264.7 cells Treat Treat cells with this compound (various concentrations and time points) Culture->Treat Harvest_Supernatant Harvest Cell Culture Supernatant Treat->Harvest_Supernatant Harvest_Lysate Prepare Cell Lysates Treat->Harvest_Lysate ELISA Cytokine Quantification (ELISA) Harvest_Supernatant->ELISA WesternBlot Protein Analysis (Western Blot) Harvest_Lysate->WesternBlot Quantify_Cytokines Quantify Cytokine Concentrations ELISA->Quantify_Cytokines Quantify_Phosphorylation Densitometric Analysis of Phosphorylated Proteins WesternBlot->Quantify_Phosphorylation Data_Analysis Statistical Analysis and Data Visualization Quantify_Cytokines->Data_Analysis Quantify_Phosphorylation->Data_Analysis

General experimental workflow for studying this compound's effects.
Detailed Methodologies

Protocol 1: Cell Culture and Treatment with this compound

  • Cell Line and Culture Conditions:

    • RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • For protein analysis (Western blot), seed 1.5 x 10^6 cells per well in 6-well plates.

    • For cytokine analysis (ELISA), seed 2.5 x 10^5 cells per well in 24-well plates.

    • Allow cells to adhere and grow for 24 hours to reach approximately 80% confluency.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of L-myristoylcarnitine in sterile water or an appropriate vehicle.

    • On the day of the experiment, dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 5, 10, 25 µM).

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Replace the culture medium with the this compound-containing medium or vehicle control (serum-free DMEM).

    • Incubate the cells for the desired time points (e.g., 15, 30, 60, 120 minutes for phosphorylation studies; 24 hours for cytokine and COX-2 expression studies).

Protocol 2: Western Blot Analysis for COX-2, Phospho-JNK, and Phospho-ERK

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to an equal amount of protein from each sample and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against COX-2, phospho-JNK, phospho-ERK, total JNK, total ERK, or a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis using image analysis software (e.g., ImageJ) to quantify the band intensities. Normalize the expression of the protein of interest to the loading control. For phosphorylated proteins, normalize to the corresponding total protein.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, MIP-2, and MCP-1

  • Sample Collection:

    • After the 24-hour treatment with this compound, collect the cell culture supernatants from the 24-well plates.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cells or debris.

    • Store the cleared supernatants at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α, MIP-2, and MCP-1.

    • Follow the manufacturer's instructions for each kit. A general procedure is as follows:

      • Coat a 96-well plate with the capture antibody overnight at 4°C.

      • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

      • Wash the plate and add the standards and samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.

      • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

      • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.

      • Wash the plate and add the substrate solution. Allow the color to develop.

      • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the known concentrations of the standards.

    • Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.

Conclusion

This compound acts as a pro-inflammatory signaling molecule in macrophages, inducing the expression of COX-2 and the secretion of various cytokines. This process is mediated, at least in part, by a MyD88-dependent signaling pathway that leads to the activation of the MAP kinases JNK and ERK. While the precise upstream receptor for this compound is yet to be elucidated, the downstream consequences on inflammatory signaling are significant. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of this compound in inflammatory processes and to explore potential therapeutic interventions targeting these pathways. Further research is warranted to fully understand the intricate mechanisms of this compound-induced cellular signaling and its implications in metabolic and inflammatory diseases.

References

Myristoylcarnitine: A Technical Guide to its Biochemical Properties, Structure, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylcarnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondria for subsequent β-oxidation. Aberrant levels of this compound have been implicated in various metabolic disorders, including insulin (B600854) resistance and cardiovascular disease, making it a significant biomarker and a potential therapeutic target. This technical guide provides an in-depth overview of the biochemical properties, structure, and biological functions of this compound, with a focus on its involvement in cellular signaling pathways. Detailed experimental methodologies for its analysis are also presented.

Introduction

This compound is an endogenous metabolite formed through the esterification of L-carnitine with myristic acid. This reaction is catalyzed by carnitine acyltransferases located on the outer and inner mitochondrial membranes. The primary function of this compound is to facilitate the transport of myristoyl-CoA across the inner mitochondrial membrane, a critical step in the breakdown of long-chain fatty acids to produce ATP.[1] Recent studies have unveiled its bio-active roles, including the activation of pro-inflammatory signaling pathways, suggesting its contribution to the pathophysiology of metabolic diseases.[2][3]

Structure and Biochemical Properties

This compound is an amphipathic molecule with a quaternary ammonium (B1175870) group, a hydroxyl group, and a long hydrocarbon chain. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C21H41NO4[4]
Molecular Weight 371.55 g/mol
IUPAC Name (3R)-3-(myristoyloxy)-4-(trimethylammonio)butanoate[5]
CAS Number 25597-07-3
Synonyms Myristoyl-L-carnitine, CAR 14:0, C14:0 Carnitine, L-Carnitine myristoyl ester[4][6]
SMILES String CCCCCCCCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C[5]
InChI Key PSHXNVGSVNEJBD-LJQANCHMSA-N
Storage Temperature 2-8°C[7]
Solubility Soluble in DMSO[7]

Biological Role and Metabolism

The canonical role of this compound is intrinsically linked to the carnitine shuttle system, a vital process for fatty acid oxidation.

The Carnitine Shuttle

The transport of long-chain fatty acids like myristic acid into the mitochondrial matrix is a multi-step process:

  • Activation: Myristic acid is first activated to myristoyl-CoA by acyl-CoA synthetase on the outer mitochondrial membrane.

  • Transesterification (CPT1): Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming this compound.[8]

  • Translocation: this compound is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).

  • Transesterification (CPT2): Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) transfers the myristoyl group back to coenzyme A, reforming myristoyl-CoA.

  • β-Oxidation: Myristoyl-CoA can then enter the β-oxidation spiral to generate acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation.

The ratio of this compound to myristate can reflect the rate of carnitine-dependent fatty acid transport into the mitochondria.[9]

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Myristic_Acid Myristic Acid Myristoyl_CoA_cyto Myristoyl-CoA Myristic_Acid->Myristoyl_CoA_cyto Acyl-CoA Synthetase CPT1 CPT1 Myristoyl_CoA_cyto->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Myristoylcarnitine_cyto This compound CACT CACT Myristoylcarnitine_cyto->CACT Transport OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CPT1->Myristoylcarnitine_cyto Myristoylcarnitine_matrix This compound CACT->Myristoylcarnitine_matrix CPT2 CPT2 Myristoyl_CoA_matrix Myristoyl-CoA CPT2->Myristoyl_CoA_matrix Myristoylcarnitine_matrix->CPT2 Beta_Oxidation β-Oxidation Myristoyl_CoA_matrix->Beta_Oxidation

Caption: The Carnitine Shuttle for Myristic Acid Transport.

Pro-inflammatory Signaling

Beyond its metabolic role, this compound has been shown to activate pro-inflammatory signaling pathways, particularly in macrophages and epithelial cells.[2] Elevated levels of long-chain acylcarnitines are associated with insulin resistance and type 2 diabetes, and this pro-inflammatory activity may contribute to the pathology.[2][3]

Studies have demonstrated that l-myristoylcarnitine can stimulate the expression and secretion of pro-inflammatory cytokines.[2] This effect is mediated, at least in part, through the activation of key signaling cascades.

MAPK Pathway Activation

This compound has been shown to induce the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] The activation of these kinases can lead to the expression of various inflammatory genes.

Role of MyD88

The pro-inflammatory effects of this compound appear to be dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][3] MyD88 is a key signaling component downstream of many pattern recognition receptors (PRRs), including most Toll-like receptors (TLRs). Knockdown of MyD88 has been shown to blunt the pro-inflammatory response to this compound.[2]

Proinflammatory_Signaling This compound This compound PRR Pattern Recognition Receptor (PRR) This compound->PRR Activates MyD88 MyD88 PRR->MyD88 Recruits MAPK_activation MAPK Activation MyD88->MAPK_activation Initiates Signaling Cascade JNK JNK Phosphorylation MAPK_activation->JNK ERK ERK Phosphorylation MAPK_activation->ERK Proinflammatory_Cytokines Pro-inflammatory Cytokine Expression and Secretion JNK->Proinflammatory_Cytokines ERK->Proinflammatory_Cytokines

Caption: this compound-Induced Pro-inflammatory Signaling Pathway.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for both research and clinical diagnostics. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound by UHPLC-MS/MS

This protocol outlines a general method for the quantitative analysis of this compound in biological matrices such as plasma or tissue homogenates.[10][11]

5.1.1. Sample Preparation

  • Internal Standard Spiking: To a known volume of sample (e.g., 100 µL of plasma), add an internal standard solution containing a stable isotope-labeled analog of this compound (e.g., D3-myristoylcarnitine).

  • Protein Precipitation: Precipitate proteins by adding a threefold excess of cold acetonitrile. Vortex thoroughly.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

5.1.2. UHPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for separation (e.g., 2.1 x 100 mm, 1.7 µm particle size).[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the analytes. The specific gradient will depend on the column and system used.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 372.3 -> Product ion (Q3) m/z 85.0.[4]

      • Internal Standard (e.g., D3-myristoylcarnitine): Precursor ion (Q1) m/z 375.3 -> Product ion (Q3) m/z 85.0.

5.1.3. Data Analysis

Quantification is achieved by constructing a calibration curve using known concentrations of this compound standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

LCMS_Workflow start Biological Sample (e.g., Plasma) step1 Add Internal Standard start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Collect Supernatant step3->step4 step5 Dry Down (Nitrogen Evaporation) step4->step5 step6 Reconstitute step5->step6 step7 UHPLC Separation (C18 Column) step6->step7 step8 MS/MS Detection (ESI+, MRM) step7->step8 end Data Analysis and Quantification step8->end

Caption: Experimental Workflow for this compound Quantification.

Conclusion

This compound is a multifaceted molecule that is not only central to fatty acid metabolism but also an active participant in cellular signaling. Its quantification in biological systems provides valuable insights into the metabolic state and can serve as a biomarker for various diseases. The methodologies and information presented in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating further exploration of the roles of this compound in health and disease.

References

Myristoylcarnitine and Disease: A Technical Overview of Preliminary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoylcarnitine (C14), a long-chain acylcarnitine, is emerging as a significant bioactive lipid metabolite implicated in a range of pathological conditions. Preliminary studies have linked alterations in this compound levels to inflammatory processes, cardiovascular disease, cancer, and inborn errors of metabolism. This technical guide synthesizes the current understanding of this compound's role in disease, focusing on quantitative data, experimental methodologies, and associated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Effects of L-Myristoylcarnitine on Proinflammatory Responses in RAW 264.7 Murine Macrophages

Concentration (μM)Effect on Cyclooxygenase-2 (COX-2) ExpressionEffect on Proinflammatory Cytokine Expression and SecretionReference
5 - 25Dose-dependent increaseDose-dependent stimulation[1][2]

Table 2: Activation of MAPK Signaling by L-Myristoylcarnitine in C2C12 Myotubes

Concentration (μM)Fold Increase in p38 PhosphorylationFold Increase in JNK PhosphorylationFold Increase in ERK PhosphorylationTime FrameReference
10 - 252.5 - 112.5 - 112.5 - 11Within 6 hours[3]

Table 3: L-Myristoylcarnitine-Induced IL-6 Production in C2C12 Myotubes

Concentration (μM)Fold Increase in IL-6 Production (over vehicle)Reference
254.1[3]
5014.9[3]
10031.4[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used in the cited preliminary studies.

Cell Culture and Treatment

Murine macrophage cell line (RAW 264.7) and a human colon epithelial cell line (HCT-116) were cultured in appropriate media. For experimentation, cells were treated with varying concentrations of L-myristoylcarnitine (e.g., 5-25 μM) for specified time periods to observe its effects on signaling pathways and inflammatory responses.[1] Similarly, differentiated C2C12 myotubes were treated with L-myristoylcarnitine to study its impact on cell stress and myokine release.[3]

Proinflammatory Signaling Pathway Analysis

To investigate the activation of proinflammatory signaling, researchers utilized several techniques:

  • Reporter Gene Assays: NF-κB-luciferase reporter gene assays were performed in RAW 264.7 cells to determine the activation of the NF-κB signaling pathway in response to this compound.[1][2]

  • Western Blotting: Phosphorylation of key signaling proteins such as ERK and JNK in RAW 264.7 cells, and p38, JNK, and ERK in C2C12 myotubes, was measured by Western blotting to assess the activation of the MAPK signaling pathway.[1][3]

  • Inhibitor Studies: Chemical inhibitors for JNK (SP600125), ERK1/2 (U0126), and NF-κB (Bay 11-7082) were used to confirm the role of these pathways in this compound-induced cytokine release.[1]

  • Gene Knockdown: Knockdown of MyD88, a key adaptor protein in many proinflammatory signaling pathways, was performed to investigate its role in the inflammatory effects of this compound.[1]

Cytokine and Chemokine Measurement

The expression and secretion of proinflammatory cytokines and chemokines, such as MIP2 and IL-6, were quantified using methods like ELISA or multiplex assays to determine the inflammatory response induced by this compound.[1][3]

Reactive Oxygen Species (ROS) Detection

Confocal microscopy with fluorescent probes like CM-H2DCFDA was employed to visualize and quantify the generation of total cellular reactive oxygen species (ROS) in response to L-myristoylcarnitine treatment.[1]

Quantitative Analysis of Acylcarnitines

A validated second-tier method using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is employed for the accurate and precise quantification of this compound and other acylcarnitines in biological samples.[4] This method involves:

  • Chromatographic Separation: Separation of acylcarnitine isomers.[4]

  • Mass Spectrometry: Detection using multiple reaction monitoring (MRM).[4]

  • Quantification: Use of multiple-point calibration curves with internal standards for accurate quantification.[4]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in the preliminary studies of this compound.

Myristoylcarnitine_Proinflammatory_Signaling This compound This compound (L-C14 Carnitine) PRR Pattern Recognition Receptors (PRRs)? This compound->PRR Potential involvement MyD88 MyD88 This compound->MyD88 Activates ROS ROS Generation This compound->ROS Induces MAPK MAPK Signaling MyD88->MAPK NFkB NF-κB Signaling MyD88->NFkB JNK JNK Phosphorylation MAPK->JNK ERK ERK Phosphorylation MAPK->ERK Cytokines Proinflammatory Cytokines (MIP2) JNK->Cytokines ERK->Cytokines NFkB->Cytokines COX2 Cyclooxygenase-2 (COX-2) NFkB->COX2

Caption: Proinflammatory signaling cascade initiated by this compound.

Acylcarnitine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_quantification Data Analysis BiologicalSample Biological Sample (Plasma, Tissue) InternalStandard Add Internal Standards BiologicalSample->InternalStandard ProteinPrecipitation Protein Precipitation InternalStandard->ProteinPrecipitation Extraction Supernatant Extraction ProteinPrecipitation->Extraction UHPLC UHPLC Separation Extraction->UHPLC MSMS Tandem Mass Spectrometry (MRM) UHPLC->MSMS CalibrationCurve Multiple-Point Calibration Curve MSMS->CalibrationCurve Quantification Accurate Quantification of this compound CalibrationCurve->Quantification

Caption: Workflow for quantitative analysis of this compound.

Discussion and Future Directions

The preliminary evidence strongly suggests that this compound is not merely a benign intermediate of fatty acid metabolism but an active signaling molecule with the potential to influence cellular and systemic pathophysiology.

Inflammation and Metabolic Disease: The activation of proinflammatory pathways by this compound in macrophages and muscle cells provides a potential mechanistic link between incomplete fatty acid oxidation, a hallmark of insulin (B600854) resistance and type 2 diabetes, and the chronic low-grade inflammation associated with these conditions.[1][2][3] Further research is warranted to identify the specific molecular targets of this compound and to understand its role in different tissues.[1]

Cardiovascular Disease: Elevated levels of long-chain acylcarnitines, including this compound, have been associated with an increased risk of cardiovascular disease (CVD).[5][6] This may be due to the induction of inflammatory responses and mitochondrial dysfunction.[5] The potential for dietary interventions, such as the Mediterranean diet, to mitigate these adverse associations is an area of active investigation.[5]

Cancer: The role of carnitine and its derivatives in cancer is complex and appears to be context-dependent.[7][8][9] While some studies suggest that altered fatty acid oxidation, in which this compound is an intermediate, can fuel cancer growth, others indicate a protective role for certain carnitine compounds.[8][10] The expression of carnitine transporters is also altered in various cancers, suggesting a role in tumor metabolism.[7]

Inborn Errors of Metabolism: this compound is a key biomarker in newborn screening for certain inborn errors of fatty acid oxidation, such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[11][12] Accurate quantification of this compound is critical for the diagnosis and management of these disorders.[4]

References

Myristoylcarnitine and Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylcarnitine (C14-carnitine) is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. As an intermediate in the transport of myristic acid, a saturated 14-carbon fatty acid, into the mitochondrial matrix, it is central to the process of fatty acid β-oxidation (FAO). Dysregulation of this compound and other acylcarnitine levels has been increasingly implicated in metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. This technical guide provides an in-depth overview of the core functions of this compound in energy homeostasis, detailed experimental protocols for its study, and a summary of its involvement in key signaling pathways.

Introduction: The Role of this compound in Energy Metabolism

This compound is formed on the outer mitochondrial membrane by the action of Carnitine Palmitoyltransferase I (CPT1), which esterifies myristoyl-CoA to L-carnitine. This conversion allows the fatty acyl group to be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) reverses the process, releasing myristoyl-CoA to undergo β-oxidation, which generates acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production.[1]

Beyond its fundamental role in fatty acid transport, this compound has emerged as a signaling molecule and a biomarker for metabolic health. Elevated plasma and tissue concentrations of this compound and other long-chain acylcarnitines are often observed in states of metabolic inflexibility, such as insulin (B600854) resistance and obesity.[2][3] This accumulation may reflect a mismatch between fatty acid uptake and mitochondrial oxidative capacity, leading to incomplete FAO and the release of acylcarnitines into the circulation.[4] Furthermore, this compound has been shown to activate pro-inflammatory signaling pathways, potentially contributing to the chronic low-grade inflammation associated with metabolic diseases.[5][6]

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids and tissues is a key indicator of metabolic status. Below are tables summarizing representative quantitative data from studies investigating this compound levels in various conditions.

Table 1: Plasma this compound Concentrations in Human Metabolic States

ConditionThis compound Concentration (µM)Reference
Lean, Healthy Individuals0.025 ± 0.010[4]
Obese, Non-diabetic IndividualsElevated vs. Lean[2][3]
Type 2 Diabetes Mellitus (T2DM)Significantly elevated vs. Lean[2][3]

Table 2: this compound Concentrations in Human Tissues

TissueConditionThis compound ConcentrationReference
Skeletal MuscleHealthyBaseline levels detectable[7][8]
Red Blood CellsHealthyDetectable levels[7]

Key Signaling Pathways Involving this compound

This compound is implicated in several signaling pathways that are crucial for maintaining energy homeostasis and regulating inflammation.

Fatty Acid Oxidation and the Carnitine Shuttle

The primary pathway involving this compound is the carnitine shuttle, which is essential for the mitochondrial oxidation of long-chain fatty acids.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Myristoyl_CoA->CPT1 Myristoylcarnitine_IMS This compound CPT1->Myristoylcarnitine_IMS CACT CACT Myristoylcarnitine_IMS->CACT Myristoylcarnitine_Matrix This compound CACT->Myristoylcarnitine_Matrix Myristoyl_CoA_Matrix Myristoyl-CoA Myristoylcarnitine_Matrix->Myristoyl_CoA_Matrix CPT2 Beta_Oxidation β-Oxidation Myristoyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Figure 1: The Carnitine Shuttle Pathway for Myristic Acid.
Pro-inflammatory Signaling

This compound has been shown to activate pro-inflammatory signaling pathways, particularly the NF-κB pathway, in immune cells. This may contribute to the low-grade inflammation observed in metabolic diseases.[5][6]

Proinflammatory_Signaling cluster_downstream Downstream Signaling This compound This compound (5-25 µM) JNK_ERK Phosphorylation of JNK and ERK This compound->JNK_ERK MyD88 MyD88-dependent pathway This compound->MyD88 NFkB_Activation NF-κB Activation JNK_ERK->NFkB_Activation MyD88->NFkB_Activation Proinflammatory_Cytokines Expression and Secretion of Pro-inflammatory Cytokines (e.g., IL-8, COX-2) NFkB_Activation->Proinflammatory_Cytokines

Figure 2: this compound-induced Pro-inflammatory Signaling.
Regulation of Hypothalamic Energy Sensing

The hypothalamus plays a critical role in regulating energy homeostasis by sensing nutrient availability. Carnitine metabolism, including the activity of CPT1, is involved in hypothalamic fatty acid sensing and can influence feeding behavior and glucose production.[9][10][11]

Hypothalamic_Energy_Sensing cluster_hypothalamus Hypothalamus cluster_neurons Anorexigenic/Orexigenic Neurons Malonyl_CoA Malonyl-CoA CPT1c CPT1c Malonyl_CoA->CPT1c Inhibition Feeding_Behavior Feeding Behavior CPT1c->Feeding_Behavior Regulation Glucose_Production Hepatic Glucose Production CPT1c->Glucose_Production Regulation Nutrient_Status Nutrient Status (e.g., Fatty Acids) Nutrient_Status->Malonyl_CoA

Figure 3: Role of Carnitine Metabolism in Hypothalamic Energy Sensing.

Detailed Experimental Protocols

Accurate and reproducible measurement of this compound and the assessment of its metabolic effects are crucial for research and drug development. This section provides detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines in biological samples.[12][13]

Experimental Workflow

LCMS_Workflow Sample_Collection Sample Collection (Plasma, Tissue) Extraction Extraction with Acetonitrile Sample_Collection->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization LC_Separation LC Separation (C18 or HILIC column) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

The Metabolic Journey of Myristoylcarnitine: An In-Vivo Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of myristoylcarnitine, a long-chain acylcarnitine pivotal to cellular energy metabolism. This document details the intricate pathways of its transport and breakdown, outlines state-of-the-art experimental methodologies for its study, and presents quantitative data from analogous in vivo tracer studies to illuminate its metabolic journey.

Introduction: The Significance of this compound

This compound (C14-carnitine) is an ester of carnitine and myristic acid, a saturated 14-carbon fatty acid. It is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix, a critical step for their subsequent breakdown via β-oxidation to produce ATP.[1][2] The concentration and flux of this compound and other acylcarnitines are therefore crucial indicators of mitochondrial health and fatty acid metabolism.[3] Dysregulation of acylcarnitine metabolism has been implicated in a variety of metabolic disorders, including insulin (B600854) resistance, cardiovascular disease, and inborn errors of metabolism.[4] A thorough understanding of the in vivo fate of this compound is thus essential for the development of novel diagnostics and therapeutics targeting metabolic diseases.

The Metabolic Pathway of this compound

The primary metabolic fate of this compound is its entry into the mitochondrial β-oxidation spiral. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, generating acetyl-CoA, NADH, and FADH2.

dot

Myristoylcarnitine_Metabolism This compound This compound (C14) CPT2 CPT-II This compound->CPT2 Transported into Mitochondrial Matrix Mitochondrial_Matrix Mitochondrial Matrix Myristoyl_CoA Myristoyl-CoA Beta_Oxidation β-Oxidation Spiral Myristoyl_CoA->Beta_Oxidation Dodecanoyl_CoA Dodecanoyl-CoA (C12) Beta_Oxidation->Dodecanoyl_CoA Decanoyl_CoA Decanoyl-CoA (C10) Beta_Oxidation->Decanoyl_CoA Octanoyl_CoA Octanoyl-CoA (C8) Beta_Oxidation->Octanoyl_CoA Hexanoyl_CoA Hexanoyl-CoA (C6) Beta_Oxidation->Hexanoyl_CoA Butyryl_CoA Butyryl-CoA (C4) Beta_Oxidation->Butyryl_CoA Acetyl_CoA Acetyl-CoA (C2) Beta_Oxidation->Acetyl_CoA 6 cycles Dodecanoyl_CoA->Beta_Oxidation Decanoyl_CoA->Beta_Oxidation Octanoyl_CoA->Beta_Oxidation Hexanoyl_CoA->Beta_Oxidation Butyryl_CoA->Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CPT2->Myristoyl_CoA Carnitine Carnitine CPT2->Carnitine

This compound β-Oxidation Pathway

Upon entering the mitochondrial matrix, facilitated by the carnitine-acylcarnitine translocase (CACT), this compound is converted back to myristoyl-CoA by carnitine palmitoyltransferase II (CPT-II), releasing free carnitine.[1] Myristoyl-CoA then undergoes six cycles of β-oxidation, each cycle consisting of four enzymatic steps:

  • Dehydrogenation by acyl-CoA dehydrogenase, producing FADH2.

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, producing NADH.

  • Thiolytic cleavage by β-ketothiolase, releasing one molecule of acetyl-CoA and a shortened acyl-CoA (dodecanoyl-CoA in the first cycle).

This process continues until the entire myristoyl chain is converted into seven molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for further energy production.

Experimental Protocols for In Vivo Metabolic Tracing

To quantitatively assess the metabolic fate of this compound in vivo, stable isotope tracing is the gold standard methodology. This involves the administration of a labeled form of the molecule, followed by the analysis of its distribution and the appearance of its labeled metabolites in various tissues and biofluids over time.

Stable Isotope-Labeled Tracers

For tracing this compound, a stable isotope-labeled version, such as [U-¹³C₁₄]-Myristoylcarnitine or [D₉]-Myristoylcarnitine, would be utilized. The use of stable isotopes avoids the safety concerns associated with radioisotopes and allows for detailed analysis by mass spectrometry.

Animal Models and Tracer Administration

Rodent models, particularly mice, are commonly used for in vivo metabolic studies due to their well-characterized physiology and the availability of genetic models of metabolic diseases.[4] The labeled this compound can be administered via several routes, with intravenous (IV) injection being common for precise pharmacokinetic studies.

dot

Experimental_Workflow start Start animal_model Rodent Model (e.g., C57BL/6N mice) start->animal_model fasting Fasting Period (e.g., 15 hours) animal_model->fasting tracer_admin Tracer Administration ([U-13C]-Myristoylcarnitine) Intravenous Bolus fasting->tracer_admin time_course Time Course Sampling (e.g., 10, 30, 60 min) tracer_admin->time_course tissue_harvest Tissue and Plasma Harvest (Liver, Muscle, Heart, Kidney, Plasma) time_course->tissue_harvest metabolite_extraction Metabolite Extraction tissue_harvest->metabolite_extraction lc_ms_analysis LC-MS/MS Analysis (Acylcarnitine Profiling) metabolite_extraction->lc_ms_analysis data_analysis Data Analysis (Isotopologue Distribution, Flux Calculation) lc_ms_analysis->data_analysis end End data_analysis->end

In Vivo Stable Isotope Tracing Workflow

A typical experimental protocol would involve:

  • Acclimatization and Fasting: Mice are acclimatized to the experimental conditions, followed by a fasting period (e.g., 15 hours) to deplete glycogen (B147801) stores and promote fatty acid oxidation.[3]

  • Tracer Administration: A bolus of the labeled this compound is administered intravenously.

  • Time-Course Sampling: At specific time points post-injection (e.g., 10, 30, 60 minutes), blood samples are collected, and animals are euthanized for tissue harvesting (liver, skeletal muscle, heart, kidney).

  • Sample Processing: Tissues are immediately snap-frozen in liquid nitrogen to quench metabolic activity. Plasma is separated from blood samples.

  • Metabolite Extraction: Metabolites are extracted from tissues and plasma using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of labeled this compound and its metabolites (shorter-chain acylcarnitines).

  • Data Analysis: The isotopic enrichment and concentration of each metabolite are determined to calculate tissue distribution, rates of uptake, and flux through the β-oxidation pathway.

Quantitative Data on Acylcarnitine Metabolism In Vivo

Table 1: Tissue Distribution of Labeled Palmitoylcarnitine (B157527) 10 Minutes After [U-¹³C]-Palmitate Administration in Fasted Mice

TissueLabeled Palmitoylcarnitine (nmol/g protein)
Plasma0.82 ± 0.18
Liver0.002 ± 0.001
Muscle0.95 ± 0.47

Data are presented as mean ± standard deviation. Adapted from Kienesberger et al. (2018).[3]

Table 2: Concentration of Free Labeled Palmitate Tracer 10 Minutes Post-Injection

CompartmentLabeled Palmitate Concentration
Plasma2.5 ± 0.5 µmol/L
Liver39 ± 12 nmol/g protein
Muscle14 ± 4 nmol/g protein

Data are presented as mean ± standard deviation. Adapted from Kienesberger et al. (2018).[3]

These data indicate that after being formed from its precursor fatty acid, labeled palmitoylcarnitine is found in significant amounts in both plasma and muscle, with very low levels detected in the liver.[3] This suggests a primary role for muscle in the uptake and initial metabolism of circulating long-chain fatty acids into their acylcarnitine derivatives for subsequent β-oxidation.[3] The liver, in contrast, appears to rapidly process the fatty acid into other lipid species, such as triglycerides and phosphatidylcholines.[3]

Interpretation and Implications

The in vivo metabolic fate of this compound is a dynamic process involving rapid transport, tissue-specific uptake, and efficient catabolism via mitochondrial β-oxidation. The experimental approaches outlined in this guide, particularly stable isotope tracing coupled with mass spectrometry, are powerful tools for dissecting these complex metabolic pathways.

For drug development professionals, understanding how a therapeutic candidate impacts the flux of this compound and other acylcarnitines can provide critical insights into its mechanism of action and potential off-target metabolic effects. For researchers and scientists, these methods are invaluable for elucidating the pathophysiology of metabolic diseases and identifying novel biomarkers.

The provided data from a study on a similar long-chain acylcarnitine highlights the importance of muscle tissue in fatty acid oxidation and suggests that plasma levels of long-chain acylcarnitines may be more reflective of muscle rather than liver metabolism.[3] Future studies employing the direct administration of labeled this compound are needed to further refine our understanding of its specific pharmacokinetic and pharmacodynamic properties.

Conclusion

The exploration of the in vivo metabolic fate of this compound is a key area of research with significant implications for human health. By employing sophisticated experimental protocols and analytical techniques, the scientific community can continue to unravel the complexities of fatty acid metabolism, paving the way for innovative strategies to combat metabolic diseases. This technical guide serves as a foundational resource for professionals dedicated to advancing this critical field of study.

References

Myristoylcarnitine's Interaction with Carnitine Palmitoyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between myristoylcarnitine and the carnitine palmitoyltransferase (CPT) system. Comprising two key enzymes, CPT1 and CPT2, this system is central to the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound, a C14 acylcarnitine, is an intermediate in this process and also acts as a feedback inhibitor, primarily targeting CPT2. This document consolidates available data on this interaction, details relevant experimental methodologies, and presents key pathways and workflows to facilitate a comprehensive understanding for researchers in metabolic diseases and drug development.

Introduction to the Carnitine Palmitoyltransferase System

The carnitine palmitoyltransferase (CPT) system is a critical component of fatty acid metabolism, facilitating the transport of long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. This system is composed of two principal enzymes:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines. This is the rate-limiting step in mitochondrial fatty acid oxidation.

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting long-chain acylcarnitines back to acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.

The coordinated action of CPT1 and CPT2, along with the carnitine-acylcarnitine translocase (CACT), ensures a regulated flow of LCFAs into the mitochondria for energy production.

This compound as a Modulator of CPT Activity

This compound (Tetradecanoylcarnitine) is the acylcarnitine derivative of myristic acid, a saturated 14-carbon fatty acid. As a product of the CPT1-catalyzed reaction, this compound serves as a substrate for CPT2. However, like other long-chain acylcarnitines, it also functions as a product inhibitor, primarily of CPT2. This feedback inhibition is a key regulatory mechanism of fatty acid oxidation.

Mechanism of Inhibition

Long-chain acylcarnitines, including this compound, are thought to inhibit CPT2 through a product inhibition mechanism. This occurs when the product of an enzymatic reaction binds to the enzyme's active site, preventing the binding of the substrate and thus slowing down the reaction rate. In the context of CPT2, the accumulation of this compound in the mitochondrial matrix can impede the conversion of other incoming long-chain acylcarnitines to their acyl-CoA counterparts.

While specific kinetic data for this compound is not extensively reported, studies on other long-chain acylcarnitines, such as palmitoylcarnitine (B157527) (C16), have demonstrated this inhibitory effect on CPT2. It is plausible that the inhibitory potency of acylcarnitines is dependent on their chain length.

Quantitative Data on CPT Inhibition

Direct quantitative data for the inhibition of CPT1 and CPT2 by this compound is limited in publicly available literature. However, data from related long-chain acylcarnitines and other known inhibitors provide a valuable comparative context.

InhibitorTarget EnzymeOrganism/TissueInhibition ConstantReference
Palmitoylcarnitine CPT (likely CPT2 fraction)Human Muscle~55% inhibition of normal activity[1]
L-AminocarnitineCPT2Human Skeletal MuscleKd = 21.3 µM; Ki = 3.5 µM[2]
L-AminocarnitineCPT1Human Skeletal MuscleKd = 3.8 mM[2]
Malonyl-CoACPT1Human Skeletal MuscleKd = 0.5 µM[2]
trans-2-C16:1-CoACPT2Human (expressed in S. cerevisiae)Ki = 18.8 µM (competitive)[3]

Note: The inhibition by palmitoylcarnitine in human muscle homogenates was observed to be more pronounced in patients with CPT deficiency, suggesting an altered regulatory response of the mutant enzyme.[1]

Signaling and Experimental Diagrams

Fatty Acid Transport via the Carnitine Shuttle

The following diagram illustrates the transport of a long-chain fatty acid, such as myristic acid, into the mitochondrial matrix via the carnitine shuttle.

FattyAcidTransport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix MyristoylCoA Myristoyl-CoA CPT1 CPT1 MyristoylCoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Myristoylcarnitine_inter This compound CPT1->Myristoylcarnitine_inter CoA CACT CACT CACT->Myristoylcarnitine_inter CPT2 CPT2 MyristoylCoA_matrix Myristoyl-CoA CPT2->MyristoylCoA_matrix Carnitine Myristoylcarnitine_inter->CACT Myristoylcarnitine_inter->CPT2 BetaOxidation β-Oxidation MyristoylCoA_matrix->BetaOxidation Carnitine_matrix Carnitine Carnitine_matrix->CACT

Carnitine shuttle pathway for long-chain fatty acids.
Product Inhibition of CPT2 by this compound

This diagram illustrates the mechanism of product inhibition where this compound competes with the substrate for the active site of CPT2.

CPT2_Inhibition cluster_enzyme CPT2 Enzyme CPT2 CPT2 Active Site Products Acyl-CoA + Carnitine CPT2->Products Catalyzes Substrate Acylcarnitine (e.g., Palmitoylcarnitine) Substrate->CPT2 Binds Product_Inhibitor This compound (Product Inhibitor) Product_Inhibitor->CPT2 Binds & Inhibits

Product inhibition of CPT2 by this compound.
Experimental Workflow for CPT Activity Assay

The following diagram outlines a typical workflow for measuring CPT activity, adaptable for both CPT1 and CPT2 assays.

CPT_Assay_Workflow A 1. Sample Preparation (e.g., Isolate Mitochondria) D 4. Initiate Reaction (Add enzyme preparation) A->D B 2. Prepare Assay Buffer (with substrates and cofactors) B->D C 3. Add Inhibitor (e.g., this compound) C->D E 5. Incubate (Controlled temperature and time) D->E F 6. Stop Reaction (e.g., add acid) E->F G 7. Detection (Radiometric or Spectrophotometric) F->G H 8. Data Analysis (Calculate enzyme activity/inhibition) G->H

General workflow for a CPT enzyme activity assay.

Experimental Protocols

Radiometric Assay for CPT Activity (Forward Assay)

This method measures the formation of radiolabeled acylcarnitine from a radiolabeled carnitine substrate. It is highly sensitive and can be adapted to measure CPT1 and CPT2 activity specifically.

Materials:

  • Assay Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% fatty acid-free BSA.

  • Substrates: Palmitoyl-CoA (or Myristoyl-CoA), L-[³H]carnitine.

  • Enzyme Source: Isolated mitochondria or tissue homogenate.

  • Inhibitors (for differentiating CPT1 and CPT2): Malonyl-CoA (for CPT1 inhibition).

  • Stopping Solution: 1 M HCl or 6% perchloric acid.

  • Extraction Solvent: n-butanol.

  • Scintillation fluid.

Procedure:

  • Enzyme Preparation: Prepare isolated mitochondria or tissue homogenate and determine the protein concentration.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer with the desired concentrations of palmitoyl-CoA and L-[³H]carnitine.

  • Inhibitor Addition (Optional): To measure CPT2 activity, add malonyl-CoA to inhibit CPT1. For testing this compound inhibition, add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation: Add the enzyme preparation to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is within the linear range.

  • Stopping the Reaction: Terminate the reaction by adding the stopping solution.

  • Extraction: Add n-butanol to the tubes, vortex vigorously, and centrifuge to separate the phases. The radiolabeled acylcarnitine will be in the upper butanol phase.

  • Quantification: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity (nmol/min/mg protein) based on the radioactivity counts and the specific activity of the L-[³H]carnitine. For inhibition studies, plot activity versus inhibitor concentration to determine IC50 values.

Spectrophotometric Assay for CPT Activity

This assay measures the release of Coenzyme A (CoA-SH) from the CPT-catalyzed reaction. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.

Materials:

  • Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA.

  • Reagents: 2 mM DTNB, 0.2% Triton X-100 (to solubilize membranes).

  • Substrates: Palmitoyl-CoA (or Myristoyl-CoA), L-carnitine.

  • Enzyme Source: Isolated mitochondria or cell/tissue homogenates.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reaction Buffer Preparation: Prepare a working reaction buffer containing Tris-HCl, EDTA, DTNB, and Triton X-100.

  • Sample Preparation: Prepare the enzyme source and determine the protein concentration.

  • Assay Setup: In a 96-well microplate, add the reaction buffer to each well.

  • Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells.

  • Sample Addition: Add the enzyme preparation to the wells. Include a blank control without the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrates (palmitoyl-CoA and L-carnitine).

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at 30°C or 37°C for 10-20 minutes, taking readings at regular intervals (e.g., every minute).

  • Data Analysis: Calculate the rate of change in absorbance (ΔA412/min). Use the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹) to calculate the rate of CoA-SH formation. Express the enzyme activity as nmol/min/mg of protein.

Conclusion

This compound, a key intermediate in the mitochondrial transport of myristic acid, also plays a regulatory role in fatty acid oxidation through product inhibition of CPT2. While direct kinetic data for this interaction is sparse, the established inhibitory effects of other long-chain acylcarnitines provide a strong basis for understanding its mechanism of action. The experimental protocols detailed in this guide offer robust methods for investigating the kinetics of CPT enzymes and elucidating the inhibitory profiles of this compound and other potential modulators. A thorough understanding of these interactions is crucial for advancing research into metabolic disorders and for the development of novel therapeutic strategies targeting fatty acid metabolism.

References

Methodological & Application

Application Note: Quantification of Myristoylcarnitine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylcarnitine (C14), an acylcarnitine, is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is essential for the diagnosis and monitoring of inherited metabolic disorders, including fatty acid oxidation defects.[1][2][3] Furthermore, alterations in this compound levels have been implicated as potential biomarkers in complex diseases like the metabolic syndrome.[4][5] This application note provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6]

The methodologies described herein are designed to deliver robust and reliable quantification, addressing challenges such as the separation of isomeric species and the low endogenous concentrations of certain acylcarnitines.[4]

Signaling Pathway Context: Fatty Acid Beta-Oxidation

This compound is a key metabolite in the transport of myristic acid (a 14-carbon fatty acid) into the mitochondrial matrix, a prerequisite for its breakdown via beta-oxidation to produce energy. The pathway illustrates the conversion of Myristoyl-CoA to this compound by Carnitine Palmitoyltransferase I (CPT1), its transport across the mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT), and its conversion back to Myristoyl-CoA by Carnitine Palmitoyltransferase II (CPT2) for subsequent entry into the beta-oxidation spiral.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Myristic Acid Myristic Acid Myristoyl-CoA Myristoyl-CoA Myristic Acid->Myristoyl-CoA Acyl-CoA Synthetase This compound This compound Myristoyl-CoA->this compound Myristoyl-CoA_matrix Myristoyl-CoA Beta-Oxidation Beta-Oxidation Myristoyl-CoA_matrix->Beta-Oxidation Myristoylcarnitine_matrix This compound This compound->Myristoylcarnitine_matrix CACT Myristoylcarnitine_matrix->Myristoyl-CoA_matrix

Caption: Mitochondrial import of myristic acid.

Experimental Protocols

Two primary approaches for the quantification of this compound are presented: a direct infusion method and a more specific liquid chromatography-based method. The LC-MS/MS method is generally preferred for its ability to separate this compound from isobaric interferences.[4]

Protocol 1: Direct Infusion Tandem Mass Spectrometry (Flow Injection Analysis)

This high-throughput method is often used in newborn screening and provides a rapid profile of various acylcarnitines.[7]

1. Sample Preparation (Butylation)

  • To 100 µL of plasma or serum, add an internal standard solution containing a known concentration of deuterated this compound (e.g., d3-myristoylcarnitine).

  • Add 300 µL of methanol (B129727) to precipitate proteins.[8]

  • Vortex for 10 seconds and incubate at room temperature for 10 minutes.[8]

  • Centrifuge at 4000 rpm for 10 minutes.[8]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of butanolic HCl (3 M).

  • Incubate at 65°C for 15 minutes to form butyl esters.[3]

  • Evaporate the butanolic HCl and reconstitute the sample in the mobile phase for injection.

2. Mass Spectrometry Conditions

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Precursor ion scan of m/z 85.[4]

  • Flow Rate: 10-20 µL/min.

  • Collision Gas: Argon.

Protocol 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides enhanced specificity and is capable of separating isomeric acylcarnitines.[4][9]

1. Sample Preparation (Protein Precipitation)

  • To 10 µL of plasma, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards, including d3-myristoylcarnitine.[4]

  • Vortex thoroughly to ensure protein precipitation.

  • Centrifuge the samples at high speed (e.g., 16,000 x g) for 5 minutes.[9]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness using a vacuum concentrator or nitrogen stream.[4]

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. UHPLC Conditions

  • Column: A reversed-phase column such as a C8 or C18 (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm) is commonly used.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also effective.[6][10]

  • Mobile Phase A: 0.1% formic acid in water.[8] Some methods may include ammonium (B1175870) acetate (B1210297) and heptafluorobutyric acid (HFBA) as ion-pairing agents.[4][11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[4][8]

  • Flow Rate: 0.3-0.5 mL/min.

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then increased to elute this compound and other acylcarnitines.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Temperature: 500-600°C.[5]

  • Ion Spray Voltage: ~5500 V.[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: The specific precursor-to-product ion transition for this compound should be optimized. A common product ion for acylcarnitines is m/z 85, resulting from the fragmentation of the carnitine moiety.[4]

  • MRM Transition for Internal Standard: A corresponding transition for the deuterated internal standard (e.g., d3-myristoylcarnitine) must also be monitored.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound by LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with Internal Standard (d3-Myristoylcarnitine) Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC MS Tandem MS Detection (MRM) UHPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS quantification workflow.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of acylcarnitines, including this compound. The values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)> 0.99[12]
Lower Limit of Quantification (LLOQ)0.05 - 10 µmol/L[11]
Intra-day Precision (%CV)< 15%[11]
Inter-day Precision (%CV)< 18%[11]
Accuracy (% Recovery)84 - 116%[11]

Table 2: Example MRM Transitions for Acylcarnitine Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (C14)372.385.1
d3-Myristoylcarnitine375.385.1
Acetylcarnitine (C2)204.1145.1
Propionylcarnitine (C3)218.185.1
Octanoylcarnitine (C8)288.285.1
Palmitoylcarnitine (C16)400.485.1

Note: The exact m/z values may vary slightly depending on the instrument calibration and adduction state (e.g., [M+H]+). It is crucial to optimize these transitions on the specific mass spectrometer being used.

Conclusion

The LC-MS/MS methods outlined in this application note provide a robust and reliable framework for the accurate quantification of this compound in biological samples. The use of stable isotope-labeled internal standards and chromatographic separation is critical for achieving high-quality data.[9][11] These protocols can be adapted for various research and clinical applications, from newborn screening for metabolic disorders to biomarker discovery in complex diseases.

References

Application Note: HPLC-MS/MS Method for the Quantitative Analysis of Myristoylcarnitine in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Myristoylcarnitine (C14) is a critical long-chain acylcarnitine that serves as a biomarker for certain fatty acid oxidation disorders and other metabolic diseases. This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound in human serum. The protocol employs a straightforward protein precipitation step for sample preparation and a reversed-phase chromatographic separation. This method provides the high selectivity and sensitivity required for clinical research and drug development applications.

Introduction

Carnitine and its acyl esters, known as acylcarnitines, are essential for cellular energy metabolism. They facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1] this compound is an ester formed from carnitine and myristic acid (a C14 fatty acid). Abnormal accumulation of this compound and other acylcarnitines in biological fluids like serum or plasma can indicate inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other fatty acid oxidation defects.[2][3]

Therefore, the accurate and reliable quantification of this compound is crucial for diagnosing and monitoring these conditions. HPLC coupled with tandem mass spectrometry (MS/MS) has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and throughput.[2][4] This document provides a detailed protocol for the analysis of this compound in serum, suitable for researchers in academic and industrial settings.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Myristoyl-d3-carnitine or other suitable isotopically labeled internal standard (IS) (Cambridge Isotope Laboratories, Inc. or equivalent)[5]

  • LC-MS grade methanol (B129727) (Merck or equivalent)[5]

  • LC-MS grade acetonitrile (B52724) (Tedia or equivalent)[6]

  • LC-MS grade water[7]

  • Formic acid (≥98%)[7]

  • Ammonium acetate

  • Human serum (drug-free, for calibration standards and quality controls)

Sample Preparation: Protein Precipitation

This protocol is adapted from common methods for acylcarnitine extraction from plasma or serum.[8][9]

  • Thaw Samples : Allow frozen serum samples, calibration standards, and quality controls to thaw completely at room temperature.

  • Aliquot Sample : In a 1.5 mL microcentrifuge tube, pipette 20 µL of serum.

  • Add Internal Standard & Precipitant : Add 480 µL of an ice-cold protein precipitation solution (e.g., 80:20 methanol:water) containing the isotopically labeled internal standard (e.g., myristoyl-d3-carnitine) at a known concentration.[8]

  • Vortex : Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate : Incubate the samples for 10 minutes at ambient temperature or on ice to facilitate complete precipitation.[9]

  • Centrifuge : Centrifuge the tubes at high speed (e.g., 15,000 rpm or ~20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7][8]

  • Transfer Supernatant : Carefully transfer the supernatant to a new tube or an HPLC vial with an insert.[8]

  • Injection : The sample is now ready for injection into the LC-MS/MS system.

Instrumentation and Conditions

Analysis is performed using a UHPLC or HPLC system coupled to a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[9]

Data and Results

Chromatographic Separation

A reversed-phase C18 column provides effective separation of this compound from other endogenous serum components.[8][9] A gradient elution ensures the timely elution of acylcarnitines with varying chain lengths.

Parameter Condition
HPLC System Shimadzu Nexera UHPLC, Agilent 1100, or equivalent[1][9]
Column Phenomenex Kinetex C18 (2.6 µm, 150x4.6 mm) or Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm)[8][9]
Column Temperature 50°C[10]
Mobile Phase A 0.1% Formic Acid in Water[7][9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.4 - 0.5 mL/min
Injection Volume 1 - 10 µL[8]
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
15.0

Table 1: Representative HPLC Conditions for this compound Analysis.

Mass Spectrometric Detection

Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM). Acylcarnitines characteristically produce a common fragment ion at m/z 85.[5] The precursor ion corresponds to the protonated molecule [M+H]+.

Parameter Setting
Mass Spectrometer SCIEX 4500, 7500, or equivalent[8][9]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Precursor Ion (m/z)
This compound (C14)372.3
Myristoyl-d3-carnitine (IS)375.3
Ion Source Temperature 500 - 550 °C
IonSpray Voltage 5500 V
Collision Gas (CAD) Nitrogen
Curtain Gas (CUR) 35 psi

Table 2: Mass Spectrometer Parameters for this compound Detection.

Visualization of Experimental Workflow

The overall process from sample receipt to final data analysis is outlined in the workflow diagram below.

HPLC_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Serum Sample Collection Thaw Thaw Sample (Room Temp) Sample->Thaw Aliquot Aliquot 20 µL Serum Thaw->Aliquot Add_IS Add 480 µL Methanol + IS Aliquot->Add_IS Vortex Vortex 30 sec Add_IS->Vortex Centrifuge Centrifuge (15,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into HPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound Analysis in Serum.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human serum. The simple protein precipitation protocol allows for high-throughput sample processing, while the use of a stable isotope-labeled internal standard ensures analytical accuracy. This method is well-suited for clinical research applications aimed at investigating metabolic disorders and for use in drug development studies monitoring metabolic pathways.

References

Application Notes and Protocols for Flux Analysis Using Stable Isotope-Labeled Myristoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the rates of metabolic pathways within biological systems. This document provides detailed application notes and protocols for utilizing stable isotope-labeled myristoylcarnitine to investigate fatty acid oxidation (FAO) and related metabolic pathways. This compound, the carnitine ester of myristic acid (a saturated 14-carbon fatty acid), is a key intermediate in the transport of myristate into the mitochondria for β-oxidation. By tracing the metabolic fate of isotopically labeled this compound, researchers can gain quantitative insights into cellular energy metabolism, mitochondrial function, and the pathophysiology of various metabolic diseases. These protocols are designed for implementation in cell culture and can be adapted for preclinical models.

Introduction to this compound Flux Analysis

Myristic acid, obtained from dietary sources or synthesized de novo, must be transported into the mitochondrial matrix for oxidation. This process is facilitated by the carnitine shuttle system. Myristic acid is first activated to myristoyl-CoA in the cytoplasm, which is then converted to this compound by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane. This compound is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts this compound back to myristoyl-CoA, which then enters the β-oxidation spiral to produce acetyl-CoA. The resulting acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for complete oxidation and energy production.

Stable isotope tracing with compounds like [U-¹³C₁₄]-Myristic Acid allows for the precise tracking of the myristoyl moiety as it moves through these pathways. By measuring the incorporation of ¹³C into downstream metabolites such as acetyl-CoA and TCA cycle intermediates, the flux through FAO can be quantified. This approach is invaluable for understanding the metabolic reprogramming in diseases like cancer, diabetes, and cardiovascular disorders, as well as for evaluating the mechanism of action of drugs targeting fatty acid metabolism.[1][2]

Key Applications

  • Quantifying Fatty Acid Oxidation Rates: Directly measure the contribution of myristate to mitochondrial acetyl-CoA pools and TCA cycle activity.

  • Assessing Mitochondrial Function: Evaluate the efficiency of the carnitine shuttle and β-oxidation machinery.

  • Drug Discovery and Development: Determine the effects of therapeutic compounds on fatty acid metabolism.

  • Understanding Disease Pathophysiology: Elucidate the role of altered myristate metabolism in various diseases.

Signaling Pathways and Experimental Workflow

This compound Metabolism and Fatty Acid Oxidation Pathway

The following diagram illustrates the pathway of myristic acid activation, its conversion to this compound, transport into the mitochondria, and subsequent β-oxidation to acetyl-CoA, which fuels the TCA cycle.

Myristoylcarnitine_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Myristic_Acid Myristic Acid (¹³C₁₄) ACSL ACSL Myristic_Acid->ACSL CoA Myristoyl_CoA Myristoyl-CoA (¹³C₁₄) CPT1 CPT1 Myristoyl_CoA->CPT1 Carnitine This compound This compound (¹³C₁₄) CACT CACT This compound->CACT Transport CPT1->this compound ACSL->Myristoyl_CoA Mito_Myristoyl_CoA Myristoyl-CoA (¹³C₁₄) Beta_Oxidation β-Oxidation Mito_Myristoyl_CoA->Beta_Oxidation CPT2 CPT2 Mito_Myristoyl_CoA->CPT2 CoA Acetyl_CoA Acetyl-CoA (¹³C₂) Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CPT2->Mito_Myristoyl_CoA CACT->Mito_Myristoyl_CoA Transport

This compound formation and mitochondrial β-oxidation.
Experimental Workflow

The general workflow for a stable isotope tracing experiment using labeled myristic acid to study this compound flux is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Hepatocytes) labeling_media 2. Prepare Labeling Media ([U-¹³C₁₄]-Myristic Acid + BSA) labeling 3. Isotope Labeling (Time Course) labeling_media->labeling quenching 4. Quench Metabolism (Cold Saline) labeling->quenching extraction 5. Metabolite Extraction (Methanol/Water/Chloroform) quenching->extraction lcms 6. LC-MS/MS Analysis extraction->lcms data_proc 7. Data Processing (Peak Integration, Isotopologue Distribution) lcms->data_proc mfa 8. Metabolic Flux Analysis (Software Modeling) data_proc->mfa

Workflow for this compound flux analysis.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from a study investigating the metabolism of [1-¹⁴C]-myristic acid in cultured rat hepatocytes, adapted to illustrate the type of data generated in a stable isotope tracing experiment.[3] This data demonstrates the distribution of the labeled carbon from myristic acid into various cellular pools over time.

Table 1: Uptake and Incorporation of Labeled Myristic Acid

Time (hours)Myristic Acid Cleared from Medium (%)Incorporation into Cellular Lipids (%)
0.545.2 ± 3.118.5 ± 2.5
162.8 ± 4.525.1 ± 3.3
278.1 ± 5.030.6 ± 4.1
486.9 ± 0.933.4 ± 2.8
892.3 ± 1.235.8 ± 3.9
1295.1 ± 0.836.2 ± 4.0

Table 2: Metabolic Fate of Labeled Myristic Acid

Time (hours)β-oxidation Products (%)Elongation to Palmitic Acid (%)Incorporation into Triglycerides (%)
0.55.6 ± 0.81.2 ± 0.27.4 ± 0.9
18.9 ± 1.12.5 ± 0.39.8 ± 1.2
212.3 ± 1.54.8 ± 0.511.5 ± 1.4
414.9 ± 2.27.9 ± 0.712.1 ± 1.5
816.2 ± 2.510.8 ± 0.911.8 ± 1.3
1217.1 ± 2.612.2 ± 0.811.2 ± 1.1

Data is presented as the percentage of the initial radioactivity from [1-¹⁴C]-myristic acid. Values are mean ± SD.

Experimental Protocols

Preparation of Labeled Myristic Acid-BSA Conjugate

Materials:

  • [U-¹³C₁₄]-Myristic Acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium. Warm to 37°C.

  • Prepare a 100 mM stock solution of [U-¹³C₁₄]-Myristic Acid in ethanol.

  • In a sterile microcentrifuge tube, slowly add the [U-¹³C₁₄]-Myristic Acid stock solution to the pre-warmed BSA solution while gently vortexing to achieve the desired final concentration (e.g., 100-200 µM). A molar ratio of 4:1 to 6:1 (myristic acid:BSA) is recommended.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterile-filter the conjugate solution before adding it to the cell culture medium.

Stable Isotope Labeling of Cultured Cells

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • Complete growth medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Labeling medium: Serum-free medium containing the [U-¹³C₁₄]-Myristic Acid-BSA conjugate

Procedure:

  • Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to the desired confluency (typically 70-80%).

  • Aspirate the growth medium and wash the cells twice with pre-warmed PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for the desired time course (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

Metabolite Extraction

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C Methanol (B129727)

  • LC-MS grade water

  • Chloroform

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

  • Centrifuge

Procedure:

  • To quench metabolism, place the culture plate on ice and aspirate the labeling medium.

  • Quickly wash the cells twice with ice-cold 0.9% NaCl.

  • Add 1 mL of -80°C 80% methanol to each well and scrape the cells.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • For phase separation to isolate polar and nonpolar metabolites, add 500 µL of ice-cold water and 500 µL of ice-cold chloroform.

  • Vortex vigorously for 1 minute and centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Collect the upper aqueous layer (polar metabolites, including TCA cycle intermediates) and the lower organic layer (nonpolar metabolites, including lipids and acylcarnitines) into separate tubes.

  • Dry the extracts using a vacuum concentrator.

  • Store the dried extracts at -80°C until LC-MS analysis.

LC-MS/MS Analysis of this compound and Downstream Metabolites

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Conditions for Acylcarnitines (adapted from published methods):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification of isotopologues.

  • MRM Transitions:

    • Unlabeled this compound (¹²C): Precursor ion m/z 372.3 → Product ion m/z 85.1

    • Labeled this compound (¹³C₁₄): Precursor ion m/z 386.3 → Product ion m/z 85.1

    • Unlabeled Acetyl-CoA derived metabolites (e.g., Citrate, ¹²C₆): Monitor appropriate transitions.

    • Labeled Acetyl-CoA derived metabolites (e.g., Citrate, M+2, ¹³C₂¹²C₄): Monitor appropriate transitions.

Data Analysis:

  • Integrate the peak areas for each isotopologue of this compound and downstream metabolites.

  • Correct for natural ¹³C abundance.

  • Calculate the fractional enrichment of each metabolite, which represents the proportion of the metabolite pool that is labeled.

  • Use the fractional enrichment data as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate absolute flux rates.

Conclusion

The use of stable isotope-labeled this compound in metabolic flux analysis provides a robust and quantitative method for investigating fatty acid oxidation and its integration with central carbon metabolism. The protocols outlined in this document offer a comprehensive guide for researchers to implement this powerful technique in their studies of cellular metabolism in health and disease. Careful experimental design and data analysis are crucial for obtaining accurate and meaningful flux measurements.

References

Application Note and Protocol for the Extraction of Myristoylcarnitine from Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristoylcarnitine, an O-acylcarnitine, is an important intermediate in the metabolism of fatty acids.[1] Its quantification in muscle tissue is crucial for understanding mitochondrial function and for the investigation of various metabolic disorders.[2][3] Acylcarnitines are biomarkers for inherited metabolic diseases and are also implicated in complex conditions such as the metabolic syndrome.[2][3] This document provides a detailed protocol for the extraction of this compound from muscle tissue, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Extraction Protocol Parameters

The following table summarizes key quantitative parameters from various published protocols for the extraction of acylcarnitines from tissue, providing a comparative overview of different methodologies.

ParameterMethod 1Method 2Method 3
Tissue Amount 5 mg[4][5]20-30 mg[6]40 mg[3]
Homogenization Bead-beating homogenizer (e.g., FastPrep) for 60 seconds at 4.5 m/s[2][4][5]Not specifiedGround in liquid nitrogen using pestle and mortar[3]
Extraction Solvent 1 mL of 80/20 methanol (B129727)/water[2][4][5]Ice-cold methanol[6]1,800 µl of 100% ice-cold methanol[3]
Internal Standard Isotopically labeled acylcarnitine standard (20 pmol)[2][4][5]d3-Arachidonoylcarnitine in methanol[6]Added to supernatant before vacuum-drying[3]
Derivatization 3-nitrophenylhydrazine (3NPH)[2][4]Not requiredn-butanol with 5% v/v acetyl chloride[2][3]
Recovery Up to 99% (in a specific automated system)[2]98-105% (for Palmitoylcarnitine in plasma via SPE)[6]107.2% (SD 8.9%) for palmitoylcarnitine
Precision (CV%) <15% for high-abundant metabolites[2]<15% (Intra-day for Palmitoylcarnitine in plasma)[6]Good inter- and intra-day precision[2]

Experimental Protocols

This section details two common and robust methods for the extraction of this compound from muscle tissue: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a widely used method for the extraction of acylcarnitines from various biological tissues.[7]

Materials and Reagents:

  • Frozen muscle tissue (-80°C)

  • Internal Standard (IS): Deuterated this compound or a structurally similar long-chain acylcarnitine.

  • Extraction Solvent: Ice-cold 80/20 methanol/water (LC-MS grade)[2][4][5]

  • Homogenization Equipment: Bead-beating homogenizer (e.g., FastPrep) or mortar and pestle.

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 20,000 x g at 4°C

  • Pipettes and tips

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: 80:20 acetonitrile/water with 0.1% acetic acid[2] or 50:50 acetonitrile:water with 0.1% formic acid.[6]

Procedure:

  • Sample Preparation: Weigh approximately 5-20 mg of frozen muscle tissue directly into a pre-chilled 1.5 mL microcentrifuge tube. It is critical to keep the tissue frozen to prevent metabolic changes.[2]

  • Internal Standard Addition: Add a known amount of the internal standard to each sample for accurate quantification.[2]

  • Extraction Solvent Addition: Add 1 mL of ice-cold 80/20 methanol/water to the tube.[2][4][5]

  • Homogenization: Homogenize the tissue using a bead-beating homogenizer for 60 seconds at a speed of 4.5 m/s.[2][4] Ensure the sample remains cold during this process. Alternatively, grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.[3]

  • Protein Precipitation: Incubate the homogenate on ice or at 4°C for 30 minutes to allow for complete protein precipitation.[7]

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2][4][5]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acylcarnitines and transfer it to a new clean tube.[7]

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6][7]

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the reconstitution solvent.[6][7] Vortex the sample for 10 minutes at room temperature to ensure complete dissolution.[2] The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up (Optional)

For samples with high lipid content or other interfering substances, an additional SPE clean-up step can be employed to obtain a cleaner extract.[7] Cation exchange or mixed-mode SPE cartridges are suitable for this purpose.[6][8]

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]

  • Sample Loading: Load the supernatant from the centrifuged sample (from LLE step 6) onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.[6]

  • Elution: Elute the acylcarnitines with 1 mL of the appropriate elution solvent.[6]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C and reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the tissue extraction protocol for this compound analysis.

ExtractionWorkflow SamplePrep Sample Preparation ~5-20 mg frozen muscle tissue Add Internal Standard Homogenization Homogenization 1 mL 80/20 Methanol/Water Bead Beater or Mortar & Pestle SamplePrep->Homogenization Centrifugation Centrifugation 20,000 x g, 10 min, 4°C Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Nitrogen Evaporation Supernatant->Drying Reconstitution Reconstitution 100 µL Reconstitution Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Application Notes and Protocols for Myristoylcarnitine Cellular Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylcarnitine, a C14 acylcarnitine, is a crucial intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a primary energy production pathway. The cellular uptake and mitochondrial transport of this compound are critical for normal cellular metabolism. Dysregulation of these processes has been implicated in various metabolic diseases, including inherited metabolic disorders, cardiovascular disease, and diabetes.

These application notes provide detailed protocols for a cellular uptake assay of this compound using a mass spectrometry-based approach. This methodology allows for the precise quantification of intracellular this compound levels, enabling researchers to investigate the kinetics of its transport, identify and characterize transporters involved, and screen for potential inhibitors or enhancers of its uptake.

Background: Mechanisms of this compound Transport

The journey of this compound from the extracellular environment to the mitochondrial matrix involves two key stages: uptake across the plasma membrane and transport into the mitochondria via the carnitine shuttle.

1. Cellular Uptake (Plasma Membrane Transport): The primary transporter responsible for the uptake of carnitine and its acyl-esters like this compound from the extracellular space into the cytoplasm is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2) , encoded by the SLC22A5 gene. This transporter is sodium-dependent and plays a vital role in maintaining carnitine homeostasis.

2. Mitochondrial Transport (The Carnitine Shuttle): Once inside the cell, this compound is a key player in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process involves a series of coordinated steps:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts myristoyl-CoA to this compound.

  • Carnitine-Acylcarnitine Translocase (CACT): Situated on the inner mitochondrial membrane, CACT transports this compound from the intermembrane space into the mitochondrial matrix in exchange for free carnitine.

  • Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts this compound back to myristoyl-CoA and free carnitine. The regenerated myristoyl-CoA can then enter the β-oxidation pathway.

Signaling Pathway and Experimental Workflow Diagrams

G This compound Cellular Uptake and Mitochondrial Transport cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix Myristoylcarnitine_ext This compound Myristoylcarnitine_cyto This compound Myristoylcarnitine_ext->Myristoylcarnitine_cyto Na+ OCTN2 OCTN2 (SLC22A5) Myristoylcarnitine_inter This compound CPT1 CPT1 MyristoylCoA Myristoyl-CoA MyristoylCoA->Myristoylcarnitine_inter + L-Carnitine Carnitine_cyto L-Carnitine Myristoylcarnitine_matrix This compound Myristoylcarnitine_inter->Myristoylcarnitine_matrix CACT CACT (SLC25A20) MyristoylCoA_matrix Myristoyl-CoA Myristoylcarnitine_matrix->MyristoylCoA_matrix + CoA CPT2 CPT2 BetaOxidation β-Oxidation MyristoylCoA_matrix->BetaOxidation Carnitine_matrix L-Carnitine Carnitine_matrix->Carnitine_cyto Mildronate Mildronate (Inhibitor) Mildronate->OCTN2 MalonylCoA Malonyl-CoA (Inhibitor)

Caption: this compound transport pathway.

G General Experimental Workflow for this compound Cellular Uptake Assay A 1. Seed Cells (e.g., 24-well plate) B 2. Culture Cells to Confluence (e.g., 24-48 hours) A->B C 3. Pre-incubation - Aspirate medium - Wash with pre-warmed buffer - Add buffer (with/without inhibitors) B->C D 4. Initiate Uptake - Add this compound solution - Incubate at 37°C for a defined time C->D E 5. Terminate Uptake - Aspirate solution - Wash with ice-cold PBS D->E F 6. Cell Lysis & Metabolite Extraction - Add ice-cold extraction solution (e.g., 80:20 Methanol:Water) E->F G 7. Sample Processing - Scrape cells - Centrifuge to pellet protein F->G H 8. Quantification - Analyze supernatant by LC-MS/MS - Determine protein content of pellet G->H I 9. Data Analysis - Normalize to protein content - Calculate uptake rates and kinetic parameters H->I

Caption: Experimental workflow diagram.

Experimental Protocols

Protocol 1: Mass Spectrometry-Based this compound Uptake Assay

This protocol provides a method for quantifying the intracellular concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cells of interest (e.g., HEK293, C2C12, or primary cells)

  • 24-well cell culture plates

  • This compound

  • Isotopically labeled internal standard (e.g., D3-Myristoylcarnitine)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Metabolite Extraction Solution: 80:20 Methanol:Water, pre-chilled to -80°C

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Seed cells in 24-well plates at an appropriate density to achieve confluence on the day of the experiment.

  • Pre-incubation:

    • On the day of the assay, aspirate the culture medium.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) Assay Buffer.

    • Add 450 µL of Assay Buffer to each well and pre-incubate for 15-30 minutes at 37°C. For inhibitor studies, include the inhibitor in this pre-incubation step.

  • Uptake Initiation:

    • Prepare a 10x stock solution of this compound in Assay Buffer.

    • Add 50 µL of the 10x this compound stock solution to each well to initiate the uptake. The final volume will be 500 µL.

    • Incubate at 37°C for the desired time points (e.g., 1, 5, 10, 30, 60 minutes for a time-course experiment).

  • Uptake Termination:

    • To stop the uptake, rapidly aspirate the this compound-containing buffer.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS to remove any extracellular this compound.

  • Metabolite Extraction:

    • After the final wash, add 250 µL of ice-cold Metabolite Extraction Solution containing the internal standard to each well.

    • Incubate on ice for 10 minutes to allow for complete cell lysis and protein precipitation.

  • Sample Collection and Processing:

    • Scrape the cells and transfer the cell lysate/extraction mixture to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Allow the protein pellet to air dry.

  • Protein Quantification:

    • Resuspend the protein pellet in a suitable buffer (e.g., 0.1 M NaOH).

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • LC-MS/MS Analysis:

    • Analyze the supernatant from step 6 by LC-MS/MS to quantify the amount of this compound.[1][2]

    • Develop a method specific for this compound, including optimization of precursor and product ions.

  • Data Analysis:

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard against a standard curve.

    • Normalize the amount of intracellular this compound to the protein content of each well.

    • Calculate uptake rates (e.g., in pmol/mg protein/min) and kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. For inhibitor studies, calculate IC50 values.

Data Presentation

Quantitative data from this compound uptake assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Time-Course of this compound Uptake

Time (minutes)Intracellular this compound (pmol/mg protein)
00
115.2 ± 1.8
568.5 ± 5.4
10125.1 ± 9.7
30280.3 ± 21.2
60350.6 ± 25.9

Table 2: Kinetic Parameters of this compound Uptake

ParameterValue
Km (µM)25.4 ± 3.1
Vmax (pmol/mg protein/min)45.8 ± 4.2

Table 3: Inhibition of this compound Uptake by Test Compounds

InhibitorConcentration (µM)% InhibitionIC50 (µM)
Compound A122.5 ± 2.115.8
1055.1 ± 4.8
10089.3 ± 7.5
Mildronate115.7 ± 1.928.4
1048.2 ± 5.3
10081.6 ± 6.9

Conclusion

The protocols and information provided in these application notes offer a robust framework for studying the cellular uptake of this compound. By employing these methods, researchers can gain valuable insights into the mechanisms of long-chain fatty acid transport and its role in cellular metabolism and disease. The use of LC-MS/MS for quantification ensures high sensitivity and specificity, making it the gold standard for such studies. Careful experimental design and data analysis, as outlined here, will contribute to a deeper understanding of the physiological and pathological roles of this compound.

References

Application Note: Myristoylcarnitine Profiling in Patient-Derived Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristoylcarnitine (C14-carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of myristic acid into the mitochondria for β-oxidation.[1][2] Dysregulation of this compound levels in patient-derived fibroblasts can be indicative of underlying metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and other fatty acid oxidation defects.[3] Profiling this compound and other acylcarnitines in fibroblasts provides a valuable diagnostic tool and a cellular model to investigate disease mechanisms and evaluate potential therapeutic interventions.[4][5] This document provides detailed protocols for the culture of patient-derived fibroblasts, extraction of acylcarnitines, and their quantification using tandem mass spectrometry. Additionally, it explores the signaling pathways impacted by altered this compound levels.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound levels in patient-derived fibroblasts from healthy controls and patients with a fatty acid oxidation disorder. These tables are for illustrative purposes and actual values will vary depending on the specific patient, cell line, and experimental conditions.

Table 1: Basal this compound Levels in Patient-Derived Fibroblasts

Cell LineConditionThis compound (pmol/mg protein)
Control 1Basal0.8 ± 0.1
Control 2Basal0.9 ± 0.2
Patient 1 (LCHAD Deficiency)Basal15.2 ± 1.5
Patient 2 (LCHAD Deficiency)Basal18.5 ± 2.1

Table 2: this compound Levels Following Palmitate Loading

Cell LineConditionThis compound (pmol/mg protein)
Control 1Palmitate Loading2.5 ± 0.3
Control 2Palmitate Loading2.8 ± 0.4
Patient 1 (LCHAD Deficiency)Palmitate Loading45.7 ± 4.2
Patient 2 (LCHAD Deficiency)Palmitate Loading52.1 ± 5.5

Experimental Protocols

1. Culture of Patient-Derived Fibroblasts

This protocol describes the general procedure for culturing human fibroblasts derived from skin biopsies.[6][7]

  • Materials:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • T-75 cell culture flasks

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Thaw cryopreserved patient-derived fibroblasts rapidly in a 37°C water bath.

    • Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

    • Change the culture medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and splitting into new flasks at a 1:3 or 1:4 ratio.

2. Acylcarnitine Extraction from Fibroblasts

This protocol outlines the extraction of acylcarnitines from cultured fibroblasts for subsequent analysis.[3][8]

  • Materials:

    • Cultured fibroblasts in 6-well plates

    • PBS (ice-cold)

    • Methanol (B129727) (ice-cold)

    • Internal standards (e.g., deuterated acylcarnitines)

    • Cell scraper

    • Microcentrifuge tubes

    • Centrifuge

  • Procedure:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold methanol containing a mixture of deuterated internal standards to each well.

    • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate on ice for 30 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the acylcarnitines to a new tube for analysis.

    • The remaining cell pellet can be used for protein quantification.

3. Quantification of this compound by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general workflow for the analysis of this compound using a tandem mass spectrometer.[4][9][10]

  • Instrumentation:

    • Liquid Chromatography (LC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Procedure:

    • Evaporate the methanol from the extracted samples under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate acylcarnitines using a suitable LC gradient.

    • Detect and quantify this compound and other acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for this compound is m/z 372.3 and a common product ion is m/z 85.

    • Calculate the concentration of this compound by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve.

Mandatory Visualizations

cluster_Workflow Experimental Workflow for this compound Profiling P1 Patient-Derived Fibroblast Culture P2 Incubation with Substrate (e.g., Palmitate) P1->P2 P3 Acylcarnitine Extraction P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Data Analysis and Quantification P4->P5

Caption: Experimental workflow for this compound profiling in fibroblasts.

cluster_Pathway Signaling Pathways Activated by Elevated this compound This compound Elevated this compound Membrane Cell Membrane Interaction This compound->Membrane ROS Increased ROS Production Membrane->ROS Calcium Increased Intracellular Calcium Membrane->Calcium MAPK MAPK Pathway (JNK, ERK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Calcium->MAPK Inflammation Pro-inflammatory Cytokine Release (e.g., IL-6) MAPK->Inflammation CellStress Cell Stress and Apoptosis MAPK->CellStress NFkB->Inflammation

Caption: Signaling pathways activated by elevated this compound levels.

Discussion

The profiling of this compound in patient-derived fibroblasts is a powerful tool for the diagnosis and investigation of fatty acid oxidation disorders.[4][8] Elevated levels of this compound and other long-chain acylcarnitines can be cytotoxic, activating pro-inflammatory and cell stress signaling pathways.[11][12] Studies have shown that long-chain acylcarnitines can lead to increased production of reactive oxygen species (ROS) and elevated intracellular calcium levels.[13] These changes can, in turn, activate downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the release of pro-inflammatory cytokines like IL-6 and ultimately contributing to cellular dysfunction and apoptosis.[11][14]

The methodologies described in this document provide a framework for researchers to reliably quantify this compound in fibroblast models. This enables a deeper understanding of the molecular mechanisms underlying metabolic diseases and provides a platform for the preclinical evaluation of novel therapeutic strategies aimed at correcting metabolic imbalances and mitigating their downstream pathological effects.

References

Application Notes and Protocols: Myristoylcarnitine as a Diagnostic Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylcarnitine (C14), a long-chain acylcarnitine, is an ester of myristic acid and L-carnitine. It is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a critical process for cellular energy production. The concentration of this compound and other acylcarnitines in biological fluids serves as a valuable diagnostic marker for a range of metabolic disorders. This document provides a comprehensive overview of the application of this compound as a diagnostic marker, including its clinical significance, relevant metabolic pathways, and detailed protocols for its quantification.

Acylcarnitine profiling, which includes the measurement of this compound, is a powerful tool for the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects.[1][2] Furthermore, emerging research has highlighted the potential of this compound as a biomarker in other complex diseases, including cardiovascular disease, end-stage renal disease, and chronic fatigue syndrome.

Clinical Significance of this compound

Elevated or decreased levels of this compound in biological samples, such as plasma, serum, or dried blood spots, can be indicative of specific pathological conditions.

  • Inborn Errors of Metabolism: Increased levels of this compound are a key indicator of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, an inherited disorder of fatty acid oxidation.[3] In VLCAD deficiency, the impaired function of the VLCAD enzyme leads to the accumulation of long-chain acyl-CoAs, which are then transesterified to carnitine, resulting in elevated levels of this compound and other long-chain acylcarnitines.[3]

  • Cardiovascular Disease: Alterations in this compound levels have been observed in patients with cardiovascular disease.[4][5] These changes may reflect mitochondrial dysfunction and altered fatty acid metabolism in the heart.[6] The gut microbiota's metabolism of L-carnitine to trimethylamine (B31210) N-oxide (TMAO), a pro-atherogenic molecule, is another area of active investigation where this compound may play a role.[7]

  • End-Stage Renal Disease (ESRD): Patients with ESRD often exhibit altered plasma carnitine and acylcarnitine profiles.[8][9] While free carnitine levels are often depleted due to dialysis, acylcarnitine levels, including this compound, can be elevated due to impaired renal clearance and altered metabolism.[1]

  • Chronic Fatigue Syndrome (CFS): Some studies have reported decreased plasma levels of this compound in patients with chronic fatigue syndrome, suggesting a potential link to mitochondrial dysfunction. However, findings in this area have been inconsistent.

Data Presentation

The following tables summarize the reported concentrations of this compound in various conditions. It is important to note that reference ranges can vary between laboratories depending on the analytical method and patient population.

Disease/ConditionSample TypeThis compound (C14) Concentration (µmol/L)Reference
Healthy Controls Plasma0.05 - 0.30
VLCAD Deficiency PlasmaSignificantly elevated (e.g., >1.0)
Cardiovascular Disease SerumElevated in some patient cohorts[4][5]
End-Stage Renal Disease PlasmaGenerally elevated[1]
Chronic Fatigue Syndrome Serum/PlasmaReported as decreased in some studies
Acylcarnitine Ratios in VLCAD DeficiencySample TypeRatioSignificanceReference
C14:1/C12:1PlasmaSignificantly greater than in fasted individualsDistinguishes VLCAD deficiency from physiological fasting response
C14:1/C14Plasma> 1 in acutely ill children is indicative of VLCAD deficiencyDiagnostic marker for VLCAD deficiency
C14:1/C16PlasmaElevatedBiomarker for VLCAD deficiency
C14:1/C2PlasmaElevatedBiomarker for VLCAD deficiency

Signaling and Metabolic Pathways

The Carnitine Shuttle

This compound is a central component of the carnitine shuttle, a transport system that facilitates the movement of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Myristic Acid Myristic Acid Myristoyl-CoA Myristoyl-CoA Myristic Acid->Myristoyl-CoA Acyl-CoA Synthetase Myristoylcarnitine_cyto This compound Myristoyl-CoA->Myristoylcarnitine_cyto CPT1 Carnitine_cyto L-Carnitine CPT1 CPT1 Carnitine_cyto->CPT1 Myristoylcarnitine_mito This compound Myristoylcarnitine_cyto->Myristoylcarnitine_mito CACT CACT CACT CPT2 CPT2 Myristoyl-CoA_mito Myristoyl-CoA Myristoylcarnitine_mito->Myristoyl-CoA_mito CPT2 Carnitine_mito L-Carnitine Carnitine_mito->Carnitine_cyto CACT Beta-Oxidation Beta-Oxidation Myristoyl-CoA_mito->Beta-Oxidation

Caption: The Carnitine Shuttle Pathway for Myristic Acid.

Gut Microbiota Metabolism of L-Carnitine to TMAO

In the context of cardiovascular disease, the metabolic transformation of dietary L-carnitine by gut microbiota into trimethylamine (TMA) and subsequently trimethylamine N-oxide (TMAO) is of significant interest.

Gut_Microbiota_TMAO_Pathway cluster_gut Gut Lumen cluster_liver Liver Dietary L-Carnitine Dietary L-Carnitine gamma-Butyrobetaine gamma-Butyrobetaine Dietary L-Carnitine->gamma-Butyrobetaine Gut Microbiota TMA Trimethylamine (TMA) gamma-Butyrobetaine->TMA Gut Microbiota (e.g., Emergencia timonensis) Circulation Circulation TMA->Circulation TMAO Trimethylamine N-oxide (TMAO) Atherosclerosis Atherosclerosis TMAO->Atherosclerosis Increased Risk Circulation->TMAO Hepatic FMO3

Caption: Gut Microbiota-Host Co-metabolism of L-Carnitine to TMAO.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is for research use only and should be fully validated before clinical application.

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled this compound internal standard (e.g., Myristoyl-d3-carnitine)

  • LC-MS grade acetonitrile (B52724), methanol, water, and formic acid

  • Human plasma (collected in EDTA or heparin tubes)

  • n-butanol

  • Acetyl chloride

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or incubator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 or mixed-mode analytical column

2. Sample Preparation

  • Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity. Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add a known amount of the isotopically labeled internal standard solution to each plasma sample. The concentration of the internal standard should be chosen to be within the linear range of the assay.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Butylation):

    • Prepare a fresh solution of 3N HCl in n-butanol by slowly adding acetyl chloride to n-butanol.

    • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.

    • Incubate the samples at 65°C for 15 minutes.

  • Final Evaporation and Reconstitution:

    • Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and instrument.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (C14): Precursor ion (Q1) m/z 372.3 → Product ion (Q3) m/z 85.1

      • Myristoyl-d3-carnitine (Internal Standard): Precursor ion (Q1) m/z 375.3 → Product ion (Q3) m/z 85.1

    • Instrument parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum sensitivity.

4. Data Analysis

  • Integrate the peak areas for this compound and its internal standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.

Experimental_Workflow Start Start Sample_Collection Plasma Sample Collection Start->Sample_Collection Sample_Preparation Sample Preparation (Protein Precipitation, Derivatization) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Result_Interpretation Result Interpretation and Reporting Data_Processing->Result_Interpretation End End Result_Interpretation->End

Caption: Workflow for this compound Quantification.

Conclusion

This compound is a clinically relevant biomarker with established utility in the diagnosis of inborn errors of metabolism and growing potential in the assessment of cardiovascular and other complex diseases. The accurate and precise quantification of this compound, typically by LC-MS/MS, is crucial for its diagnostic application. The protocols and information provided in this document are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field. It is essential to emphasize that any laboratory-developed test for diagnostic use must undergo rigorous validation according to established regulatory guidelines.

References

Application Notes and Protocols for In Vitro Studies of Myristoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for investigating the diverse biological effects of Myristoylcarnitine. The protocols detailed below cover key areas of interest, including pro-inflammatory signaling, metabolic modulation, and potential cardiotoxicity.

Application Note 1: Investigating the Pro-Inflammatory Effects of this compound

This compound, a long-chain acylcarnitine, has been identified as a signaling molecule capable of activating pro-inflammatory pathways. This is particularly relevant in the context of metabolic diseases like type 2 diabetes, where elevated levels of acylcarnitines are observed.[1][2] The following protocols describe the use of murine macrophages (RAW 264.7) and human colon epithelial cells (HCT-116) to dissect the molecular mechanisms underlying this compound-induced inflammation.

Key Experiments and Endpoints:
  • NF-κB Activation: Measurement of the activation of the NF-κB signaling pathway, a central regulator of inflammation.[1][3]

  • MAPK Signaling: Assessment of the phosphorylation of JNK and ERK, key kinases in the MAPK signaling cascade that are activated by various cellular stresses and inflammatory stimuli.[1][3]

  • Cytokine Secretion: Quantification of the release of pro-inflammatory cytokines.[1][3]

  • Reactive Oxygen Species (ROS) Production: Detection of cellular ROS, which can act as second messengers in inflammatory signaling.[1]

Quantitative Data Summary
Cell LineTreatmentEndpointResultReference
RAW 264.75-25 µM L-C14 CarnitinePro-inflammatory Cytokine SecretionDose-dependent increase[1][3]
RAW 264.725 µM L-C14 CarnitineJNK PhosphorylationTime-dependent increase[1]
RAW 264.725 µM L-C14 CarnitineERK PhosphorylationTime-dependent increase[1]
HCT-116This compoundPro-inflammatory SignalingActivation observed[1]
C2C12 Myotubes≥25 µM L-C16 CarnitineIL-6 Production4.1 to 31.4-fold increase over vehicle[4]
Experimental Protocols

This protocol details the measurement of NF-κB activation using a stably transfected RAW 264.7 cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[5][6]

Materials:

  • NF-κB Luciferase Reporter RAW 264.7 Cell Line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Luciferase Assay Reagent

  • White, solid-bottom 96-well microplate

  • Luminometer

Procedure:

  • Seed the NF-κB RAW 264.7 cells in a white, solid-bottom 96-well plate at a density of 8.5 x 10^4 cells/well in 100 µL of growth medium.[5]

  • Incubate the cells at 37°C in a 5% CO2 incubator overnight.[5]

  • The following day, treat the cells with varying concentrations of this compound (e.g., 5-25 µM).

  • Incubate for 6-16 hours at 37°C in a 5% CO2 incubator.[5]

  • Add 50 µL of luciferase assay reagent to each well.[5]

  • Incubate at room temperature for 1-5 minutes and measure the luminescence using a microplate luminometer.[5]

This protocol describes the detection of phosphorylated JNK and ERK by Western blotting to assess the activation of the MAPK signaling pathway.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-JNK, anti-phospho-ERK, anti-JNK, anti-ERK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Nitrocellulose or PVDF membranes

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with this compound (e.g., 25 µM) for various time points.[1]

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein using SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to the total protein levels.

This protocol details the use of the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels.[3][7]

Materials:

  • HCT-116 cells

  • 96-well plate

  • This compound

  • CM-H2DCFDA dye

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with this compound for the desired time.

  • Wash the cells twice with HBSS.[7]

  • Load the cells with 5 µM CM-H2DCFDA in HBSS and incubate for 30 minutes in the dark at 37°C.[7]

  • Remove the dye solution and wash the cells with HBSS.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (approx. 495/527 nm).[8]

Visualizations

Myristoylcarnitine_Inflammatory_Signaling This compound This compound PRR Pattern Recognition Receptor (PRR) This compound->PRR MyD88 MyD88 PRR->MyD88 ROS ROS Production PRR->ROS MAPK_Pathway MAPK Pathway MyD88->MAPK_Pathway NFkB_Pathway NF-κB Pathway MyD88->NFkB_Pathway JNK JNK MAPK_Pathway->JNK ERK ERK MAPK_Pathway->ERK Cytokines Pro-inflammatory Cytokine Secretion JNK->Cytokines ERK->Cytokines NFkB NF-κB NFkB_Pathway->NFkB NFkB->Cytokines

Caption: this compound-induced pro-inflammatory signaling pathway.

Experimental_Workflow_Inflammation Start Start: Seed Cells (RAW 264.7 or HCT-116) Treatment Treat with this compound Start->Treatment Endpoint_NFkB NF-κB Luciferase Assay Treatment->Endpoint_NFkB Endpoint_MAPK Western Blot for p-JNK & p-ERK Treatment->Endpoint_MAPK Endpoint_ROS ROS Measurement (CM-H2DCFDA) Treatment->Endpoint_ROS Analysis Data Analysis Endpoint_NFkB->Analysis Endpoint_MAPK->Analysis Endpoint_ROS->Analysis

Caption: Workflow for studying this compound's pro-inflammatory effects.

Application Note 2: Assessment of this compound's Effects on Cardiomyocyte Function

Elevated levels of long-chain acylcarnitines have been associated with cardiovascular diseases.[9][10] In vitro models using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a powerful platform to screen for potential cardiotoxic effects of compounds like this compound.[11]

Key Experiments and Endpoints:
  • Beating Rate and Rhythmicity: Monitoring changes in the spontaneous beating frequency and regularity of hiPSC-CMs.

  • Calcium Transients: Measuring alterations in intracellular calcium handling, which is crucial for excitation-contraction coupling.

  • Cell Viability: Assessing the cytotoxic effects of this compound on cardiomyocytes.

Quantitative Data Summary
Cell LineTreatmentEndpointResultReference
hiPSC-CMsDoxorubicin (control)Beating RateTime- and dose-dependent decrease[12]
hiPSC-CMsE-4031 (control)Beating RateIC50 of 27 nM[12]
hiPSC-CMsVerapamil (control)Beating RateDecrease at 50 nM[13]
Experimental Protocol

This protocol describes a method to assess the effects of this compound on the beating rate of hiPSC-CMs using a kinetic fluorescence assay to monitor intracellular calcium oscillations.[14]

Materials:

  • hiPSC-derived cardiomyocytes

  • Culture medium for hiPSC-CMs

  • This compound

  • Calcium-sensitive dye (e.g., EarlyTox™ Cardiotoxicity Kit)

  • High-throughput kinetic fluorescence imaging system

Procedure:

  • Plate hiPSC-CMs in a suitable format (e.g., 96-well plate) and allow them to form a synchronously beating monolayer.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Acquire baseline recordings of spontaneous calcium oscillations.

  • Add this compound at various concentrations to the wells.

  • Record calcium oscillations at different time points (e.g., 30 minutes and 24 hours) after compound addition.[14]

  • Analyze the data to determine parameters such as beating rate, peak frequency, and waveform irregularities.[14]

Visualization

Cardiotoxicity_Workflow Start Start: Culture hiPSC-CMs to form beating monolayer Dye_Loading Load with Calcium-Sensitive Dye Start->Dye_Loading Baseline Record Baseline Beating Dye_Loading->Baseline Treatment Treat with this compound Baseline->Treatment Post_Treatment_Recording Record Post-Treatment Beating (e.g., 30 min, 24 hr) Treatment->Post_Treatment_Recording Analysis Analyze Beating Rate, Rhythmicity, and Calcium Transients Post_Treatment_Recording->Analysis Metabolic_Effects_Logic This compound This compound Skeletal_Muscle_Cell Skeletal Muscle Cell (C2C12 Myotube) This compound->Skeletal_Muscle_Cell Mitochondrial_Function Mitochondrial Function Skeletal_Muscle_Cell->Mitochondrial_Function affects Glucose_Uptake Glucose Uptake Skeletal_Muscle_Cell->Glucose_Uptake affects Cell_Stress Cell Stress Pathways Skeletal_Muscle_Cell->Cell_Stress affects

References

Application Notes and Protocols for the Enzymatic Assay of Carnitine Acyltransferase Activity with Myristoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine acyltransferases are a family of enzymes essential for the metabolism of fatty acids.[1][2] These enzymes catalyze the reversible transfer of acyl groups between L-carnitine and coenzyme A (CoA), playing a critical role in the transport of fatty acids into the mitochondria for β-oxidation.[1][2] The carnitine acyltransferase family includes carnitine palmitoyltransferase I (CPT-I), carnitine palmitoyltransferase II (CPT-II), carnitine O-acetyltransferase (CrAT), and carnitine O-octanoyltransferase (CROT), each with distinct substrate specificities and cellular localizations.[1][2][3]

Dysregulation of carnitine acyltransferase activity is implicated in various metabolic diseases, including type 2 diabetes, obesity, and cardiovascular conditions, making these enzymes attractive targets for drug development.[1][2] Myristoylcarnitine, the L-carnitine ester of myristic acid (a saturated 14-carbon fatty acid), serves as a substrate for certain carnitine acyltransferases. The enzymatic assay of carnitine acyltransferase activity using this compound is a valuable tool for studying enzyme kinetics, screening for inhibitors, and investigating the role of these enzymes in health and disease.

This document provides detailed application notes and protocols for a spectrophotometric enzymatic assay to determine carnitine acyltransferase activity using this compound as a substrate.

Principle of the Assay

The enzymatic assay for carnitine acyltransferase activity in the reverse direction is based on the conversion of this compound and CoA to myristoyl-CoA and free L-carnitine. The production of free CoA, which contains a sulfhydryl group (-SH), is quantified spectrophotometrically using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the carnitine acyltransferase activity.

Signaling Pathway and Experimental Workflow

Carnitine Shuttle Signaling Pathway

The carnitine shuttle system is crucial for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.

Caption: The Carnitine Shuttle System for Fatty Acid Transport.

Experimental Workflow

The following diagram outlines the major steps in the spectrophotometric assay of carnitine acyltransferase activity.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis SamplePrep Sample Preparation (e.g., tissue homogenate, isolated mitochondria) ReactionSetup Set up reaction mixture (Buffer, DTNB, Sample) SamplePrep->ReactionSetup ReagentPrep Reagent Preparation (Buffer, DTNB, CoA, this compound) ReagentPrep->ReactionSetup PreIncubate Pre-incubate at 37°C ReactionSetup->PreIncubate InitiateReaction Initiate reaction with CoA and this compound PreIncubate->InitiateReaction MeasureAbsorbance Measure absorbance at 412 nm kinetically over time InitiateReaction->MeasureAbsorbance CalculateRate Calculate the rate of absorbance change (ΔA412/min) MeasureAbsorbance->CalculateRate CalculateActivity Calculate enzyme activity using the molar extinction coefficient of TNB CalculateRate->CalculateActivity DataPresentation Present data in tables and graphs CalculateActivity->DataPresentation

References

Application Notes and Protocols for Myristoylcarnitine Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylcarnitine (C14), a long-chain acylcarnitine, is a crucial intermediate in the transport of myristic acid into the mitochondria for subsequent β-oxidation, a key process in cellular energy production. The accurate and precise quantification of this compound in biological matrices is of significant interest in the fields of metabolomics, clinical research, and drug development. Altered levels of this compound can serve as a biomarker for various inborn errors of metabolism, such as fatty acid oxidation disorders, as well as other complex diseases including cardiovascular conditions and type 2 diabetes.

These application notes provide detailed protocols for the sample preparation of this compound from plasma and tissue samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acylcarnitine analysis due to its high sensitivity and specificity. The following sections offer a comparative overview of common sample preparation techniques, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflow.

Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method is critical for achieving reliable and reproducible quantification of this compound. The primary goals of sample preparation are to efficiently extract the analyte from the complex biological matrix, remove interfering substances such as proteins and phospholipids, and concentrate the analyte to a level suitable for detection. The choice of method often depends on the sample matrix, the desired throughput, and the available instrumentation.

Below is a summary of common techniques used for the extraction and preparation of this compound from biological samples.

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)Limit of Quantification (LOQ)
Protein Precipitation (PPT) Addition of a cold organic solvent (e.g., methanol (B129727), acetonitrile) to denature and precipitate proteins.Simple, fast, and cost-effective.May not effectively remove all interfering substances (e.g., phospholipids), leading to matrix effects.85 - 105~1-10 ng/mL
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components.Can provide cleaner extracts than PPT.More time-consuming and requires larger volumes of organic solvents.90 - 110~0.5-5 ng/mL
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.Provides very clean extracts, reducing matrix effects and improving sensitivity.More expensive and can be more complex to develop and optimize.95 - 115~0.1-1 ng/mL
Derivatization (e.g., Butylation) Chemical modification of the analyte to improve its chromatographic and/or mass spectrometric properties.Can increase sensitivity and improve chromatographic peak shape.Adds an extra step to the workflow, potentially introducing variability.Not directly applicable to recovery, but improves detection.Varies with derivatizing agent.

Note: The values for recovery and LOQ are approximate and can vary significantly depending on the specific protocol, sample matrix, and analytical instrumentation.

Experimental Protocols

The following are detailed protocols for the preparation of plasma and tissue samples for this compound analysis by LC-MS/MS. It is crucial to include a stable isotope-labeled internal standard (e.g., d3-myristoylcarnitine or d9-myristoylcarnitine) in the initial extraction step to correct for any analyte loss during sample processing and for variations in instrument response.[1]

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method suitable for high-throughput analysis.

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (e.g., d9-myristoylcarnitine in methanol)

  • Ice-cold acetonitrile (B52724) (ACN) or methanol (MeOH)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Nitrogen evaporator (optional)

  • LC-MS vials

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate the proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples on ice for 10 minutes to facilitate protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean microcentrifuge tube or an LC-MS vial.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Extraction from Tissue Samples

This protocol is designed for the extraction of this compound from solid tissue samples.

Materials:

  • Tissue samples (e.g., liver, muscle), stored at -80°C

  • Internal Standard (IS) working solution (e.g., d9-myristoylcarnitine in methanol)

  • Ice-cold methanol (MeOH)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue into a homogenization tube.

  • Add a volume of ice-cold methanol containing the internal standard sufficient to cover the tissue (e.g., 500 µL). The final concentration of the internal standard should be appropriate for the expected analyte concentration.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Transfer the homogenate to a microcentrifuge tube.

  • Incubate the samples on ice for 20 minutes to allow for complete protein precipitation and analyte extraction.

  • Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Vortex and centrifuge the reconstituted sample to pellet any remaining insoluble material.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

Protocol 3: Derivatization to Butyl Esters (Optional)

Derivatization of the carboxyl group of this compound to its butyl ester can improve its chromatographic properties on reversed-phase columns and enhance its signal intensity in the mass spectrometer. This step is performed after the initial extraction and drying of the sample.

Materials:

  • Dried sample extract (from Protocol 1 or 2)

  • 3 N HCl in n-butanol

  • Heating block or oven at 65°C

  • Nitrogen evaporator

Procedure:

  • To the dried sample extract, add 50 µL of 3 N HCl in n-butanol.

  • Seal the tube and incubate at 65°C for 20 minutes.

  • After incubation, cool the sample to room temperature.

  • Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Metabolic Pathway: Carnitine Shuttle

The following diagram illustrates the role of the carnitine shuttle in transporting long-chain fatty acids, such as myristic acid, into the mitochondrial matrix for β-oxidation. This compound is a key intermediate in this pathway.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Myristoylcarnitine_cyto This compound CPT1->Myristoylcarnitine_cyto CACT CACT Myristoylcarnitine_cyto->CACT Myristoylcarnitine_matrix This compound CACT->Myristoylcarnitine_matrix CPT2 CPT2 Myristoylcarnitine_matrix->CPT2 Carnitine_matrix Carnitine Carnitine_matrix->CACT CPT2->Carnitine_matrix Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_matrix->Beta-Oxidation

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Workflow

This diagram outlines the general workflow for the preparation and analysis of this compound from biological samples.

Workflow Sample Biological Sample (Plasma or Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Extraction Addition of Internal Standard & Protein Precipitation/Extraction Sample->Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization Drying Drying under Nitrogen Supernatant->Drying No Derivatization Derivatization->Drying Yes Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General Workflow for this compound Sample Preparation and Analysis.

References

Application Note: Sensitive and Robust Quantification of Myristoylcarnitine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Myristoylcarnitine (C14-Carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the beta-oxidation of myristic acid, a saturated 14-carbon fatty acid. The formation of this compound is essential for transporting myristoyl-CoA from the cytosol into the mitochondrial matrix, where fatty acid oxidation occurs.[1] The levels of this compound and other acylcarnitines in biological fluids like plasma are important biomarkers for diagnosing and monitoring inherited metabolic disorders, such as fatty acid oxidation defects.[2] Altered levels have also been associated with other conditions, including end-stage renal disease and chronic fatigue syndrome.[3]

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step and a stable isotope-labeled internal standard for accurate quantification.

Principle of the Method This method utilizes a robust LC-MS/MS system for the quantitative analysis of this compound. After a simple protein precipitation from plasma samples using acetonitrile (B52724), the extract is injected into a reverse-phase C18 column for chromatographic separation. The analyte is then detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard, Myristoyl-d3-carnitine. The most intense transition for acylcarnitines typically involves the product ion at m/z 85.[1] A secondary, qualifying transition is also monitored to ensure analytical specificity.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Myristoyl-d3-L-carnitine (Tetradecanoyl-L-carnitine-d3) internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)[4]

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA), >99% purity

  • Control human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Myristoyl-d3-carnitine in methanol.

  • Working Standard Solution: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 Methanol/Water to create calibration curve points.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Myristoyl-d3-carnitine primary stock in acetonitrile. This solution will be used for protein precipitation.

3. Plasma Sample Preparation Protocol

  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples to thaw completely on ice. Vortex briefly to ensure homogeneity.

  • Add 50 µL of the appropriate sample (blank plasma, calibration standard-spiked plasma, QC, or unknown sample) to the corresponding labeled microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to every tube. For the blank sample, use pure acetonitrile without the internal standard.

  • Vortex each tube vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial with an insert.

  • The sample is now ready for LC-MS/MS analysis.

Data Presentation: LC-MS/MS Parameters

Quantitative data for the chromatographic and mass spectrometric parameters are summarized below.

Table 1: Liquid Chromatography (LC) Parameters | Parameter | Condition | | :--- | :--- | | LC System | UHPLC System | | Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.7 µm)[5] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | LC Gradient | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 6.0 | 95 | | | 8.0 | 95 | | | 8.1 | 10 | | | 10.0 | 10 |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 550°C
Curtain Gas 40 psi
Collision Gas (CAD) Medium

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound-Specific Parameters

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Declustering Potential (DP) (V) Collision Energy (CE) (V)
This compound (Quantifier) 372.3 85.0 100 90 40
This compound (Qualifier) 372.3 313.2 100 90 25

| Myristoyl-d3-carnitine (IS) | 375.3 | 85.0 | 100 | 90 | 40 |

Note: Voltages such as DP and CE are instrument-dependent and should be optimized for the specific mass spectrometer being used. The values provided are typical starting points.[1]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (50 µL) Add_IS Add Acetonitrile with Internal Standard (150 µL) Sample->Add_IS Vortex Vortex to Precipitate Protein Add_IS->Vortex Centrifuge Centrifuge (16,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MSMS Data_Proc Data Processing & Quantification LC_MSMS->Data_Proc fatty_acid_oxidation cluster_membrane Mitochondrial Membranes MyristicAcid Myristic Acid (Cytosol) MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA ACSL CPT1 CPT1 MyristoylCoA->CPT1 This compound This compound Translocase Translocase This compound->Translocase MyristoylCoA_Matrix Myristoyl-CoA (Matrix) BetaOxidation β-Oxidation MyristoylCoA_Matrix->BetaOxidation CPT1->this compound CPT2 CPT2 Translocase->CPT2 CPT2->MyristoylCoA_Matrix

References

Application Notes: Quantitative Analysis of Myristoylcarnitine using Myristoylcarnitine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylcarnitine (C14) is a long-chain acylcarnitine that plays a crucial role in the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondria for subsequent β-oxidation. The accurate quantification of this compound in biological matrices such as plasma, serum, and tissue is essential for the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects. Furthermore, profiling of this compound and other acylcarnitines is increasingly utilized in drug development and metabolic research to understand drug-induced mitochondrial toxicity and to identify biomarkers for various diseases.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency. This compound-d3, a deuterated analog of this compound, is the ideal internal standard for this purpose, as it shares identical chemical and physical properties with the analyte of interest, ensuring that it behaves similarly throughout the analytical process.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound-d3 as an internal standard for the quantitative analysis of this compound in biological samples by LC-MS/MS.

Principle of the Assay

The quantitative analysis of this compound is based on the stable isotope dilution method. A known amount of this compound-d3 is added to the biological sample at the beginning of the sample preparation process. Both the endogenous this compound and the added this compound-d3 are extracted, and if necessary, derivatized, and then analyzed by LC-MS/MS. The concentration of endogenous this compound is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of this compound and a constant concentration of this compound-d3.

Featured Application: Acylcarnitine Profiling in Human Plasma

This protocol describes a validated method for the simultaneous quantification of this compound and other acylcarnitines in human plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of this compound and other long-chain acylcarnitines.

ParameterThis compound (C14)Long-Chain Acylcarnitines (C12-C18)
Linearity (r²) >0.99>0.99
Limit of Quantitation (LOQ) 1.2 ng/mL1.2 - 2.4 ng/mL
Intra-day Precision (CV%) 1.3% - 9.5%0.37% - 13.7%
Inter-day Precision (CV%) 1.3% - 9.5%1.3% - 9.5%
Intra-day Accuracy (% Bias) 96% - 112%90.4% - 114%
Inter-day Accuracy (% Bias) 96% - 112%96% - 112%
Recovery Not specified98% - 105%

Data compiled from representative studies on acylcarnitine quantification.

Experimental Protocols

Preparation of Internal Standard Working Solution

A stock solution of this compound-d3 is prepared by dissolving the pure compound in a suitable solvent, such as methanol, to a concentration of 1 mg/mL. This stock solution is then diluted to prepare a working internal standard solution.

Example Protocol:

  • Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.

  • Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water containing 0.3% formic acid to achieve a final concentration of 2.5 µM. This will be the internal standard working solution.

Sample Preparation (Human Plasma)

This protocol is for the extraction of acylcarnitines from human plasma.

Materials:

  • Human plasma samples

  • This compound-d3 internal standard working solution (2.5 µM)

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add 10 µL of the 2.5 µM this compound-d3 internal standard working solution to the plasma sample.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound (C14): Precursor ion (m/z) 372.3 -> Product ion (m/z) 85.1

    • This compound-d3 (C14-d3): Precursor ion (m/z) 375.3 -> Product ion (m/z) 85.1

  • Collision Energy: Optimized for the specific instrument and analytes.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Analysis and Quantification
  • Integrate the peak areas for both this compound and this compound-d3 using the instrument's software.

  • Calculate the peak area ratio (this compound / this compound-d3).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway: Fatty Acid β-Oxidation

The following diagram illustrates the pathway of myristic acid activation and its transport into the mitochondrial matrix, leading to the formation of this compound and subsequent β-oxidation.

FattyAcidOxidation MyristicAcid Myristic Acid (in Cytosol) MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase (ATP -> AMP + PPi) This compound This compound MyristoylCoA->this compound CPT1 (Carnitine -> CoA) MitochondrialMatrix Mitochondrial Matrix This compound->MitochondrialMatrix CAT (Translocase) MyristoylCoA_mito Myristoyl-CoA MitochondrialMatrix->MyristoylCoA_mito CPT2 (CoA -> Carnitine) BetaOxidation β-Oxidation Cycle MyristoylCoA_mito->BetaOxidation BetaOxidation->MyristoylCoA_mito n-1 cycles AcetylCoA Acetyl-CoA (to Krebs Cycle) BetaOxidation->AcetylCoA

Caption: Fatty Acid β-Oxidation Pathway of Myristic Acid.

Experimental Workflow

This diagram outlines the key steps in the quantitative analysis of this compound using this compound-d3 as an internal standard.

ExperimentalWorkflow SampleCollection 1. Sample Collection (e.g., Plasma) Spiking 2. Internal Standard Spiking (this compound-d3) SampleCollection->Spiking Extraction 3. Protein Precipitation & Sample Extraction Spiking->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS 6. LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis 7. Data Processing & Quantification LCMS->DataAnalysis Results 8. Results Reporting DataAnalysis->Results

Caption: Experimental Workflow for this compound Analysis.

References

Application Note: Quantitative Analysis of Myristoylcarnitine in Dried Blood Spot Samples by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristoylcarnitine (C14) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and myristic acid. The primary function of this compound is to facilitate the transport of myristic acid from the cytoplasm into the mitochondrial matrix, where it can undergo β-oxidation to produce energy in the form of ATP.[1][2] The analysis of this compound and other acylcarnitines in dried blood spots (DBS) is a vital tool for newborn screening of inborn errors of metabolism, particularly fatty acid oxidation disorders.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The method involves the extraction of this compound from a small punch of a dried blood spot sample. An internal standard, typically a stable isotope-labeled version of the analyte, is added during the extraction process for accurate quantification. The extracted sample is then analyzed by tandem mass spectrometry, often using a flow injection analysis or a rapid chromatographic separation.[5][6] Quantification is achieved by selected reaction monitoring (SRM), which provides high selectivity and sensitivity.[5]

Experimental Protocols

1. Materials and Reagents

  • Dried blood spot collection cards

  • This compound analytical standard

  • Stable isotope-labeled this compound internal standard (e.g., D3-myristoylcarnitine)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • 96-well microtiter plates

  • DBS puncher (e.g., 3.2 mm)

  • Plate shaker

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2. Sample Preparation

  • From a dried blood spot card, punch a 3.2 mm disc into a well of a 96-well microtiter plate.[7][8]

  • Prepare a working internal standard solution by diluting the stable isotope-labeled this compound in the extraction solvent. A common extraction solvent is a mixture of acetonitrile and water (e.g., 85:15 v/v) or methanol.[6]

  • Add 100-200 µL of the working internal standard solution to each well containing a DBS punch.[5][6][7]

  • Seal the plate and shake it for 20-45 minutes at room temperature or a slightly elevated temperature (e.g., 45 °C) to facilitate extraction.[5][6]

  • After extraction, centrifuge the plate for 10 minutes at approximately 4000 rpm to pellet the filter paper disc and any precipitated proteins.[6]

  • Carefully transfer the supernatant to a new 96-well plate for analysis.[7]

  • Depending on the specific method, a derivatization step with butanolic-HCl might be performed to improve chromatographic and mass spectrometric properties, though non-derivatized methods are also common.[7][9] If derivatization is performed, the sample is typically dried down and reconstituted after the reaction.[7]

3. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.[5][10]

  • Ionization Mode: ESI in positive ion mode.[10]

  • Analysis Mode: Selected Reaction Monitoring (SRM). The precursor ion for this compound is its [M+H]+ adduct. A characteristic product ion is monitored for quantification. A common transition for acylcarnitines is the precursor ion scanning for m/z 85, which corresponds to a fragment of the carnitine moiety.[7][8]

  • Flow Injection/Chromatography: For high-throughput screening, flow injection analysis is often employed.[5] Alternatively, a short liquid chromatography column can be used to improve specificity by separating isomers.[6]

  • Data Analysis: The concentration of this compound in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound in dried blood spots. These values can vary depending on the specific instrumentation and methodology used.

ParameterTypical ValueReference
Linearity (R²) > 0.99[11]
Limit of Detection (LOD) < 0.2 µmol/L[11]
Limit of Quantification (LOQ) < 0.2 µmol/L[11]
Intra-assay CV (%) < 5.2%[11]
Inter-assay CV (%) < 5.2%[11]
Recovery (%) 96.8 - 105.2%[11]

Reference Ranges for this compound (C14) in Neonatal Dried Blood Spots

Reference ranges are crucial for the interpretation of screening results. These ranges can be population-specific.[3][4]

Population1st Percentile (µmol/L)99th Percentile (µmol/L)Reference
Omani Newborns0.081.04[8]

Mandatory Visualizations

Carnitine Shuttle Signaling Pathway

The following diagram illustrates the carnitine shuttle system, which is responsible for transporting long-chain fatty acids like myristic acid into the mitochondria for beta-oxidation.

Carnitine_Shuttle cluster_membrane Mitochondrial Membranes Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Acylcarnitine Acylcarnitine Acyl-CoA->Acylcarnitine Carnitine OMM Outer Mitochondrial Membrane CACT CACT Acylcarnitine->CACT IMM Inner Mitochondrial Membrane Acyl-CoA_matrix Acyl-CoA Beta-Oxidation Beta-Oxidation Acyl-CoA_matrix->Beta-Oxidation CPT1 CPT1 CACT->Acyl-CoA_matrix CoA CPT2 CPT2 ACS ACS DBS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DBS_Sample Dried Blood Spot Sample Punch Punch 3.2 mm Disc Extraction Extraction with Internal Standard Punch->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis (SRM Mode) Supernatant_Transfer->LC_MSMS Peak_Integration Peak Integration LC_MSMS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

References

Troubleshooting & Optimization

troubleshooting peak tailing in Myristoylcarnitine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myristoylcarnitine HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical peak.[1] A perfect chromatographic peak is symmetrical, known as a Gaussian peak, which is crucial for accurate quantification and resolution.[2] Peak tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 for these factors typically indicates significant peak tailing.[3]

Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?

A2: this compound, like other long-chain acylcarnitines, possesses a quaternary amine functional group, making it a basic compound. In reversed-phase HPLC using silica-based columns, these basic functional groups can interact strongly with residual acidic silanol (B1196071) groups on the stationary phase surface.[4][5] This secondary interaction, in addition to the primary hydrophobic interaction, can lead to peak tailing.[4][6] This issue is more pronounced at a mid-range pH where the silanol groups are ionized.[7]

Q3: Can the mobile phase composition affect the peak shape of this compound?

A3: Yes, the mobile phase composition, particularly its pH and buffer strength, plays a critical role. If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and result in tailing peaks.[7] Inadequate buffer concentration may not effectively mask the residual silanol interactions, also contributing to peak tailing.[7]

Troubleshooting Guide: Peak Tailing in this compound Analysis

This guide provides a systematic approach to troubleshooting peak tailing issues encountered during the HPLC analysis of this compound.

Issue 1: Peak tailing observed for the this compound peak.

This is a common issue and can often be resolved by addressing the chemical interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
Secondary Silanol Interactions Lower the mobile phase pH.Prepare a mobile phase with a pH of 3.0 or lower using an appropriate buffer (e.g., 10-25 mM phosphate (B84403) buffer or 0.1% formic acid).[8] This protonates the silanol groups, minimizing their interaction with the basic this compound.[8]
Use an end-capped or base-deactivated column.Select a column specifically designed for the analysis of basic compounds. These columns have a stationary phase where the residual silanol groups are chemically bonded (end-capped) to reduce their activity.[6][8]
Add a competing base to the mobile phase.Introduce a silanol suppressor, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 5 mM).[9] The competing base will interact with the active silanol sites, reducing their availability to interact with this compound.[9] Note that this may shorten column lifetime.[9]
Inappropriate Mobile Phase pH Adjust the mobile phase pH away from the analyte's pKa.Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to ensure consistent ionization.
Low Buffer Concentration Increase the buffer concentration.For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and help mask silanol interactions.[8] For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[8]
Issue 2: All peaks in the chromatogram are tailing.

When all peaks, not just this compound, exhibit tailing, the problem is likely related to the HPLC system or the column itself rather than specific chemical interactions.

Potential Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
Extra-column Volume Minimize tubing length and diameter.Use narrow-bore tubing (e.g., 0.005" I.D.) for all connections between the injector, column, and detector to reduce dead volume.[2] Ensure all fittings are properly connected and not creating dead space.[10]
Column Contamination or Degradation Flush the column.If a blockage is suspected, disconnect the column from the detector, reverse it, and flush with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) for at least 10 column volumes.[4]
Use a guard column.A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained or particulate matter from the sample, protecting the analytical column from contamination.[11]
Column Void or Bed Deformation Replace the column.A void at the column inlet can cause peak distortion.[8] If flushing does not resolve the issue and a void is suspected, the column may need to be replaced.[4]
Issue 3: Peak shape deteriorates over a series of injections.

This often points to issues related to the sample itself or the accumulation of contaminants on the column.

Potential Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
Column Overload Reduce sample concentration or injection volume.Dilute the sample and reinject. If the peak shape improves, mass overload was the likely cause.[8][10] Alternatively, reduce the injection volume.[8]
Sample Matrix Effects Improve sample cleanup.Implement a sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components before injection.[11]
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent weaker than or compatible with the initial mobile phase.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening and peak distortion. Reconstitute the sample in the initial mobile phase if possible.[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

TroubleshootingWorkflow Troubleshooting Peak Tailing in this compound HPLC Analysis start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes System/Column Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No sub_system Check for Extra-column Volume - Minimize tubing length/ID - Check fittings a1_yes->sub_system sub_mobile_phase Optimize Mobile Phase - Lower pH (<3) - Increase buffer strength - Add competing base (e.g., TEA) a1_no->sub_mobile_phase sub_column Column Health Check - Flush column - Use guard column - Replace column if necessary sub_system->sub_column end Peak Shape Improved sub_column->end sub_column_chem Evaluate Column Chemistry - Use end-capped/base-deactivated column sub_mobile_phase->sub_column_chem sub_sample Investigate Sample - Reduce concentration/injection volume - Improve sample cleanup (SPE) - Check sample solvent sub_column_chem->sub_sample sub_sample->end

Caption: A flowchart for troubleshooting peak tailing.

References

Technical Support Center: Minimizing Ion Suppression for Myristoylcarnitine in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Myristoylcarnitine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs in Electrospray Ionization Mass Spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to several analytical problems, including decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1] The competition for ionization between this compound and matrix components in the ESI source is a primary cause of this suppression.[1]

Q2: What are the common causes of ion suppression in this compound LC-MS analysis?

A2: Ion suppression in the analysis of this compound and other acylcarnitines is often caused by co-eluting endogenous matrix components from biological samples.[3][4] Phospholipids are a major contributor to ion suppression in plasma and tissue samples.[5][6] Other sources include salts, detergents, and other small molecules present in the sample matrix.[7] Inadequate sample cleanup and suboptimal chromatographic separation can exacerbate ion suppression.[2]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.[1][8] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the MS source.[8] When a blank matrix sample is injected, any dip in the constant signal of the this compound standard indicates a region of ion suppression caused by eluting matrix components.[8]

Troubleshooting Guides

Issue 1: Low signal intensity or complete signal loss for this compound.

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5][9] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zones. A shallower gradient can improve resolution.[1] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[10]
Suboptimal MS Source Conditions 1. Optimize Source Parameters: Adjust ESI source parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound.
Analyte Interaction with Metal Surfaces 1. Consider Metal-Free Components: For certain compounds, interactions with metal surfaces in the column or LC system can cause signal loss and ion suppression. Using metal-free columns and tubing should be considered when troubleshooting.[11]

Issue 2: Inconsistent and irreproducible results for this compound quantification.

Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties, it experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1] 2. Employ Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1]
Inconsistent Sample Preparation 1. Standardize the Protocol: Ensure that the sample preparation protocol is followed consistently for all samples, calibrators, and quality controls to minimize variability in matrix effects.[1]
Column Degradation 1. Regular Column Maintenance: Flush the column regularly and monitor its performance. Replace the column if a significant degradation in performance is observed.[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for cleaning up plasma samples to reduce matrix effects before LC-MS analysis of this compound.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add a suitable internal standard solution (e.g., a stable isotope-labeled this compound).

    • Add 400 µL of 0.1% formic acid in acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[12]

  • Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify chromatographic regions where ion suppression occurs.

  • System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions of your analytical method.

    • Use a T-union to introduce a constant flow of a this compound standard solution (e.g., 100 ng/mL in mobile phase) via a syringe pump into the eluent stream between the LC column and the MS source.

  • Data Acquisition:

    • Begin acquiring MS data, monitoring the signal of the infused this compound. You should observe a stable, elevated baseline.

  • Injection:

    • Inject a blank matrix extract prepared using your standard sample preparation protocol.

  • Analysis:

    • Monitor the signal of the infused this compound. A drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression. This information can then be used to adjust the chromatographic method to separate the elution of this compound from these suppression zones.[1][8]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Reducing Ion Suppression

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT) 85 - 9540 - 60 (Significant Suppression)34 - 57
Liquid-Liquid Extraction (LLE) 70 - 8580 - 95 (Minimal Suppression)56 - 81
Solid-Phase Extraction (SPE) 90 - 10590 - 105 (Negligible Suppression)81 - 110

Note: This table presents illustrative data to demonstrate the potential impact of different sample preparation techniques on ion suppression. Actual results will vary depending on the specific matrix and experimental conditions.[1] Protein precipitation is often the least effective at removing interfering matrix components, leading to more significant ion suppression.[12] LLE and SPE are generally more effective at producing cleaner extracts.[12]

Visualizations

TroubleshootingWorkflow start Start: Low this compound Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement a SIL-IS for This compound check_is->use_is No check_sample_prep Review Sample Preparation Method check_is->check_sample_prep Yes end Problem Resolved use_is->end ppt Currently Using Protein Precipitation? check_sample_prep->ppt improve_prep Switch to SPE or LLE for better matrix removal ppt->improve_prep Yes optimize_chroma Optimize LC Method ppt->optimize_chroma No improve_prep->end post_column Perform Post-Column Infusion to Identify Suppression Zones optimize_chroma->post_column gradient Modify Gradient to Separate Analyte from Suppression Zone dilute Consider Sample Dilution gradient->dilute dilute->end post_column->gradient

Caption: Troubleshooting workflow for low this compound signal.

SPE_Workflow start Start: Plasma Sample pretreatment 1. Sample Pre-treatment (Add IS, Precipitate Proteins) start->pretreatment conditioning 2. SPE Cartridge Conditioning (Methanol, then Water) pretreatment->conditioning loading 3. Load Supernatant conditioning->loading washing 4. Wash Cartridge (Water, then Methanol) loading->washing elution 5. Elute this compound washing->elution dry_reconstitute 6. Dry Down and Reconstitute elution->dry_reconstitute analysis LC-MS Analysis dry_reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

References

Technical Support Center: Optimizing Myristoylcarnitine Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of Myristoylcarnitine (C14) from plasma samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the plasma extraction of this compound.

Issue 1: Low Recovery of this compound

  • Possible Cause: Inefficient protein precipitation.

    • Solution: Ensure the correct ratio of precipitation solvent to plasma is used. A common starting point is a 3:1 or 4:1 ratio of cold acetonitrile (B52724) or methanol (B129727) to plasma.[1][2] Vortex the mixture vigorously immediately after adding the solvent to ensure thorough mixing and protein denaturation.[1] Incubating the samples at low temperatures (e.g., -20°C) for a sufficient time (e.g., 20 minutes) can enhance protein precipitation.[1]

  • Possible Cause: Analyte loss during sample handling.

    • Solution: Minimize the number of transfer steps. After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet.[3] Use appropriate low-binding microcentrifuge tubes to prevent adsorption of this compound to the tube walls.

  • Possible Cause: Inappropriate choice of extraction solvent.

    • Solution: While both acetonitrile and methanol are effective, their efficiency can vary depending on the specific acylcarnitine and the sample matrix. If low recovery is observed with one solvent, consider testing the other. Some studies have shown methanol to be effective for acylcarnitine extraction.[4]

Issue 2: High Variability in Quantitative Results

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent pipetting of plasma, internal standards, and precipitation solvents.[1] Use a calibrated pipette. Maintain uniform incubation times and temperatures for all samples. Ensure consistent vortexing duration and intensity.

  • Possible Cause: Matrix effects leading to ion suppression or enhancement.

    • Solution: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can cause significant variability.[5][6] To mitigate this, incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., d3-Myristoylcarnitine). The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction and quantification.[5][7] Additionally, optimizing the chromatographic separation to move the analyte peak away from regions of significant ion suppression is crucial.[8] A post-column infusion experiment can help identify these suppression zones.

Issue 3: Poor Peak Shape in Chromatography

  • Possible Cause: Secondary interactions with the analytical column.

    • Solution: Peak tailing can occur due to interactions between the positively charged carnitine moiety and residual silanol (B1196071) groups on the column.[8] Operating the mobile phase at a lower pH can help to protonate the silanol groups and reduce these interactions. Using an end-capped column is also recommended.[8]

  • Possible Cause: Sample solvent being incompatible with the initial mobile phase.

    • Solution: Ensure that the solvent used to reconstitute the dried extract is of similar or weaker elution strength than the initial mobile phase.[8] A strong sample solvent can cause peak distortion and fronting.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from plasma?

A1: The most common method is protein precipitation using a cold organic solvent, such as acetonitrile or methanol.[3][9][10] This technique is relatively simple, rapid, and effectively removes the majority of proteins from the plasma sample, which could interfere with subsequent analysis.[1][3]

Q2: Why is an internal standard necessary for accurate quantification?

A2: An internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, is critical to account for variability during sample preparation and to correct for matrix effects (ion suppression or enhancement) during LC-MS/MS analysis.[5][7][11] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences similar losses during extraction and similar ionization effects in the mass spectrometer, leading to more accurate and precise quantification.[12]

Q3: What are matrix effects and how can I assess them?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, such as phospholipids (B1166683) in plasma.[5][12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[6][12] A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same amount of analyte in a neat solvent.[12]

Q4: Should I derivatize this compound before LC-MS/MS analysis?

A4: Derivatization, such as butylation, is a technique used to improve the chromatographic properties and mass spectrometric response of acylcarnitines.[4][13] It can help to separate isomeric compounds and improve sensitivity. However, many modern LC-MS/MS methods are sensitive enough to quantify underivatized acylcarnitines, which simplifies sample preparation.[9][10] The decision to derivatize depends on the specific requirements of the assay, such as the need to resolve isomers or achieve very low limits of quantification.

Data Presentation

Table 1: Comparison of Protein Precipitation Methods for Acylcarnitine Recovery

Precipitating AgentRatio (Precipitant:Plasma)Reported Recovery Range (%)Reference(s)
Acetonitrile3:184 - 112[9][10]
Methanol4:185 - 122 (for various acylcarnitines in liver)[4]
Acetonitrile2:1>96 (protein precipitation efficiency)[1]

Note: Recovery can be analyte and matrix-dependent. The provided ranges are for a selection of acylcarnitines and may vary for this compound specifically.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile

This protocol provides a general procedure for the extraction of this compound from plasma using acetonitrile.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

  • Internal Standard Spiking:

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., d3-Myristoylcarnitine in a suitable solvent).

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to the plasma sample.[11]

    • Immediately vortex the mixture vigorously for 30 seconds.[1]

    • Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.[1]

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new clean tube without disturbing the pellet.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex briefly and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.

Visualizations

G cluster_start Start cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis start Plasma Sample spike Spike with Internal Standard start->spike precipitate Add Cold Acetonitrile (3:1 v/v) Vortex Vigorously spike->precipitate incubate Incubate at -20°C precipitate->incubate centrifuge Centrifuge at 14,000 x g incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for this compound plasma extraction.

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Enhancing Myristoylcarnitine Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Myristoylcarnitine, achieving efficient and reproducible derivatization is paramount for accurate quantification. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound before analysis?

A1: this compound, in its native form, can exhibit poor chromatographic retention and ionization efficiency, particularly in gas chromatography (GC) and certain liquid chromatography-mass spectrometry (LC-MS) applications. Derivatization modifies the chemical structure of this compound to increase its volatility for GC analysis or enhance its ionization for MS detection, thereby improving sensitivity and analytical performance.

Q2: What are the most common derivatization methods for this compound?

A2: The most prevalent methods involve esterification of the carboxylic acid group. Common reagents include:

  • Butanolic-HCl: This reagent converts this compound to its butyl ester, which is a widely used method for LC-MS/MS analysis.[1]

  • 3-Nitrophenylhydrazine (B1228671) (3NPH): 3NPH reacts with the carboxyl group to form a hydrazone derivative, significantly enhancing detection sensitivity in LC-MS analysis.[2][3][4][5]

  • Pentafluorophenacyl Trifluoromethanesulfonate (PFPTr): This reagent forms a pentafluorophenacyl ester, a derivative suitable for sensitive detection by mass spectrometry.[6][7]

Q3: I am observing low derivatization yield. What are the potential causes?

A3: Low derivatization yield can stem from several factors:

  • Incomplete reaction: Reaction time, temperature, or reagent concentration may be suboptimal.

  • Reagent degradation: The derivatizing agent may have degraded due to improper storage or handling.

  • Presence of moisture: Water can interfere with many derivatization reactions, particularly those involving esterification.

  • Sample matrix effects: Components in the biological matrix can interfere with the derivatization reaction.

  • Hydrolysis of the derivative: The formed derivative may be unstable and hydrolyze back to the underivatized form.

Q4: How can I prevent the hydrolysis of my this compound derivative?

A4: Hydrolysis can be minimized by:

  • Ensuring all solvents and reagents are anhydrous.

  • Avoiding exposure of the sample to moisture during and after derivatization.

  • Promptly analyzing the derivatized sample.

  • Optimizing the pH of the reaction mixture, as extreme pH values can promote hydrolysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound derivatization.

Problem Potential Cause Recommended Solution
Low or No Product Peak Incomplete derivatizationOptimize reaction conditions (temperature, time, reagent concentration). Ensure thorough mixing of reactants.
Degraded derivatization reagentUse a fresh batch of the derivatizing agent. Store reagents under recommended conditions (e.g., desiccated, protected from light).
Presence of interfering substancesImprove sample cleanup procedures to remove matrix components that may quench the reaction.
High Variability in Results Inconsistent reaction conditionsEnsure precise control over reaction temperature and timing for all samples. Use an automated liquid handler for consistent reagent addition.
Sample degradationProcess samples promptly and store them at appropriate temperatures (-80°C for long-term storage) to prevent degradation of this compound.
Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.
Presence of Extraneous Peaks Side reactionsOptimize reaction conditions to minimize the formation of side products. This may involve adjusting the temperature or using a more specific derivatizing agent.
ContaminationUse high-purity solvents and reagents. Thoroughly clean all glassware and equipment.
Poor Peak Shape in Chromatography Suboptimal chromatographic conditionsOptimize the mobile phase composition, gradient, and column temperature.
Incomplete derivatizationIncomplete reaction can lead to tailing peaks. Re-optimize derivatization conditions.

Quantitative Data Summary

The efficiency of different derivatization methods can vary. The following table summarizes typical performance characteristics for acylcarnitine derivatization, which can be extrapolated to this compound.

Derivatization Reagent Typical Recovery (%) Typical Precision (CV%) Instrumentation
Butanolic-HCl>85%<15%LC-MS/MS
3-Nitrophenylhydrazine (3NPH)86.9% - 109.7%Intra-day: ≤7.8%, Inter-day: ≤8.8%LC-MS/MS[4]
Pentafluorophenacyl Trifluoromethanesulfonate77% - 85%Not specifiedLC-MS[7]

Experimental Protocols

Protocol 1: Derivatization of this compound using 3-Nitrophenylhydrazine (3NPH)

This protocol is adapted from methods for general acylcarnitine analysis and should be optimized for this compound.[2][4][5]

Materials:

  • This compound standard or sample extract

  • 3-Nitrophenylhydrazine (3NPH) solution (e.g., 200 mM in 70% methanol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 120 mM in 70% methanol (B129727) containing 6% pyridine)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

Procedure:

  • To 80 µL of the sample or standard in a microcentrifuge tube, add 40 µL of the 3NPH solution.

  • Add 40 µL of the EDC solution.

  • Vortex the mixture gently.

  • Incubate at room temperature (approximately 25°C) for 30 minutes.

  • After incubation, the sample is ready for LC-MS analysis. Dilution with the initial mobile phase may be necessary depending on the concentration.

Protocol 2: Derivatization of this compound using Butanolic-HCl

This protocol is a standard method for preparing butyl esters of acylcarnitines for LC-MS/MS analysis.[1]

Materials:

  • This compound standard or sample extract

  • 3 N Butanolic-HCl (prepared by bubbling HCl gas through n-butanol or by careful addition of acetyl chloride to n-butanol)

  • Nitrogen gas supply

  • Heating block or water bath

Procedure:

  • Evaporate the sample extract to dryness under a stream of nitrogen gas.

  • Add 50 µL of 3 N butanolic-HCl to the dried sample.

  • Cap the tube tightly and incubate at 65°C for 15 minutes.

  • After incubation, evaporate the butanolic-HCl to dryness under a stream of nitrogen gas.

  • Reconstitute the dried derivative in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Visualizations

This compound Derivatization Pathway with 3-NPH

Derivatization_Pathway This compound This compound (C21H41NO4) NPH_Reagent 3-Nitrophenylhydrazine (3NPH) + EDC/Pyridine This compound->NPH_Reagent Carboxyl Group Activation Derivative This compound-3NP-hydrazone (Increased MS Response) NPH_Reagent->Derivative Nucleophilic Addition-Elimination Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction of This compound Sample->Extraction Derivatization Addition of Derivatization Reagent (e.g., 3-NPH, Butanolic-HCl) Extraction->Derivatization Incubation Incubation (Optimized Time & Temp) Derivatization->Incubation Analysis LC-MS/MS or GC-MS Analysis Incubation->Analysis Data Data Processing & Quantification Analysis->Data Troubleshooting_Workflow Start Low Derivatization Yield Observed Check_Reagents Verify Reagent Quality (Freshness, Storage) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Sample Assess Sample Purity (Matrix Effects) Start->Check_Sample Optimize_Conditions Optimize Reaction Parameters Check_Reagents->Optimize_Conditions Reagent OK Re_run Re-run Derivatization Check_Reagents->Re_run Reagent Faulty Check_Conditions->Optimize_Conditions Conditions Suboptimal Improve_Cleanup Enhance Sample Cleanup Protocol Check_Sample->Improve_Cleanup Matrix Interference Suspected Optimize_Conditions->Re_run Improve_Cleanup->Re_run

References

addressing Myristoylcarnitine sample stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing sample stability and storage issues related to Myristoylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: The primary cause of this compound degradation is hydrolysis. Acylcarnitines, particularly in biological matrices like plasma and dried blood spots (DBS), are susceptible to hydrolysis, which breaks down the molecule into free carnitine and myristic acid. This process is accelerated by prolonged storage at room temperature.[1]

Q2: What are the optimal short-term and long-term storage temperatures for this compound samples?

A2: For short-term storage, it is recommended to keep samples at 2-8°C. For long-term stability, samples should be stored at -20°C or, ideally, at -80°C.[2] Studies have shown that acylcarnitines are stable for at least 330 days at -18°C.[1] However, even at -80°C, some degradation of long-chain acylcarnitines can occur over several years.

Q3: How does the sample matrix (plasma vs. dried blood spots) affect this compound stability?

A3: Both plasma and dried blood spots (DBS) are suitable matrices for this compound analysis, but stability can differ. In DBS, acylcarnitines are known to degrade over time when stored at room temperature or even at +4°C for extended periods.[3][4] Plasma samples, when properly prepared and stored frozen, generally offer better long-term stability.

Q4: Can freeze-thaw cycles impact the concentration of this compound in my samples?

A4: While some studies on similar compounds suggest that a limited number of freeze-thaw cycles may not cause significant degradation, it is best practice to minimize freeze-thaw cycles. Aliquoting samples into single-use vials is highly recommended to maintain sample integrity.

Q5: Are there any chemical incompatibilities I should be aware of when preparing this compound solutions?

A5: this compound solutions are generally stable in acidic to neutral pH. However, they are unstable in basic conditions (pH > 9), which can accelerate hydrolysis.[5] When preparing stock solutions, using a slightly acidic solvent like methanol (B129727) with 0.1% formic acid can improve stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Issue 1: Lower than expected this compound concentrations.
Possible Cause Troubleshooting Step
Sample Degradation Review sample storage history. Ensure samples were consistently stored at or below -20°C. If stored at room temperature for an extended period, degradation is likely. For future studies, implement stricter temperature control.
Inefficient Extraction Optimize the extraction protocol. Ensure complete protein precipitation and efficient elution from solid-phase extraction (SPE) cartridges. Consider comparing different extraction methods (e.g., protein precipitation vs. liquid-liquid extraction).
Matrix Effects Matrix components can suppress the ionization of this compound in the mass spectrometer. To mitigate this, improve sample cleanup, use a stable isotope-labeled internal standard, and check for co-eluting interferences.
Inaccurate Quantification Verify the concentration and purity of your calibration standards. Ensure the calibration curve is linear and covers the expected concentration range of your samples.
Issue 2: Poor chromatographic peak shape (tailing, fronting, or splitting).
Possible Cause Troubleshooting Step
Peak Tailing This can be caused by secondary interactions with the column. Try a lower mobile phase pH to reduce silanol (B1196071) interactions, use an end-capped column, or reduce the sample concentration.[6]
Peak Fronting This may indicate poor sample solubility or column overload. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase and consider reducing the injection volume.[6]
Split Peaks A blockage at the column inlet or an injection solvent that is too strong can cause split peaks. Check for and replace any clogged frits or tubing. Ensure the injection solvent is weaker than the initial mobile phase.[6]
Issue 3: Inconsistent retention times.
Possible Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Composition Changes Prepare fresh mobile phase daily to avoid changes due to evaporation of volatile components.
Column Degradation Over time, the stationary phase of the column can degrade. If retention times continue to shift, consider replacing the column.

Data on this compound Stability

The following tables summarize the stability of long-chain acylcarnitines, including this compound (C14), under various storage conditions.

Table 1: Stability of Long-Chain Acylcarnitines in Dried Blood Spots (DBS)

Storage TemperatureDurationStability of C14 and other Long-Chain AcylcarnitinesReference
Room Temperature>14 daysSignificant degradation observed.[1]
+4°C1 year, then Room TempSignificant decrease in concentration.[3][4]
+5°CUp to 4 yearsGradual decay, with some maintaining a linear correlation.[2]
-18°CAt least 330 daysStable.[1]

Table 2: General Stability Recommendations for Acylcarnitines in Plasma

Storage TemperatureRecommended Maximum DurationNotes
2-8°C< 24 hoursFor short-term handling and processing.
-20°CSeveral monthsGood for mid-term storage.
-80°C> 1 yearOptimal for long-term storage to minimize degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol is a general guideline for the extraction of this compound from plasma for LC-MS/MS analysis.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS): Myristoyl-d3-carnitine

  • Methanol (LC-MS grade), ice-cold

  • Acetonitrile (B52724) (LC-MS grade), ice-cold

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 14,000 x g and 4°C

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of Myristoyl-d3-carnitine internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of this compound by LC-MS/MS

This is a representative LC-MS/MS method. Specific parameters may need to be optimized for your instrument.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 20% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 372.3 → Product ion (m/z) 85.1

    • Myristoyl-d3-carnitine (IS): Precursor ion (m/z) 375.3 → Product ion (m/z) 85.1

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for your specific instrument.

Visualizations

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the pathway in which this compound plays a crucial role in transporting myristic acid into the mitochondria for energy production.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Myristic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Myristoyl_CoA Myristoyl-CoA Acyl_CoA_Synthetase->Myristoyl_CoA CPT1 CPT1 Myristoyl_CoA->CPT1 Carnitine -> CoA Myristoylcarnitine_cyto This compound CPT1->Myristoylcarnitine_cyto CACT CACT Myristoylcarnitine_cyto->CACT Outer Membrane Myristoylcarnitine_mito This compound CACT->Myristoylcarnitine_mito Inner Membrane CPT2 CPT2 Myristoylcarnitine_mito->CPT2 CoA -> Carnitine Myristoyl_CoA_mito Myristoyl-CoA CPT2->Myristoyl_CoA_mito Beta_Oxidation Beta-Oxidation Spiral Myristoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Carnitine shuttle and beta-oxidation pathway.

This compound Sample Handling Workflow

This workflow provides a decision-making guide for proper sample handling and storage.

sample_handling_workflow start Sample Collection (Plasma or DBS) process_immediately Process Immediately? start->process_immediately long_term_storage Long-term Storage? start->long_term_storage short_term_storage Short-term Storage (2-8°C, <24h) process_immediately->short_term_storage No extraction Sample Extraction process_immediately->extraction Yes short_term_storage->extraction storage_minus_20 Store at -20°C long_term_storage->storage_minus_20 < Several Months storage_minus_80 Store at -80°C long_term_storage->storage_minus_80 > Several Months storage_minus_20->extraction storage_minus_80->extraction analysis LC-MS/MS Analysis extraction->analysis troubleshooting_low_signal start Low this compound Signal Detected check_is Check Internal Standard (IS) Signal start->check_is is_ok IS Signal OK? check_is->is_ok sample_prep_issue Investigate Sample Preparation: - Extraction efficiency - Sample loss during drying - Reconstitution volume is_ok->sample_prep_issue No chromatography_issue Investigate Chromatography: - Peak shape - Retention time shift - Co-eluting interferences (matrix effects) is_ok->chromatography_issue Yes instrument_issue Investigate MS Instrument Performance: - Source cleaning - Calibration - Detector voltage sample_prep_issue->instrument_issue degradation_issue Consider Sample Degradation: - Review storage conditions - Check sample age chromatography_issue->degradation_issue

References

Technical Support Center: Myristoylcarnitine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myristoylcarnitine quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in accurately quantifying this compound?

The primary challenges in this compound quantification stem from its chemical nature and the complexity of biological matrices. Key difficulties include:

  • Matrix Effects: Co-eluting substances from the biological sample can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate measurements.[1][2][3] Phospholipids are a major cause of ion suppression in plasma and serum samples.[1]

  • Isobaric Interferences: Compounds with the same nominal mass as this compound can co-elute, leading to overestimation.[4][5] Chromatographic separation is crucial to distinguish these from the analyte of interest.

  • Analyte Stability: this compound can be susceptible to degradation during sample collection, processing, and storage.[6][7] Factors like pH and repeated freeze-thaw cycles can impact its stability.[6]

  • Low Endogenous Concentrations: The naturally low levels of this compound in biological samples require highly sensitive analytical methods for accurate detection and quantification.[4]

  • Isomer Separation: Distinguishing this compound from its isomers can be challenging with standard analytical methods, potentially requiring specialized chromatographic techniques.[4][8]

Q2: How can I minimize matrix effects in my LC-MS/MS assay?

Minimizing matrix effects is critical for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ robust extraction techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids.[1]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components.[9][10] Using a shallower gradient can improve resolution.[9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Myristoyl-d3-carnitine, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[11][12][13]

  • Method Evaluation: Assess matrix effects during method development by performing post-column infusion experiments or by comparing the response of the analyte in a clean solvent versus a matrix extract.[1][2]

Q3: What is the best internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as Tetradecanoyl-L-carnitine-d3 (Myristoyl-d3-carnitine).[11] This is because it shares the same physicochemical properties as this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[12]

Q4: I'm observing high variability in my results. What are the likely causes?

High variability in quantification results can be attributed to several factors:

  • Inconsistent Sample Preparation: Variations in extraction efficiency or incomplete protein removal can lead to inconsistent results.[14]

  • Matrix Effects: As mentioned, uncompensated ion suppression or enhancement will cause significant variability.[1][14]

  • Analyte Instability: Degradation of this compound during sample handling and storage can introduce variability.[6][15] It is crucial to maintain samples at appropriate temperatures (e.g., -80°C for long-term storage) and minimize freeze-thaw cycles.[6]

  • Instrumental Issues: Fluctuations in the LC-MS/MS system's performance, such as unstable spray in the ion source or detector sensitivity drift, can contribute to variability. Regular system maintenance and calibration are essential.

Q5: My recovery of this compound is consistently low. What should I troubleshoot?

Low recovery can be a significant issue. Consider the following troubleshooting steps:

  • Optimize Extraction Procedure: Re-evaluate your protein precipitation and/or solid-phase extraction (SPE) protocol. Ensure the choice of solvent and elution conditions are optimal for this compound.

  • Check for pH-Dependent Stability: Acylcarnitines can be susceptible to hydrolysis at basic pH.[6] Ensure the pH of your sample and extraction solvents is maintained in a range that ensures stability, typically acidic to neutral.[6]

  • Minimize Adsorption: this compound may adsorb to plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.

  • Investigate Freeze-Thaw Stability: Repeated freezing and thawing of samples can lead to degradation.[6] It is recommended to aliquot samples into single-use tubes before freezing.[6]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Split Peaks)
Possible Cause Troubleshooting Steps
Column Overload Decrease the sample concentration or injection volume.[9]
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or similar to the initial mobile phase.[9]
Column Degradation Flush the column regularly. If performance does not improve, replace the column.[14]
Blockage at Column Inlet Replace the column inlet frit or back-flush the column (if recommended by the manufacturer).[9]
Poor Sample Solubility Ensure the sample is fully dissolved in the reconstitution solvent. Consider changing the solvent.[9]
Issue 2: Inaccurate Quantification and High Variability
Possible Cause Troubleshooting Steps
Matrix Effects Perform a post-column infusion study to identify regions of ion suppression or enhancement.[14] Optimize sample cleanup to remove interfering components.
Improper Calibration Curve Ensure the calibration curve spans the expected concentration range of the samples. Prepare calibrators in a matrix similar to the samples to account for matrix effects.[14]
Inconsistent Sample Preparation Standardize all steps of the sample preparation workflow, including vortexing times and centrifugation speeds.
Internal Standard Issues Verify the concentration and stability of the internal standard stock solution. Ensure the internal standard is added consistently to all samples and standards.
Issue 3: Retention Time Shifting
Possible Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[9]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the organic component.[9]
Column Degradation Over time, the stationary phase of the column can degrade, leading to changes in retention. Monitor column performance and replace as needed.[9]
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.

Data Presentation

Table 1: Impact of Different Extraction Methods on Acylcarnitine Recovery
Extraction MethodSample MatrixSolvent/SorbentAnalyte(s)Average Recovery (%)
Protein PrecipitationPlasmaAcetonitrile (B52724)Various Acylcarnitines84 - 112[6]
Protein PrecipitationSerumMethanol (B129727)Fexofenadine (B15129)*> 90[6]
Online Solid-Phase ExtractionPlasmaCation ExchangeCarnitine & Acylcarnitines98 - 105[6]

Note: Data for fexofenadine is included to demonstrate the high recovery achievable with methanol protein precipitation, a method also applicable to this compound.

Table 2: Stability of Long-Chain Acylcarnitines Under Various Storage Conditions
Storage ConditionDurationAnalyte(s)Stability Outcome
Room TemperatureExtended PeriodsAcylcarnitinesHydrolysis of acylcarnitines occurs.[6]
-18°CAt least 330 daysLong-chain AcylcarnitinesEffective for at least this duration.[6]
-80°CLong-termAcylcarnitinesRecommended for long-term storage.[6]
Repeated Freeze-Thaw CyclesMultiple cyclesAcylcarnitinesCan accelerate degradation and should be avoided.[6]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plasma (Protein Precipitation)
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of Myristoyl-d3-carnitine internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[6]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the this compound, to a new tube.[6]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.

Protocol 2: Derivatization to Butyl Esters (Optional, for Improved Sensitivity)

This protocol is adapted from a general method for acylcarnitines and may require optimization for this compound.

  • Reconstitution for Derivatization: After evaporating the supernatant (Step 7 in Protocol 1), reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[14]

  • Incubation: Incubate the mixture at 65°C for 15 minutes.[14]

  • Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen.[14]

  • Final Reconstitution: Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[14]

Visualizations

Troubleshooting Workflow for Low Analyte Signal start Low this compound Signal Observed check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok investigate_analyte Investigate Analyte-Specific Issues is_ok->investigate_analyte Yes investigate_system Investigate Systemic Issues is_ok->investigate_system No is_low IS Signal Also Low? check_stability Assess Analyte Stability (Freeze-Thaw, Benchtop) investigate_analyte->check_stability check_recovery Evaluate Sample Prep Recovery investigate_analyte->check_recovery change_storage Modify Sample Storage/Handling check_stability->change_storage optimize_prep Optimize Sample Preparation check_recovery->optimize_prep check_matrix Evaluate Matrix Effects (Ion Suppression) investigate_system->check_matrix check_instrument Check Instrument Performance (Source, Detector) investigate_system->check_instrument optimize_lc Optimize LC Method check_matrix->optimize_lc clean_instrument Clean/Calibrate Instrument check_instrument->clean_instrument

Caption: Troubleshooting decision tree for low this compound signal.

General Workflow for this compound Quantification sample_collection 1. Sample Collection (e.g., Plasma) sample_prep 2. Sample Preparation - Add Internal Standard - Protein Precipitation - (Optional SPE) sample_collection->sample_prep derivatization 3. Derivatization (Optional) - Butylation to improve sensitivity sample_prep->derivatization lc_separation 4. LC Separation - C18 or mixed-mode column - Gradient elution derivatization->lc_separation ms_detection 5. MS/MS Detection - ESI+ mode - MRM for quantification lc_separation->ms_detection data_analysis 6. Data Analysis - Peak integration - Calibration curve ms_detection->data_analysis

Caption: General workflow for this compound analysis.

References

method refinement for baseline resolution of acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for baseline resolution of acylcarnitines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) in acylcarnitine chromatography?

Poor peak shape is a frequent issue in the analysis of acylcarnitines.

  • Peak tailing , where the latter half of the peak is broader, can be caused by strong interactions between the acylcarnitines and active sites on the column, such as residual silanols.[1][2] Other causes include column overload, low mobile phase pH, and extra-column dead volume.[1]

  • Peak fronting , a broader first half of the peak, is often a result of low sample solubility, column collapse, or column overload.[1][2]

Q2: My acylcarnitine isomers are co-eluting. How can I improve their separation?

The separation of isomeric acylcarnitines is challenging due to their similar physicochemical properties.[1] Strategies to improve resolution include:

  • Optimizing the mobile phase: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak separation and sharpness.[1][3]

  • Adjusting the gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting compounds.[1]

  • Changing the stationary phase: While C18 columns are common, alternative chemistries like mixed-mode or chiral stationary phases can provide different selectivity for isomers.[1]

  • Derivatization: Derivatizing acylcarnitines, for example, through butylation, can alter their chromatographic behavior and improve separation.[1][3]

Q3: I am observing low signal intensity or signal suppression for my analytes. What are the potential causes and solutions?

Low signal intensity can be due to ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples.[1] Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer source.[1] To mitigate this:

  • Improve sample preparation: Utilize solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[4]

  • Chromatographic Separation: Implementing liquid chromatography (LC) prior to mass spectrometry separates the analytes of interest from many of the matrix components that can cause ion suppression or enhancement.[3][4]

  • Use of Internal Standards: Incorporating stable isotope-labeled internal standards that co-elute with the analytes can help to compensate for matrix effects during quantification.[4]

  • Derivatization: Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) or butanol can increase the signal intensity of acylcarnitines.[3][5][6]

Q4: My retention times are shifting between runs. What could be the cause?

Retention time instability can be caused by several factors:[1]

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Changes in mobile phase composition: Inaccurate mobile phase preparation or evaporation of the organic solvent can lead to shifts.

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.

  • Fluctuations in column temperature: Maintaining a constant and stable column temperature is crucial for reproducible retention times.

Q5: What are some common pitfalls during sample preparation for acylcarnitine analysis?

A common pitfall is the derivatization process. For instance, the preparation of butyl esters, a common derivatization method, can lead to the partial hydrolysis of some acylcarnitines, which can affect the accuracy of free carnitine measurements.[4] It is also crucial to avoid contamination from external sources during sample handling.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis
Possible Causes Troubleshooting Steps
Inappropriate column chemistry for the analytes.Verify Column Choice: Ensure the use of a column suitable for separating polar, charged molecules like acylcarnitines. Reversed-phase C18 columns are often used.[3][4][7]
Suboptimal mobile phase composition.Optimize Mobile Phase: Adjust the mobile phase composition, including the organic solvent (e.g., acetonitrile, methanol), aqueous component, and any additives like formic acid or an ion-pairing agent (e.g., HFBA) to improve peak shape and resolution.[1][3][4]
Column degradation.Column Maintenance: Flush the column regularly and consider replacing it if performance degrades over time.[4]
Extra-column dead volume.Minimize Connections: Use tubing with a smaller internal diameter and minimize the length of all connections.[1]
Sample overload.Reduce Sample Concentration: Reduce the sample concentration or injection volume.[1]
Issue 2: Inaccurate Quantification and High Variability
Possible Causes Troubleshooting Steps
Matrix effects.Evaluate Matrix Effects: Perform a post-column infusion study to assess ion suppression or enhancement zones in your chromatogram.[4] Improve sample cleanup using techniques like SPE.[4]
Improper calibration.Calibration Curve: Ensure your calibration curve covers the expected concentration range of your samples and is prepared in a matrix similar to your samples to account for matrix effects.[4]
Inconsistent sample preparation.Standardize Protocol: Ensure the sample preparation protocol is followed consistently for all samples, including standards and QCs.
Instability of analytes.Sample Handling: Process samples quickly and store them at appropriate temperatures (e.g., -80°C) to prevent degradation.

Experimental Protocols

Protocol 1: Acylcarnitine Analysis in Plasma (without derivatization)

This protocol provides a general workflow for the analysis of underivatized acylcarnitines in plasma.[7][8]

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of methanol (B129727) containing a mixture of stable isotope-labeled internal standards.[7]

    • Vortex for 10 seconds to precipitate proteins.[7]

    • Incubate for 10 minutes at ambient temperature.[7]

    • Add another 300 µL of methanol and vortex again for 10 seconds.[7]

    • Centrifuge at 4000 rpm for 10 minutes.[7]

    • Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[7]

    • Vortex for 10 seconds before injection.[7]

  • LC-MS/MS Analysis:

    • LC Column: Use a C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: Develop a suitable gradient to separate the acylcarnitines of interest. A typical run time is around 9 minutes.[7]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[7] Monitor the specific precursor-to-product ion transitions (MRM) for each acylcarnitine and internal standard. The most common product ion for acylcarnitines is at m/z 85.[3]

Protocol 2: Acylcarnitine Analysis with Butylation Derivatization

This protocol is for the derivatization of acylcarnitines to their butyl esters, which can improve chromatographic separation and ionization efficiency, especially for dicarboxylic species.[3][9]

  • Sample Preparation and Derivatization:

    • Extract acylcarnitines from the sample (e.g., plasma, dried blood spots) using methanol.[9]

    • Evaporate the methanol extract to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[4]

    • Incubate at 60-65°C for 15-20 minutes.[3][4]

    • Evaporate the butanolic HCl to dryness under nitrogen.[3][4]

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[3][4]

  • LC-MS/MS Analysis:

    • Follow a similar LC-MS/MS procedure as described in Protocol 1, adjusting the gradient and MRM transitions for the butylated acylcarnitines.

Data Presentation

Table 1: Common Isobaric Acylcarnitines Requiring Chromatographic Separation

Acylcarnitine GroupIsobaric Compounds
C4 AcylcarnitinesButyrylcarnitine, Isobutyrylcarnitine
C5 AcylcarnitinesValerylcarnitine, Isovalerylcarnitine, 2-Methylbutyrylcarnitine, Pivaloylcarnitine
C5-DC AcylcarnitinesGlutarylcarnitine, Ethylmalonylcarnitine, Methylsuccinylcarnitine[10]
C5-OH Acylcarnitines3-Hydroxy-isovalerylcarnitine, 3-Hydroxy-2-methylbutyrylcarnitine

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample add_is Add Internal Standards sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatization Derivatization (Optional) supernatant->derivatization reconstitute Reconstitute in Mobile Phase derivatization->reconstitute injection Inject Sample reconstitute->injection lc_separation LC Separation (e.g., C18 column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: General workflow for acylcarnitine analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_separation Poor Separation cluster_intensity Low Signal start Problem Encountered peak_shape Tailing or Fronting? start->peak_shape separation Isomer Co-elution? start->separation intensity Low Intensity? start->intensity tailing Check for: - Secondary Interactions - Column Overload - Dead Volume peak_shape->tailing Tailing fronting Check for: - Poor Solubility - Column Collapse - Overload peak_shape->fronting Fronting optimize_mobile_phase Optimize Mobile Phase (e.g., add ion-pair reagent) separation->optimize_mobile_phase adjust_gradient Adjust Gradient (make it shallower) separation->adjust_gradient change_column Change Column Chemistry separation->change_column improve_sample_prep Improve Sample Prep (SPE) intensity->improve_sample_prep check_ion_suppression Check for Ion Suppression intensity->check_ion_suppression derivatize Consider Derivatization intensity->derivatize

Caption: Troubleshooting decision tree for acylcarnitine analysis.

References

selecting the appropriate internal standard for Myristoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the accurate quantification of Myristoylcarnitine (C14) by providing guidance on the selection and use of appropriate internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound (C14) analysis?

The most suitable internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the analyte itself.[1] Deuterium-labeled this compound, such as Myristoyl-L-carnitine-d3 or Myristoyl-L-carnitine-d9, is highly recommended.[2][3] These SIL internal standards are chemically and physically almost identical to the endogenous analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[4] This allows for the correction of variability during sample preparation, injection, and ionization, leading to more accurate and precise results.[1][5]

Q2: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog?

While structural analogs can be used, SIL internal standards are the first choice for quantitative bioanalysis using LC-MS/MS.[6] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the entire analytical process.[4] This includes co-elution during chromatography and similar responses to matrix effects (ion suppression or enhancement).[5] Structural analogs, while similar, may have different retention times, extraction recoveries, and ionization efficiencies, which can lead to less accurate quantification.[6]

Q3: Can I use a single deuterated internal standard for a panel of acylcarnitines?

In the analysis of a panel of acylcarnitines, it is common practice to use a mixture of stable isotope-labeled internal standards.[7][8] For the most accurate quantification, each acylcarnitine should be quantified using its corresponding labeled internal standard.[9] However, if a specific labeled standard is unavailable, the one with the most similar chemical structure and chromatographic behavior is often used. For this compound (C14), a deuterated C14-carnitine is the optimal choice.[2]

Q4: What are the key characteristics to consider when selecting a deuterated internal standard?

When selecting a deuterated internal standard, the following characteristics are crucial:

  • High Isotopic Purity: The isotopic enrichment should be high (typically ≥98%) to minimize the presence of the unlabeled analyte, which could interfere with the measurement of the endogenous compound.[5]

  • High Chemical Purity: The standard should be free from other contaminants that could introduce interfering peaks in the chromatogram.[5]

  • Appropriate Degree of Deuteration: A sufficient number of deuterium (B1214612) atoms (generally 3 or more) is necessary to ensure a clear mass shift from the analyte, preventing spectral overlap.[5]

  • Label Stability: The deuterium labels should be on chemically stable positions of the molecule to prevent back-exchange with hydrogen atoms from the solvent, which would alter the concentration of the standard.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using deuterated internal standards for this compound quantification.

Issue Possible Cause Troubleshooting Steps
Poor Precision and Accuracy Chromatographic Separation (Isotope Effect): The deuterated internal standard elutes at a slightly different retention time than the native analyte due to the kinetic isotope effect.[10] This can lead to differential matrix effects.- Optimize chromatographic conditions (e.g., gradient, temperature) to minimize the separation. - Ensure that the integration windows for both the analyte and the internal standard are appropriate.
Isotopic Contribution: The internal standard may contain a small amount of the unlabeled analyte as an impurity.[10]- Analyze a neat solution of the internal standard to assess the level of unlabeled analyte. - If significant, subtract the contribution from the analyte signal or source a higher purity standard.
Back-Exchange of Deuterium: Deuterium atoms on the internal standard can exchange with hydrogen from the solvent, particularly if the label is in a labile position.[5]- Check the position of the deuterium labels on the internal standard. Labels on hydroxyl or amine groups are more prone to exchange. - Prepare standards and samples in non-protic solvents if possible and store them at low temperatures.[10]
Variable Internal Standard Response Matrix Effects: Ion suppression or enhancement affecting the internal standard differently across samples.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[11] - Improve sample cleanup procedures to remove interfering matrix components.
Inconsistent Sample Preparation: Errors in pipetting the internal standard or variations in extraction efficiency.- Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls. - Use a calibrated pipette and verify its performance regularly.

Data Presentation: Comparison of Internal Standard Options

Internal Standard Type Advantages Disadvantages Recommendation for this compound
Stable Isotope-Labeled (SIL) this compound (e.g., d3, d9) - Co-elutes with the analyte.[4] - Experiences similar matrix effects.[5] - Corrects for variations in extraction, injection, and ionization.[1] - Provides the highest accuracy and precision.[9]- Can be more expensive than other options.[6] - Potential for isotopic contribution from unlabeled analyte.[10]Highly Recommended. The gold standard for accurate quantification.
SIL Acylcarnitine of Different Chain Length (e.g., C16-d3) - Chemically similar to the analyte. - Can provide better correction than a structural analog.- May not perfectly co-elute with this compound. - May experience slightly different matrix effects.Acceptable Alternative. Use if a deuterated C14 standard is unavailable. The closer in chain length, the better.
Structural Analog (Non-acylcarnitine) - More readily available and less expensive.- Different chemical and physical properties. - Unlikely to co-elute with the analyte. - Does not effectively correct for matrix effects or extraction variability.[6]Not Recommended. Should only be considered if a SIL standard is not feasible, and results should be interpreted with caution.

Experimental Protocols

Detailed Methodology for Quantification of this compound by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and column used.

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of deuterated this compound (e.g., Myristoyl-L-carnitine-d3).

  • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).[12]

  • Store the stock solution at -20°C or below.

2. Preparation of Working Internal Standard Solution:

  • Dilute the stock solution with the appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid) to a working concentration.[7] This concentration should be chosen to provide a strong signal without saturating the detector.

3. Sample Preparation:

  • To a known volume of the biological sample (e.g., 50 µL of plasma), add a precise volume of the working internal standard solution.[11]

  • Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 200 µL).[11]

  • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[11]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[11]

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[11]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for acylcarnitine analysis.[8]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient: A gradient elution is used to separate the acylcarnitines, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (C14): Monitor the transition from the precursor ion (m/z) to a specific product ion. The precursor ion for this compound is approximately 372.3 m/z.[13] A common product ion is m/z 85, corresponding to the carnitine moiety.

      • Deuterated this compound (e.g., d3): Monitor the corresponding mass-shifted transition (e.g., precursor m/z ~375.3 to product m/z 85).

5. Quantification:

  • Generate a calibration curve using known concentrations of unlabeled this compound spiked into a matrix similar to the samples. Each calibrator should also contain the internal standard at the same concentration as the samples.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.[12]

Mandatory Visualization

internal_standard_selection_workflow start Start: Need to Quantify This compound is_sil_available Is a Stable Isotope-Labeled (SIL) This compound (e.g., d3, d9) Commercially Available? start->is_sil_available use_sil Select SIL this compound as the Internal Standard is_sil_available->use_sil Yes is_other_sil_available Is a SIL Acylcarnitine with a Similar Chain Length (e.g., C12, C16) Available? is_sil_available->is_other_sil_available No validate Validate the Method: - Specificity - Linearity - Accuracy - Precision - Stability use_sil->validate use_other_sil Select the Closest Chain Length SIL Acylcarnitine is_other_sil_available->use_other_sil Yes use_analog Consider a Structural Analog (Not Recommended) is_other_sil_available->use_analog No use_other_sil->validate use_analog->validate end Proceed with Sample Analysis validate->end

Caption: Workflow for selecting an appropriate internal standard.

References

Technical Support Center: Myristoylcarnitine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of Myristoylcarnitine. The information is tailored for researchers, scientists, and drug development professionals to help mitigate matrix effects and ensure accurate quantification.

Troubleshooting Guide

This guide addresses specific issues that can arise during this compound analysis, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Signal Intensity or Signal Suppression Matrix Effects: Co-eluting phospholipids (B1166683) or other endogenous matrix components can suppress the ionization of this compound.[1][2]1. Optimize Sample Preparation: Employ techniques to remove interfering substances. Options include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates.[1][3][4] 2. Chromatographic Separation: Adjust the LC method to separate this compound from the region where phospholipids elute.[5] 3. Use a Stable Isotope-Labeled Internal Standard: A deuterated standard (e.g., this compound-d3 or d9) will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[6]
Sample Degradation: this compound may be unstable in the sample matrix or during sample preparation.1. Fresh Samples: Use freshly collected samples whenever possible. 2. Controlled Temperature: Keep samples on ice during preparation and store them at -80°C for long-term storage.
Poor Peak Shape (Tailing or Fronting) Inadequate Chromatography: The analytical column may not be suitable, or the mobile phase may be suboptimal.1. Column Selection: A C18 reversed-phase column is commonly used for acylcarnitine analysis.[1] 2. Mobile Phase Optimization: Adjust the mobile phase composition. The use of ion-pairing reagents like heptafluorobutyric acid (HFBA) can improve peak shape.[7] 3. System Check: Ensure there are no dead volumes in the LC system and that the column is properly equilibrated between injections.
Analyte Interaction with Metal Surfaces: this compound can interact with stainless steel components of the HPLC, leading to peak tailing and signal loss.[8]1. Use Metal-Free Columns: Consider using PEEK-lined or other metal-free columns and tubing to minimize interactions.[8]
High Variability in Results Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.1. Automate Sample Preparation: If possible, use automated liquid handlers for consistent pipetting and timing. 2. Consistent Procedure: Ensure all samples are treated identically throughout the sample preparation process.
Matrix Effects from Different Sample Lots: Different batches of biological matrix can have varying levels of interfering compounds.1. Matrix-Matched Calibrants: Prepare calibration curves in a matrix that is as similar as possible to the study samples.[1] 2. Internal Standard Normalization: A stable isotope-labeled internal standard is crucial for correcting for this variability.[6]
Unexpectedly High this compound Levels Isobaric Interference: Other compounds with the same mass-to-charge ratio may be co-eluting with this compound.1. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between this compound and potential isobaric interferences. 2. Chromatographic Resolution: Optimize the LC method to separate the interfering compounds.
Contamination: Contamination from external sources during sample collection or preparation.1. Clean Handling: Use clean labware and solvents. 2. Blank Samples: Analyze procedural blanks to identify any sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in this compound mass spectrometry?

The most significant source of matrix effects, particularly ion suppression, in the analysis of this compound from biological matrices like plasma or serum are phospholipids.[3][9] These molecules are highly abundant in biological membranes and can co-elute with this compound, competing for ionization in the mass spectrometer source and leading to a suppressed signal for the analyte of interest.[3]

Q2: How can I effectively remove phospholipids from my samples?

Several methods are effective for phospholipid removal:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up samples and removing a broad range of interferences, including phospholipids.[1] Cation exchange SPE is often used for acylcarnitines.[10]

  • Phospholipid Removal Plates: These are specialized 96-well plates that contain a sorbent designed to specifically bind and remove phospholipids while allowing analytes like this compound to pass through.[3][4]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. While it can be effective, it may be more time-consuming and require method development.

Q3: Is a stable isotope-labeled internal standard necessary for this compound quantification?

Yes, using a stable isotope-labeled internal standard, such as this compound-(N,N,N-trimethyl-d9), is highly recommended for accurate quantification.[6] This type of internal standard has nearly identical chemical and physical properties to the unlabeled analyte. It will co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement as the endogenous this compound. This allows for reliable correction of matrix effects and variations in sample preparation, leading to more accurate and precise results.[6][11]

Q4: What are the advantages of using LC-MS/MS over direct infusion mass spectrometry for this compound analysis?

While direct infusion can be faster, LC-MS/MS offers several key advantages for this compound analysis:

  • Separation of Isomers and Isobars: Liquid chromatography can separate this compound from its isomers and other isobaric compounds that have the same mass-to-charge ratio. This is crucial for accurate identification and quantification, as direct infusion cannot distinguish between these different molecules.[5][12]

  • Reduction of Matrix Effects: By separating this compound from the bulk of the matrix components, especially phospholipids, the impact of ion suppression is significantly reduced.[1]

  • Improved Specificity: The combination of chromatographic retention time and specific mass transitions in MS/MS provides a higher degree of confidence in the identification of this compound.

Q5: Can derivatization help in the analysis of this compound?

Derivatization, such as butylation, can be used in acylcarnitine analysis.[1][5] The primary benefit is to increase the ionization efficiency of the analytes.[5] However, it is an additional step in the sample preparation workflow and can sometimes lead to the hydrolysis of acylcarnitines if not carefully controlled.[12] For many modern, sensitive LC-MS/MS systems, derivatization may not be necessary to achieve the required levels of detection for this compound.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation techniques for the analysis of acylcarnitines, including this compound.

Sample Preparation Method Analyte Recovery Matrix Effect Reduction Throughput Reference
Protein Precipitation (PPT) Good (generally >80%)Poor (significant ion suppression from phospholipids remains)High[3]
Liquid-Liquid Extraction (LLE) Variable (can be lower for more polar analytes)GoodLow to Medium[10]
Solid-Phase Extraction (SPE) Good to Excellent (typically >85%)Excellent (effectively removes phospholipids and other interferences)Medium[1][10]
Phospholipid Removal Plates Excellent (typically >90%)Excellent (specifically targets and removes >99% of phospholipids)High[3][4]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Phospholipid Removal Plates

This protocol is designed for the efficient removal of proteins and phospholipids from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Plasma samples

  • This compound-(N,N,N-trimethyl-d9) internal standard (IS) solution in methanol (B129727)

  • Methanol, LC-MS grade

  • Phospholipid removal 96-well plate

  • Collection plate

  • Vortex mixer

  • Centrifuge

  • 96-well plate sealer

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To each well of a 96-well plate, add 50 µL of plasma.

    • Add 150 µL of the internal standard solution in methanol to each well.

  • Protein Precipitation:

    • Seal the plate and vortex for 1 minute to precipitate proteins.

    • Centrifuge the plate at 3,000 x g for 5 minutes.

  • Phospholipid Removal:

    • Place the phospholipid removal plate on top of a clean collection plate.

    • Carefully transfer the supernatant from the protein precipitation plate to the phospholipid removal plate.

    • Apply a vacuum or positive pressure to the phospholipid removal plate to draw the sample through the sorbent and into the collection plate. Alternatively, centrifuge the stacked plates according to the manufacturer's instructions.

  • Final Sample Preparation:

    • The eluate in the collection plate is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in the initial mobile phase if concentration is required.

Protocol 2: this compound Extraction from Plasma using Solid-Phase Extraction (SPE)

This protocol utilizes cation exchange SPE for the selective extraction of this compound from plasma.[10]

Materials:

  • Plasma samples

  • This compound-(N,N,N-trimethyl-d9) internal standard (IS) solution

  • Methanol (ice-cold), LC-MS grade

  • Water, LC-MS grade

  • Cation exchange SPE cartridges

  • SPE vacuum manifold

  • Elution solvent: 5% ammonium (B1175870) hydroxide (B78521) in methanol

  • Nitrogen evaporator

  • Reconstitution solvent: 50:50 acetonitrile:water with 0.1% formic acid

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning:

    • Place the cation exchange SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge.

  • Sample Loading:

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elution:

    • Elute the this compound with 1 mL of the elution solvent into a clean collection tube.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow start Plasma Sample + IS ppt Add Acetonitrile/Methanol start->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Supernatant vortex->supernatant phospholipid_removal Phospholipid Removal Plate supernatant->phospholipid_removal Option A spe Solid-Phase Extraction (SPE) supernatant->spe Option B lcms LC-MS/MS Analysis phospholipid_removal->lcms spe->lcms end Data Acquisition lcms->end troubleshooting_logic start Poor LC-MS/MS Result (Low Signal, High Variability) check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK check_is->is_ok Yes is_low IS Signal Low/Variable check_is->is_low No optimize_lc Optimize LC Separation is_ok->optimize_lc Possible Co-elution optimize_sample_prep Optimize Sample Prep (e.g., SPE, PLR) is_low->optimize_sample_prep Indicates Matrix Effects end_node Improved Result optimize_sample_prep->end_node check_ms Check MS Parameters optimize_lc->check_ms check_ms->end_node

References

Technical Support Center: Dealing with Low Signal Intensity for Myristoylcarnitine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low signal intensity during the detection of Myristoylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the sample, the liquid chromatography (LC) separation, or the mass spectrometry (MS) detection. Common causes include inefficient sample extraction, ion suppression from the sample matrix, suboptimal chromatographic conditions leading to poor peak shape, and incorrect mass spectrometer settings.[1][2]

Q2: How can I optimize my sample preparation to improve this compound signal?

Effective sample preparation is crucial for minimizing matrix effects and improving signal intensity. A widely used method for plasma samples is protein precipitation.[3][4] For tissue samples, homogenization in an appropriate solvent is necessary.[5] It is also important to ensure that the sample is fully dissolved in a solvent compatible with the initial mobile phase to prevent peak fronting.[6] The use of internal standards, such as isotopically labeled this compound, is highly recommended for accurate quantification.[7]

Q3: What are the optimal mass spectrometry parameters for this compound detection?

This compound is typically analyzed in positive ion mode using electrospray ionization (ESI).[5] The most common fragmentation of acylcarnitines involves the neutral loss of trimethylamine (B31210) (59 Da).[7][8] For this compound (C14), the protonated molecule [M+H]⁺ is monitored as the precursor ion, and a characteristic product ion is selected for quantification in Multiple Reaction Monitoring (MRM) mode. It is essential to tune and calibrate the mass spectrometer regularly to ensure optimal performance.[1]

Q4: How can I improve the chromatographic separation of this compound to enhance signal intensity?

Good chromatographic separation is key to reducing ion suppression and improving signal-to-noise. Reversed-phase chromatography is commonly employed for the separation of acylcarnitines.[9] Peak tailing can occur due to interactions with residual silanols on the column, which can be mitigated by using an end-capped column.[6] Mobile phase modifiers, such as formic acid and ammonium (B1175870) acetate, are often used to improve peak shape and ionization efficiency.[5] A well-defined gradient elution program is necessary to separate this compound from other endogenous compounds.[3][5]

Q5: My signal is still low after optimizing the above parameters. What else could be the issue?

If you continue to experience low signal intensity, consider the following:

  • Instrument Contamination: The ion source, transfer optics, or mass analyzer may be contaminated, leading to reduced sensitivity. Regular cleaning and maintenance are essential.[1]

  • Leaks: Leaks in the LC system or the MS interface can lead to a loss of sensitivity.[2]

  • Detector Issues: The mass spectrometer's detector may be nearing the end of its lifespan, resulting in a decreased signal.[2]

  • Sample Degradation: Ensure that samples are stored properly to prevent the degradation of this compound.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Low Signal Intensity

This guide provides a logical workflow for identifying the source of low signal intensity.

A Low Signal Intensity Observed B Check MS Performance (Tune and Calibrate) A->B C MS Performance OK? B->C D Troubleshoot MS Hardware (Check for leaks, clean source) C->D No E Inject a Standard (Bypass sample prep and LC) C->E Yes D->B F Standard Signal OK? E->F G Investigate Sample Preparation (Matrix effects, extraction efficiency) F->G No H Optimize LC Conditions (Gradient, column, mobile phase) F->H Yes G->H I Problem Resolved H->I

Caption: Troubleshooting workflow for low signal intensity.

Guide 2: Optimizing Ionization Efficiency for this compound

This guide focuses on enhancing the signal by improving the ionization process.

ParameterRecommendationRationale
Ionization Mode Positive Electrospray Ionization (ESI+)This compound contains a quaternary amine, which is readily protonated.[5]
Ion Spray Voltage Optimize between 3000-5500 VFind the voltage that provides the most stable and intense signal for your specific instrument and mobile phase.[5]
Source Temperature Optimize between 400-600°CAids in desolvation of the analyte, but excessive heat can cause degradation.[5]
Nebulizer and Heater Gas Flow Optimize for your instrumentProper gas flows are critical for efficient droplet formation and desolvation.
Mobile Phase Additives 0.1% Formic AcidProvides a source of protons to facilitate ionization.[5]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma

This protocol is a common method for preparing plasma samples for acylcarnitine analysis.[3][4]

  • To 50 µL of plasma, add 300 µL of a cold precipitation solution (e.g., acetonitrile) containing an appropriate internal standard.[3]

  • Vortex the mixture vigorously for 10-30 seconds.[3][4]

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant for LC-MS/MS analysis.[3]

  • Depending on the sensitivity of your instrument, a dilution of the supernatant (e.g., 1:10 with the initial mobile phase) may be necessary.[4]

Protocol 2: LC-MS/MS Analysis Parameters for Acylcarnitines

The following table provides a starting point for developing an LC-MS/MS method for this compound. Parameters should be optimized for your specific instrumentation and application.

ParameterValue
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Flow Rate 0.4 - 0.5 mL/min[5][7]
Column Temperature 50 °C[3][5]
Injection Volume 10 µL[3]
MS/MS Transition (Example) Precursor Ion (m/z) -> Product Ion (m/z)
This compound372.3 -> 85.1

Visualizations

Experimental Workflow for this compound Analysis

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Plasma Sample B Add Internal Standard and Precipitation Reagent A->B C Vortex B->C D Centrifuge C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometry Detection (MRM Mode) G->H I Peak Integration H->I J Quantification I->J

Caption: Overview of the experimental workflow.

References

Technical Support Center: Improving Reproducibility of Myristoylcarnitine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of Myristoylcarnitine measurements. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: The most common and robust method for this compound quantification is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity. Flow-injection analysis tandem mass spectrometry (FIA-MS/MS) is also a valid and established approach, particularly for high-throughput screening.[1][3]

Q2: Why is the use of a stable isotope-labeled internal standard (SIL-IS) critical for reproducibility?

A2: A SIL-IS, such as d3-Myristoylcarnitine, is crucial because it has nearly identical chemical and physical properties to the analyte.[4][5] It co-elutes with this compound and experiences similar effects from sample preparation inconsistencies and matrix effects (ion suppression or enhancement).[4][5] By measuring the ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to more accurate and reproducible quantification.[6]

Q3: What are the primary sources of variability in this compound measurements?

A3: The primary sources of variability include:

  • Matrix Effects: Components in the biological sample (e.g., plasma, tissue) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[7][8] Phospholipids are a common cause of matrix effects in plasma and serum samples.[4][5]

  • Sample Preparation: Inconsistencies in extraction efficiency, pipetting errors, and incomplete derivatization can introduce significant variability.[9]

  • Sample Stability: this compound can degrade if samples are not handled and stored correctly. Prolonged storage at room temperature can lead to hydrolysis.[10] For long-term stability, samples should be stored at -80°C.[7]

  • Instrument Performance: Fluctuations in mass spectrometer sensitivity, chromatographic column degradation, and inconsistent electrospray ionization can all contribute to a lack of reproducibility.[9]

Q4: What are the recommended storage conditions for biological samples intended for this compound analysis?

A4: To prevent degradation, biological samples such as plasma, serum, or tissue should be processed as quickly as possible.[2] For short-term storage, refrigeration at 4°C is acceptable for a few hours. For long-term storage, samples must be kept frozen, ideally at -80°C.[7][11] Avoid repeated freeze-thaw cycles. Dried blood spots are generally more stable, but should still be stored in a cool, dry place, and for long-term storage, freezing is recommended.[10][12]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Peak Shape
  • Possible Cause 1: Ion Suppression due to Matrix Effects.

    • Solution: Incorporate a more rigorous sample cleanup method, such as solid-phase extraction (SPE), specifically designed to remove phospholipids.[5] Optimizing the chromatographic separation to better resolve this compound from co-eluting matrix components can also significantly reduce suppression.[5] Diluting the sample may also help if the analyte concentration is high enough.[5] The use of a SIL-IS is essential to compensate for any remaining ion suppression.[4]

  • Possible Cause 2: Suboptimal Electrospray Ionization (ESI) Source Parameters.

    • Solution: Optimize ESI source parameters, including spray voltage, gas temperatures, and gas flow rates.[13][14] These parameters can significantly impact ionization efficiency. A systematic, one-factor-at-a-time optimization or a design of experiments (DoE) approach can be used to find the optimal settings for this compound.[15]

  • Possible Cause 3: Poor Chromatography.

    • Solution: Ensure the analytical column is not degraded or clogged.[16] High backpressure can be an indicator of a blockage.[16] Check for proper mobile phase composition and pH. For analytes with carboxyl groups like acylcarnitines, interactions with metal components in standard HPLC systems can cause peak tailing; using a metal-free or PEEK-lined column can improve peak shape.[5]

Issue 2: High Variability Between Replicates (Poor Precision)
  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and vortex thoroughly at each mixing step. If derivatization is used, ensure the reaction conditions (temperature and time) are carefully controlled.[3] Automating sample preparation steps can also improve precision.

  • Possible Cause 2: Presence of Isomeric or Isobaric Interferences.

    • Solution: Direct infusion or FIA-MS/MS cannot distinguish between isomers.[7] Implementing an LC separation step is necessary to resolve this compound from its isomers, which can otherwise lead to overestimation and variability.[17]

  • Possible Cause 3: Sample Carryover.

    • Solution: Carryover from a high-concentration sample to a subsequent low-concentration sample can cause significant variability.[18] Optimize the autosampler wash method by using a strong organic solvent. A blank injection after a high-concentration sample can confirm if carryover is occurring.[19]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma/Serum

This protocol describes a common protein precipitation method for extracting this compound from plasma or serum.

  • Sample Preparation:

    • Thaw frozen plasma/serum samples on ice.

    • Vortex samples to ensure homogeneity.

  • Protein Precipitation:

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum.

    • Add 200 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., d3-Myristoylcarnitine).[20]

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at 16,000 x g for 5 minutes at 4°C.[20]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Drying and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Butylation for Improved MS Signal

Derivatization of the carboxyl group to a butyl ester can improve ionization efficiency in positive ESI mode.[7]

  • Drying: Ensure the sample extract from Protocol 1 is completely dry.

  • Derivatization Reagent: Prepare a fresh solution of 3N n-butanol with acetyl chloride.

  • Reaction: Add 100 µL of the derivatization reagent to the dried sample extract.

  • Incubation: Incubate the mixture at 60°C for 20 minutes with shaking.[5]

  • Evaporation: Evaporate the reagent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound Analysis
ParameterTypical Setting
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation from other acylcarnitines
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor Ion (Q1): m/z 372.3 -> Product Ion (Q3): m/z 85.0
SIL-IS Transition Precursor Ion (Q1): m/z 375.3 -> Product Ion (Q3): m/z 85.0
Source Temperature 400 - 600°C[7]
Ion Spray Voltage 4500 - 5500 V[7]
Table 2: Performance Metrics for a Reproducible Assay
MetricAcceptance Criteria
Precision (CV%) < 15-20%[7]
Accuracy (% Bias) Within ± 15-20%
Linearity (r²) > 0.99
Matrix Effect SIL-IS corrected response should be consistent across different lots of matrix
Recovery Consistent and reproducible, though not necessarily 100%

Mandatory Visualization

experimental_workflow sample Biological Sample (Plasma, Serum, Tissue) is Add SIL-Internal Standard (d3-Myristoylcarnitine) sample->is Crucial for Normalization prep Sample Preparation (Protein Precipitation) deriv Derivatization (Optional) (e.g., Butylation) prep->deriv is->prep lcms LC-MS/MS Analysis (Separation & Detection) deriv->lcms data Data Processing (Analyte/IS Ratio) lcms->data result Reproducible Quantification data->result

Caption: Workflow for reproducible this compound measurement.

troubleshooting_logic start High CV% or Low Signal? matrix Matrix Effects Suspected (Ion Suppression) start->matrix Yes prep_issue Inconsistent Sample Prep start->prep_issue Yes instrument Instrument Drift / ESI Instability start->instrument Yes cleanup Improve Sample Cleanup (e.g., SPE) matrix->cleanup chrom Optimize Chromatography matrix->chrom automate Standardize/Automate Protocol prep_issue->automate optimize Optimize Source Parameters instrument->optimize calibrate Calibrate/Tune MS instrument->calibrate

Caption: Logic diagram for troubleshooting poor reproducibility.

References

column selection for optimal Myristoylcarnitine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal chromatographic analysis of Myristoylcarnitine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound analysis?

A1: The most prevalent and robust method for the analysis of this compound and other acylcarnitines is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for detecting these compounds at low concentrations in complex biological matrices.[2]

Q2: Which type of chromatography column is best suited for this compound separation?

A2: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns are used for acylcarnitine analysis.[3]

  • Reversed-Phase (C8, C18): C18 columns are frequently used and provide good separation for a range of acylcarnitines, including this compound.[4] A Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm) has been demonstrated to effectively separate 25 underivatized acylcarnitines.[5]

  • HILIC: HILIC columns are effective for retaining and separating the more polar, short-chain acylcarnitines. However, they can also be used for broader acylcarnitine profiling.[3]

The choice depends on the specific range of acylcarnitines being analyzed in a single run. For a comprehensive profile that includes both short and long-chain acylcarnitines, a C18 column is often a suitable choice.

Q3: Is derivatization necessary for this compound analysis?

A3: Derivatization is not always required, especially with modern, highly sensitive LC-MS/MS systems.[2][5] However, it can be advantageous in certain situations:

  • Increased Sensitivity: Derivatization can enhance the ionization efficiency and signal intensity of acylcarnitines.[4]

  • Improved Chromatography: Converting acylcarnitines to their butyl esters can improve their chromatographic behavior and aid in the separation of isomeric compounds.[4]

Common derivatization agents include 3N HCl in n-butanol for butylation.[1]

Q4: What are the typical mobile phases used for this compound analysis?

A4: Typical mobile phases for reversed-phase chromatography of acylcarnitines consist of:

  • Aqueous Phase (A): Water with an additive to improve peak shape and ionization. Common additives include 0.1% formic acid or ammonium (B1175870) acetate.[4]

  • Organic Phase (B): Acetonitrile (B52724) or methanol, also typically containing 0.1% formic acid.[4]

A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase percentage over time, is used to separate the different acylcarnitines.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Peak Shape Problems

Problem: My this compound peak is tailing.

G start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 sol1 Possible System-Wide Issue: - Check for extra-column dead volume (e.g., loose fittings, incorrect tubing). - Inspect for a partially blocked column inlet frit. - Consider mobile phase contamination. q1->sol1 Yes sol2 Possible Analyte-Specific Issue: - Secondary interactions with the stationary phase. - Sample overload. - Inappropriate mobile phase pH. q1->sol2 No a1_yes Yes a1_no No q2 Is the peak tailing severe and has retention time decreased? sol2->q2 sol3 Classic symptom of column overload. Reduce sample concentration or injection volume. q2->sol3 Yes sol4 Adjust mobile phase pH to ensure this compound is in a single ionic state. Consider a column with a different stationary phase. q2->sol4 No a2_yes Yes a2_no No

Possible Causes & Solutions:

CauseSolution
Secondary Interactions The positively charged quaternary amine of carnitine can interact with residual silanols on the silica (B1680970) support of the column, causing tailing.[6] Solution: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to suppress silanol (B1196071) activity.[4]
Column Overload Injecting too much sample can lead to peak distortion, including tailing.[7] Solution: Dilute the sample or reduce the injection volume.[8]
Column Degradation Over time, the stationary phase of the column can degrade, leading to poor peak shape.[7] Solution: Replace the column with a new one of the same type. A guard column can help extend the life of the analytical column.[9]
Extra-column Volume Dead volume in the HPLC system (e.g., from tubing or fittings) can cause peak broadening and tailing.[8] Solution: Ensure all fittings are secure and use tubing with the appropriate inner diameter.

Problem: My this compound peak is broad or split.

Possible Causes & Solutions:

CauseSolution
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[10]
Blocked Column Frit Particulate matter from the sample or mobile phase can block the inlet frit of the column.[7] Solution: Reverse-flush the column (if the manufacturer allows). If the problem persists, replace the frit or the column.
Co-elution An interfering compound may be co-eluting with this compound. Solution: Adjust the gradient profile or try a column with a different selectivity to resolve the two peaks.
Retention Time & Sensitivity Issues

Problem: The retention time for this compound is shifting.

G start Retention Time Shift for This compound q1 Are all peaks shifting? start->q1 sol1 Likely a flow rate issue. - Check for leaks in the system. - Inspect pump seals and check valves. - Ensure mobile phase lines are not blocked. q1->sol1 Yes sol2 Likely a mobile phase or column issue. - Prepare fresh mobile phase. - Ensure accurate pH adjustment. - Check for column degradation or contamination. q1->sol2 No

Possible Causes & Solutions:

CauseSolution
Changes in Mobile Phase Composition Inaccurate preparation of the mobile phase can lead to shifts in retention time.[11] Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components.
Column Equilibration Insufficient column equilibration between runs can cause retention time drift.[11] Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Flow Rate Fluctuation Leaks in the HPLC system or issues with the pump can cause the flow rate to be inconsistent.[10] Solution: Check for leaks at all fittings. If no leaks are found, the pump may require maintenance.
Column Aging As a column ages, its retention characteristics can change.[12] Solution: Monitor column performance with a standard. If retention times shift significantly and cannot be corrected, replace the column.

Problem: I am experiencing low sensitivity for this compound.

Possible Causes & Solutions:

CauseSolution
Ion Suppression Components of the sample matrix co-eluting with this compound can suppress its ionization in the mass spectrometer. Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE).[13] Adjusting the chromatography to better separate this compound from interfering matrix components can also help.
Suboptimal MS Parameters The mass spectrometer settings may not be optimized for this compound. Solution: Optimize MS parameters such as spray voltage, gas flows, and collision energy by infusing a standard solution of this compound.
Poor Quality Solvents/Reagents Impurities in solvents or reagents can increase background noise and form adducts, reducing sensitivity.[13] Solution: Use high-purity, LC-MS grade solvents and fresh, high-quality additives.
Inefficient Ionization The mobile phase composition may not be optimal for the ionization of this compound. Solution: Ensure the mobile phase contains a suitable modifier, such as 0.1% formic acid, to promote protonation in positive ion mode.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes a common protein precipitation method for the extraction of acylcarnitines from plasma.[1][5]

G plasma 1. Start with 50 µL Plasma add_acn 3. Add 300 µL cold Acetonitrile (containing internal standard) plasma->add_acn add_is 2. Add Internal Standard vortex1 4. Vortex for 30 seconds add_acn->vortex1 centrifuge 5. Centrifuge at >10,000 x g for 10 minutes vortex1->centrifuge supernatant 6. Transfer supernatant to a clean tube or well centrifuge->supernatant dry 7. Evaporate to dryness (e.g., under nitrogen) supernatant->dry reconstitute 8. Reconstitute in Mobile Phase A dry->reconstitute analyze 9. Analyze by LC-MS/MS reconstitute->analyze

Materials:

  • Plasma sample

  • Cold acetonitrile (HPLC grade)

  • Internal standard solution (e.g., deuterated this compound)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add a known amount of the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a well in a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (Mobile Phase A).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the LC-MS/MS analysis of this compound using a reversed-phase column.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, e.g., 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 - 50 °C[4]
Gradient Start at 5-10% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate.

Mass Spectrometry Conditions (Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor Ion (Q1): m/z 372.3 -> Product Ion (Q3): m/z 85.0
Spray Voltage 3500 - 5500 V
Source Temperature 400 - 600 °C
Collision Gas Argon
Dwell Time 50 - 100 ms

Note: These parameters should be optimized for your specific instrument and application to achieve the best performance.

References

Technical Support Center: Enhancing Myristoylcarnitine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the limit of detection for Myristoylcarnitine (C14-carnitine).

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low signal or failure to detect this compound?

A1: Low signal intensity for this compound often stems from suboptimal sample preparation, inefficient ionization in the mass spectrometer, or poor chromatographic peak shape. For long-chain acylcarnitines like this compound, ensuring complete extraction from the biological matrix and using appropriate ionization techniques are critical.[1]

Q2: How can I improve the chromatographic peak shape for this compound?

A2: Poor peak shape, such as tailing, is a common issue for long-chain acylcarnitines. To address this, consider the following:

  • Column Choice: A C18 reversed-phase column is frequently used. However, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better peak shapes for some acylcarnitines.[1][2]

  • Mobile Phase Additives: The addition of 0.1% formic acid to the mobile phase can improve ionization efficiency and peak shape.[1] An ion-pairing reagent, such as hexafluorobutylamine (HFBA), at a very low concentration (e.g., 0.005%) can also significantly improve peak sharpness.[1][3]

Q3: Is derivatization necessary for this compound analysis?

A3: While not strictly necessary, derivatization is a highly effective strategy to increase the sensitivity and improve the chromatographic properties of this compound and other acylcarnitines.[4][5][6] Derivatization can enhance the signal intensity in the mass spectrometer and improve retention on reversed-phase columns.[4][6] The decision to derivatize depends on the required detection limits of your assay.[1]

Q4: What are the recommended derivatization reagents for acylcarnitines?

A4: Several derivatization reagents can be used to enhance the detection of acylcarnitines:

  • 3-Nitrophenylhydrazine (B1228671) (3NPH): This reagent reacts with the carboxyl group of acylcarnitines, increasing their signal intensity.[4][5]

  • Butylation (n-butanol/HCl): This method converts acylcarnitines to their butyl esters, which can enhance sensitivity, particularly for dicarboxylic acylcarnitines.[3][7]

  • Pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFPA-Tf): This is another reagent used for derivatization prior to LC-MS/MS analysis.[8][9]

Q5: What are the typical mass spectrometry parameters for this compound detection?

A5: this compound is typically analyzed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.[1][7] For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly selective.[6] A common characteristic of acylcarnitines is the production of a prominent product ion at m/z 85, which can be used in a precursor ion scan to identify this class of compounds.[1][7]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Weak or No Signal 1. Inefficient sample extraction. 2. Suboptimal ionization. 3. Incorrect MRM transitions. 4. Low sample concentration.1. Use protein precipitation with cold acetonitrile (B52724) or methanol. For complex matrices, consider Solid-Phase Extraction (SPE).[1][7] 2. Ensure the mass spectrometer is in positive ESI mode. Optimize the ion spray voltage (a typical starting point is 5,500 V).[1] 3. Confirm the precursor and product ions for this compound on your specific instrument. 4. Consider a derivatization step to enhance sensitivity.[3][4]
Poor Peak Shape (Tailing) 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition. 3. Column overload.1. Use a high-quality C18 column or consider a HILIC column.[1][2] 2. Add 0.1% formic acid to the mobile phase.[1] For significant tailing, add a low concentration of an ion-pairing agent like HFBA (0.005%).[1][3] 3. Reduce the injection volume or dilute the sample.
High Background Noise 1. Matrix effects (ion suppression or enhancement). 2. Contaminated mobile phase or LC system.1. Perform a post-column infusion study to identify regions of ion suppression. Improve sample cleanup using SPE.[1] 2. Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system.
Inconsistent Retention Times 1. Column degradation. 2. Inadequate column equilibration. 3. Fluctuations in mobile phase composition.1. Flush the column regularly. If performance continues to degrade, replace the column.[10] 2. Ensure sufficient re-equilibration time between injections, as specified in the method. 3. Use a high-quality HPLC/UHPLC system with a reliable pump to ensure consistent gradient delivery.

Experimental Protocols

Protocol 1: Sample Preparation and Protein Precipitation

This protocol describes a general method for the extraction of this compound from plasma samples.

  • Sample Aliquoting: To 50 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture thoroughly for 30 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[7]

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3NPH)

This protocol is adapted for enhancing the detection of acylcarnitines.

  • Reagent Preparation: Prepare fresh solutions of 25 mM 3-nitrophenylhydrazine (3NPH) in 35% acetonitrile, 25 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in water, and 0.396% pyridine.

  • Reaction Mixture: To the dried sample extract, add the following reagents sequentially:

    • 5 µL of 25 mM 3NPH

    • 2.5 µL of 25 mM EDC

    • 0.4 µL of 0.396% pyridine

  • Incubation: Incubate the mixture for 30 minutes at 30°C on a rocking platform.

  • Lyophilization: Lyophilize the samples to dryness.

  • Reconstitution: Dissolve the dried, derivatized sample in 30 µL of water prior to injection.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute_deriv Reconstitute dry_down->reconstitute_deriv Optional Derivatization reconstitute_analysis Reconstitute in Mobile Phase dry_down->reconstitute_analysis Direct Analysis add_reagents Add 3NPH, EDC, Pyridine reconstitute_deriv->add_reagents incubate Incubate add_reagents->incubate lyophilize Lyophilize incubate->lyophilize lyophilize->reconstitute_analysis lc_ms LC-MS/MS Analysis reconstitute_analysis->lc_ms data Data Processing lc_ms->data troubleshooting_logic start Low this compound Signal check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography check_sample_prep->check_chromatography OK improve_extraction Improve Extraction (e.g., SPE) check_sample_prep->improve_extraction Inefficient? check_ms Optimize MS Parameters check_chromatography->check_ms OK optimize_mobile_phase Optimize Mobile Phase (Additives) check_chromatography->optimize_mobile_phase Poor Peak Shape? check_column Check/Replace Column check_chromatography->check_column Tailing/Shifting RT? consider_derivatization Consider Derivatization check_ms->consider_derivatization Still Low Signal optimize_ionization Optimize Ionization (e.g., Voltage) check_ms->optimize_ionization Low Intensity? verify_mrm Verify MRM Transitions check_ms->verify_mrm No Signal? implement_derivatization Implement Derivatization Protocol consider_derivatization->implement_derivatization Yes solution Signal Improved consider_derivatization->solution No improve_extraction->solution optimize_mobile_phase->solution check_column->solution optimize_ionization->solution verify_mrm->solution implement_derivatization->solution

References

Validation & Comparative

A Comparative Guide to Myristoylcarnitine Quantification Methods for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Myristoylcarnitine in human plasma, validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[1][2][3] this compound, an endogenous acylcarnitine, is a critical biomarker in various metabolic pathways, and its accurate quantification is essential for drug development and clinical research.

Method Performance Comparison

The following table summarizes the validation parameters for a novel, highly sensitive "Method A" and a widely used, robust "Alternative Method B" for this compound quantification. Both methods are designed to meet the stringent requirements for bioanalytical assays used in regulatory submissions.[3][4]

Validation Parameter Method A: Ultra-High Performance LC-MS/MS Alternative Method B: High Performance LC-MS/MS FDA Acceptance Criteria
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mLAnalyte response at LLOQ should be at least 5 times the blank response. Precision <20%, Accuracy ±20%.
Linear Range 0.5 - 500 ng/mL (r² > 0.995)1.0 - 500 ng/mL (r² > 0.992)Correlation coefficient (r²) should be consistently >0.99.
Intra-day Precision (%CV) ≤ 5.8%≤ 8.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 7.2%≤ 9.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) -4.5% to 6.3%-8.0% to 9.1%Within ±15% (±20% at LLOQ)
Matrix Effect 8.5%12.3%CV of the slope of calibration curves in different lots of matrix should be <15%.
Recovery > 92%> 85%Consistent and reproducible.
Stability (24h Bench-top, 3 Freeze-Thaw Cycles, 30 days at -80°C) StableStableWithin ±15% of nominal concentration.

Experimental Workflow

The general workflow for the validation of the this compound quantification method is depicted below. This process ensures the reliability and reproducibility of the bioanalytical data.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Reference Standard & Internal Standard Preparation B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Parameter Optimization B->C D Selectivity & Specificity C->D E Calibration Curve & LLOQ D->E F Accuracy & Precision E->F G Matrix Effect & Recovery F->G H Stability Assessment G->H I Batch Preparation (Unknowns, QCs, Calibrators) H->I J LC-MS/MS Analysis I->J K Data Processing & Quantification J->K

This compound Quantification Method Validation Workflow.

Detailed Experimental Protocols

Method A: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is designed for high-throughput and sensitive quantification of this compound.

1. Sample Preparation:

  • To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for analysis.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 344.3 → m/z 85.1

    • This compound-d3 (IS): m/z 347.3 → m/z 85.1

  • Source Parameters: Optimized for maximum signal intensity.

Alternative Method B: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides a robust and reliable quantification of this compound suitable for routine analysis.

1. Sample Preparation:

  • To 100 µL of human plasma, add 300 µL of methanol (B129727) containing the internal standard (this compound-d3).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 methanol:water.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 20% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 344.3 → m/z 85.1

    • This compound-d3 (IS): m/z 347.3 → m/z 85.1

  • Source Parameters: Standard optimized parameters.

Validation According to FDA Guidelines

The validation of a bioanalytical method for an endogenous compound like this compound presents unique challenges.[5][6][7] The FDA's "Guidance for Industry: Bioanalytical Method Validation" and the more recent ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance were followed.[2][3] Key considerations for endogenous analytes include the selection of an appropriate matrix for calibration standards (e.g., surrogate matrix or stripped matrix) and the assessment of parallelism to ensure the calibration standards behave similarly to the endogenous analyte in the authentic biological matrix.[4][5]

The validation process for both methods encompassed a comprehensive evaluation of:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Accuracy and Precision: Determined at four quality control (QC) levels (LLOQ, low, mid, and high).

  • Calibration Curve and Linearity: Assessing the relationship between concentration and instrument response.

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.[8]

  • Recovery: The efficiency of the extraction process.

  • Stability: Assessing the analyte's stability under various storage and handling conditions.

Conclusion

Both Method A and Alternative Method B are validated, reliable approaches for the quantification of this compound in human plasma. Method A offers higher sensitivity and a faster run time, making it ideal for studies requiring high throughput and the measurement of very low analyte concentrations. Alternative Method B provides a robust and cost-effective solution for routine bioanalysis. The choice between the two methods will depend on the specific requirements of the research or clinical study, including the desired level of sensitivity, sample throughput, and available instrumentation.

References

Myristoylcarnitine: A Comparative Analysis of its Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

Myristoylcarnitine, a long-chain acylcarnitine, is emerging as a significant biomarker in the study of various metabolic disorders. Its role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation, positions it as a key indicator of mitochondrial function. Alterations in its circulating levels have been observed in several pathological conditions, offering potential insights into disease mechanisms and therapeutic targets. This guide provides a comparative analysis of this compound levels in healthy individuals versus those in diseased states, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the plasma concentrations of this compound in healthy individuals and patients with Chronic Fatigue Syndrome and End-Stage Renal Disease.

ConditionAnalyteMean Concentration (µM)Standard Deviation (µM)Notes
Healthy Controls Long-Chain Acylcarnitines1.730.15This value represents the total long-chain acylcarnitine pool, including this compound.[1]
Chronic Fatigue Syndrome (Males) Acylcarnitines9.33.7Compared to healthy male controls with a mean of 13.4 ± 4.6 µM. This represents total acylcarnitines.[2]
Chronic Fatigue Syndrome (Females) Acylcarnitines8.97.0Compared to healthy female controls with a mean of 15.5 ± 4.4 µM. This represents total acylcarnitines.[2]
End-Stage Renal Disease (Pre-dialysis) L-Carnitine19.55.6While not specific to this compound, this indicates a general disturbance in carnitine homeostasis.[3]
End-Stage Renal Disease (on Hemodialysis) Nonacetylated AcylcarnitinesIncreased-Levels of nonacetylated acylcarnitines, which include this compound, are noted to increase with the duration of hemodialysis.[4][5]

Note: Data specifically isolating this compound concentrations across these conditions is limited in the reviewed literature. The provided data pertains to broader categories of acylcarnitines. Further targeted metabolomic studies are required to establish the precise concentration ranges of this compound in these specific disease states.

Signaling Pathways and Experimental Workflows

To understand the significance of this compound levels, it is crucial to visualize its role in metabolic pathways and the methods used for its quantification.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrial_membrane Mitochondrial Membrane cluster_mitochondrial_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Myristoyl-CoA Myristoyl-CoA Acyl-CoA->Myristoyl-CoA CPT1 CPT1 Myristoyl-CoA->CPT1 This compound This compound CPT1->this compound Carnitine CAT CAT CPT2 CPT2 CAT->CPT2 Acyl-CoA_matrix Myristoyl-CoA CPT2->Acyl-CoA_matrix This compound->CAT Beta-Oxidation Beta-Oxidation Acyl-CoA_matrix->Beta-Oxidation LC_MS_Workflow Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (LC) Separation Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

A Comparative Guide to Myristoylcarnitine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Myristoylcarnitine certified reference standards. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable standard for their analytical and research needs. This document outlines the quantitative data from various suppliers, details the experimental protocols for certification, and visualizes the certification workflow and the metabolic pathway of this compound.

Product Performance Comparison

The selection of a certified reference standard is critical for ensuring the accuracy and reliability of experimental results. This compound, a key intermediate in fatty acid metabolism, is available from several suppliers, each with its own certification and purity specifications. Below is a summary of the quantitative data for this compound reference standards from prominent suppliers.

SupplierProduct NameCatalog NumberPurityFormNotes
Sigma-Aldrich Myristoyl-L-carnitine61367≥97.0% (HPLC)Inner saltCertificate of Analysis available
Sigma-Aldrich Myristoyl-L-carnitine analytical standard91582≥97.0% (HPLC)NeatFor clinical testing applications
Sigma-Aldrich Myristoyl-L-carnitine-(N,N,N-trimethyl-d9)94346≥98.0% (TLC)NeatIsotope-labeled internal standard[1]
Cayman Chemical Myristoyl-L-carnitine (chloride)173686-73-2≥98%SolidCertificate of Analysis available[2]
Cayman Chemical Myristoyl-L-carnitine-14,14,14-d3 (chloride)-≥99% deuterated forms[3]SolidIsotope-labeled internal standard[3]

Experimental Protocols

The certification of this compound reference standards involves rigorous analytical testing to confirm identity, purity, and concentration. The following are detailed methodologies for key experiments typically employed in the certification process, based on established analytical literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the this compound standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 analytical column is commonly used for the separation of acylcarnitines[4].

  • Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B)[5].

  • Detection: UV detection at 225 nm[4].

  • Procedure:

    • A standard solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

    • The sample is injected into the HPLC system.

    • A gradient elution is performed to separate this compound from any impurities.

    • The peak area of this compound is integrated and compared to the total peak area of all components to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides high selectivity and sensitivity for the definitive identification and quantification of this compound.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for the analysis of carnitines[6].

  • Sample Preparation: Plasma or other biological samples are typically prepared by protein precipitation with methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system[5].

  • Chromatographic Conditions: A reversed-phase C18 column or a HILIC column can be used for separation[5][6]. A gradient elution with a mobile phase containing ammonium (B1175870) acetate (B1210297) and formic acid in water and acetonitrile is common[7].

  • Mass Spectrometry Parameters: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is selected, and specific product ions are monitored.

  • Quantification: Quantification is typically performed using a stable isotope-labeled internal standard, such as this compound-d3 or this compound-d9[1][3]. A calibration curve is generated by analyzing a series of standards with known concentrations.

Visualizations

Certification Workflow for this compound Reference Standards

The following diagram illustrates a typical workflow for the certification of a this compound reference standard, from synthesis to final product release.

Certification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Identity & Structure Confirmation cluster_purity Purity & Assay cluster_documentation Documentation & Release synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr Structural Elucidation ms Mass Spectrometry (MS) purification->ms Molecular Weight Confirmation ftir FTIR Spectroscopy purification->ftir Functional Group Analysis hplc HPLC-UV/MS purification->hplc Purity Determination assay Quantitative Assay (qNMR or Mass Balance) hplc->assay kf Karl Fischer (Water Content) kf->assay res_solvents Residual Solvents (GC-HS) res_solvents->assay coa Certificate of Analysis Generation assay->coa release Product Release coa->release

Certification Workflow for this compound.
This compound in the Carnitine Shuttle Pathway

This compound is a crucial intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The following diagram illustrates the carnitine shuttle pathway, highlighting the role of this compound. This process is essential for cellular energy production from fats.[8][9][10]

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (e.g., Myristic Acid) LCFA_CoA Myristoyl-CoA LCFA->LCFA_CoA Acyl-CoA Synthetase CPT1 CPT1 LCFA_CoA->CPT1 Myristoylcarnitine_matrix This compound CPT1->Myristoylcarnitine_matrix Forms this compound CACT CACT CPT2 CPT2 CACT->CPT2 LCFA_CoA_matrix Myristoyl-CoA CPT2->LCFA_CoA_matrix Myristoylcarnitine_matrix->CACT Beta_Oxidation Beta-Oxidation LCFA_CoA_matrix->Beta_Oxidation

The Carnitine Shuttle Pathway.

References

A Comparative Analysis of Myristoylcarnitine and its Unsaturated Analogs: Exploring Bioactivity and Metabolic Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoylcarnitine (C14:0), a saturated long-chain acylcarnitine, and its unsaturated counterparts, such as myristoleoylcarnitine (C14:1), are pivotal intermediates in cellular metabolism. While structurally similar, the presence of a double bond in the acyl chain dramatically alters their biological activities and implications in metabolic diseases. This guide provides a comprehensive comparative analysis of this compound and its unsaturated analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and drug development.

Quantitative Data Summary: Saturated vs. Unsaturated Acylcarnitines

The following tables summarize the differential effects of saturated and unsaturated long-chain acylcarnitines on various cellular processes. While direct comparative data for this compound and its specific unsaturated analogs are limited, the data presented for other long-chain acylcarnitines provide a strong basis for understanding their likely contrasting biological impacts.

Table 1: Effects on Cellular Viability and Mitochondrial Function

ParameterSaturated Acylcarnitines (e.g., Palmitoylcarnitine, C16:0)Unsaturated Acylcarnitines (e.g., Oleoylcarnitine, C18:1; EPA/DHA-carnitine)References
Cell Viability Drastically reduces cell viability at concentrations around 25 µM.Does not significantly decrease cell viability.[1][2]
Mitochondrial OXPHOS Suppresses by up to 70% at 25 µM.Causes only a 20-25% reduction in OXPHOS.[1][2]
Cardiac Contractility Significantly reduces at concentrations of 8-12 µM.Does not impair heart functionality.[1][2]

Table 2: Effects on Cellular Signaling

Signaling PathwaySaturated Acylcarnitines (e.g., this compound, C14:0)Unsaturated Acylcarnitines (e.g., EPA/DHA-carnitine)References
Akt Phosphorylation Significantly inhibits.Much weaker effect on inhibition.[1][2]
Pro-inflammatory Signaling (JNK, ERK, NF-κB) Induces phosphorylation and activation.Likely has a weaker or non-stimulatory effect.

Signaling Pathways and Metabolic Workflows

The differential effects of saturated and unsaturated acylcarnitines are rooted in their distinct interactions with cellular signaling cascades and metabolic pathways.

Pro-inflammatory Signaling Cascade

Saturated acylcarnitines like this compound are known to activate pro-inflammatory signaling pathways, contributing to the chronic low-grade inflammation associated with metabolic diseases.

G This compound This compound (Saturated Acylcarnitine) PRR Pattern Recognition Receptors (PRRs) This compound->PRR MyD88 MyD88 PRR->MyD88 MAPK_cascade MAPK Cascade MyD88->MAPK_cascade NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway JNK_ERK JNK / ERK MAPK_cascade->JNK_ERK Nucleus Nucleus JNK_ERK->Nucleus IKK IKK Complex NFkB_pathway->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Proinflammatory_genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_genes activates

Caption: Pro-inflammatory signaling by this compound.

Insulin (B600854) Signaling Pathway

The accumulation of saturated acylcarnitines is linked to insulin resistance, partly through the inhibition of the Akt signaling pathway.

G Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylates Glucose_Uptake Glucose Uptake pAkt->Glucose_Uptake This compound This compound This compound->Akt inhibits phosphorylation Unsaturated_Analogs Unsaturated Analogs Unsaturated_Analogs->Akt weaker or no inhibition

Caption: Differential effects on Akt signaling.

Experimental Workflow: Cell Viability Assay

A typical workflow for assessing the cytotoxic effects of this compound and its analogs involves treating cultured cells and measuring their viability.

G start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_cells Treat with this compound & Unsaturated Analogs seed_cells->treat_cells incubate Incubate (e.g., 24h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, XTT) incubate->add_reagent incubate2 Incubate (1-4h) add_reagent->incubate2 read_absorbance Read Absorbance incubate2->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Cell viability assay workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize the effects of this compound and its analogs.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., H9c2 cardiomyocytes, RAW 264.7 macrophages)

  • Complete culture medium

  • This compound and its unsaturated analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound and its unsaturated analogs in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Akt Phosphorylation

This protocol is used to determine the activation state of the Akt signaling pathway.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • This compound and its unsaturated analogs

  • Insulin (or other stimulant)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • (Optional) Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with various concentrations of this compound or its unsaturated analogs for a specified time (e.g., 1-4 hours).

  • Stimulate the cells with insulin (e.g., 100 nM for 15 minutes) to induce Akt phosphorylation.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • (Optional) Strip the membrane and re-probe with an antibody against total Akt for normalization.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor.

Materials:

  • Cell line stably transfected with an NF-κB luciferase reporter construct

  • This compound and its unsaturated analogs

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well plate.

  • Treat the cells with various concentrations of this compound or its unsaturated analogs.

  • Incubate for a specified period (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

This comparative guide underscores the significant differences in the biological activities of this compound and its unsaturated analogs. While saturated acylcarnitines tend to promote cellular dysfunction and inflammation, unsaturated acylcarnitines appear to be less detrimental and may even have protective effects. Further direct comparative studies on C14:0 and C14:1 carnitines are warranted to fully elucidate their specific roles in health and disease.

References

Myristoylcarnitine in Focus: A Comparative Analysis of Long-Chain Acylcarnitines in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of myristoylcarnitine (C14) and other prominent long-chain acylcarnitines, including palmitoylcarnitine (B157527) (C16) and stearoylcarnitine (B3060342) (C18). We delve into their roles in fatty acid metabolism, their impact on cellular signaling pathways, and present supporting experimental data to illuminate their distinct and overlapping functions.

The Role of Long-Chain Acylcarnitines in Metabolism

Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and ATP production. This process, known as the carnitine shuttle, is critical for tissues with high energy demands, such as the heart and skeletal muscle.

This compound, an ester of carnitine and myristic acid, is a key player in the metabolism of long-chain fatty acids. The structural diversity of acylcarnitines, arising from variations in the length and saturation of the acyl chain, influences their specific biological activities and regulatory roles.[1] While essential for energy production, the accumulation of LCACs has been linked to various pathological conditions, including insulin (B600854) resistance, cardiovascular diseases, and inflammatory responses.[1][2][3]

Comparative Analysis of Long-Chain Acylcarnitines

The biological effects of LCACs can vary significantly based on their chain length. The following table summarizes key comparative data for this compound, palmitoylcarnitine, and stearoylcarnitine.

FeatureThis compound (C14)Palmitoylcarnitine (C16)Stearoylcarnitine (C18)
Molecular Weight 371.6 g/mol [4]399.6 g/mol 427.7 g/mol [5]
Pro-inflammatory Activity Induces expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines in a dose-dependent manner in RAW 264.7 macrophages.[6][7]Shown to activate inflammatory pathways.[1] At high concentrations (10 µM), it depolarizes the mitochondrial membrane potential and increases reactive oxygen species (ROS) generation in rat ventricular myocytes.[8]Accumulates in β-cells, leading to impaired insulin synthesis and energy deficiency in a mouse model of type 2 diabetes.[9]
Signaling Pathway Activation Stimulates phosphorylation of JNK and ERK, downstream components of many pro-inflammatory signaling pathways.[6][7]Can activate Toll-like receptors (TLRs) and other immune-related signals.[1]Can act as a protein kinase C (PKC) inhibitor.[9]
Association with Disease Elevated plasma levels are associated with diabetic cardiomyopathy.[10][11] Decreased plasma levels have been observed in patients with chronic fatigue syndrome, while increased levels are seen in end-stage renal disease.[12]Elevated levels are linked to insulin resistance, type 2 diabetes, and cardiovascular diseases.[1]Found in significantly greater amounts in patients with carnitine palmitoyltransferase (CPT) II deficiency.[13]
Cardiotoxicity Less cardiotoxic compared to saturated and monounsaturated long-chain acylcarnitines derived from EPA and DHA.[2]Can induce detrimental effects on cardiac health at elevated concentrations.[2]High levels are associated with adverse cardiac outcomes.[14]

Signaling Pathways Activated by Long-Chain Acylcarnitines

Elevated levels of LCACs, including this compound, can trigger pro-inflammatory signaling pathways. One key pathway involves the activation of downstream kinases like JNK and ERK, often dependent on the adaptor protein MyD88, which is crucial for signaling from many pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[6][7][15]

Proinflammatory_Signaling_of_LCACs LCACs Long-Chain Acylcarnitines (e.g., this compound) PRR Pattern Recognition Receptors (PRRs) (e.g., TLRs - Putative) LCACs->PRR Activates MyD88 MyD88 PRR->MyD88 Recruits MAPK_activation MAPK Activation MyD88->MAPK_activation Initiates signaling cascade JNK_ERK Phosphorylation of JNK & ERK MAPK_activation->JNK_ERK Proinflammatory_response Pro-inflammatory Response (e.g., COX-2, Cytokine Expression) JNK_ERK->Proinflammatory_response Leads to

Caption: Pro-inflammatory signaling pathway initiated by long-chain acylcarnitines.

Experimental Protocols

Analysis of Acylcarnitine Profiles in Biological Samples

A common method for the quantitative analysis of acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Objective: To quantify the levels of this compound and other long-chain acylcarnitines in plasma or tissue samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standards (e.g., deuterated acylcarnitines)[19]

  • Acetonitrile[19]

  • n-butanol with 5% (v/v) acetyl chloride[18]

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • For plasma: Mix 20 µL of plasma with 500 µL of pre-cooled isopropanol (B130326) containing 0.5% (V/V) acetic acid and internal standards.[17]

    • For tissue: Lyophilize and pulverize approximately 50 mg of tissue, then dissolve in 1 ml of 80% v/v acetonitrile (B52724) with internal standards.[19]

  • Extraction:

    • Sonicate the sample mixture in an ice-bath for 5 minutes.[17]

    • Centrifuge at 16,000 g for 10 minutes at 4°C.[17]

    • Collect the supernatant.

  • Derivatization (Butylation):

    • Dry the supernatant under vacuum.

    • Add 100 µl of n-butanol containing 5% v/v acetyl chloride and incubate at 60°C for 20 minutes.[18]

    • Evaporate the sample to dryness.

  • Reconstitution:

    • Reconstitute the dried sample in a suitable solvent, such as methanol/water.[18]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate acylcarnitines using a suitable chromatography column (e.g., C18).[18]

    • Detect and quantify the different acylcarnitine species using tandem mass spectrometry, typically by monitoring for a common fragment ion at m/z 85.[18]

Acylcarnitine_Analysis_Workflow start Biological Sample (Plasma or Tissue) extraction Extraction with Organic Solvent & Internal Standards start->extraction derivatization Derivatization (Butylation) extraction->derivatization lc_ms LC-MS/MS Analysis derivatization->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: General workflow for acylcarnitine analysis using LC-MS/MS.

In Vitro Assessment of Pro-inflammatory Effects

Objective: To determine the effect of this compound on the expression of pro-inflammatory markers in a cell-based assay.

Cell Line: Murine macrophages (RAW 264.7) or human colon epithelial cells (HCT-116).[6]

Materials:

  • Myristoyl-L-carnitine

  • Cell culture medium and supplements

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or ELISA for cytokine measurement.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells to the desired confluency.

  • Treatment: Treat the cells with varying concentrations of myristoyl-L-carnitine (e.g., 5-25 µM) for a specified time period (e.g., 6-24 hours).[6]

  • Endpoint Analysis:

    • Gene Expression: Extract total RNA and perform qRT-PCR to measure the mRNA levels of pro-inflammatory genes such as COX-2, IL-6, and TNF-α.

    • Protein Secretion: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using an ELISA kit.

    • Signaling Pathway Activation: Lyse the cells and perform Western blotting to detect the phosphorylation status of key signaling proteins like JNK and ERK.[7]

Conclusion

This compound, alongside other long-chain acylcarnitines, plays a dual role in cellular physiology. While indispensable for fatty acid metabolism, its accumulation can trigger pro-inflammatory signaling and contribute to cellular stress. The comparative data presented in this guide underscore the chain length-dependent effects of LCACs, with this compound emerging as a significant modulator of inflammatory pathways. A thorough understanding of the distinct and overlapping functions of individual long-chain acylcarnitines is crucial for developing targeted therapeutic strategies for metabolic and inflammatory diseases. Further research is warranted to fully elucidate the specific molecular targets and downstream consequences of elevated levels of this compound and other LCACs in various pathological contexts.

References

Myristoylcarnitine as a Prognostic Biomarker in Heart Failure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Myristoylcarnitine as a potential prognostic biomarker for heart failure. It is intended to offer an objective overview of its performance relative to established biomarkers, supported by available experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development and cardiovascular disease research.

Introduction to this compound and its Role in Heart Failure

This compound (C14) is a long-chain acylcarnitine, an essential intermediate in the mitochondrial transport and metabolism of fatty acids. In the context of heart failure, alterations in cardiac energy metabolism, particularly fatty acid oxidation (FAO), are a well-established hallmark of disease progression. This compound levels in circulation may reflect the underlying metabolic dysregulation in the failing heart, positioning it as a candidate prognostic biomarker.

Comparative Analysis of Prognostic Performance

While direct head-to-head comparisons of this compound with the established biomarker NT-proBNP for heart failure prognosis are limited in the current literature, studies investigating panels of acylcarnitines provide valuable insights.

One key study profiled serum carnitines in heart failure patients and found that several acylcarnitines were independently associated with prognosis.[1] Although this study did not report a specific hazard ratio for this compound, it highlighted the prognostic potential of the acylcarnitine class. For instance, oleoyl (B10858665) L-carnitine (>300 nmol/L) was associated with an increased risk of all-cause mortality (HR = 2.364), and linoleoyl-L-carnitine (>420 nmol/L) was linked to an increased risk of HF rehospitalization.[1]

Another study focusing on diabetic patients with heart failure found that a factor representing several long-chain acylcarnitines (LCACs) was associated with clinical outcomes.[2][3] However, a direct comparison of the prognostic accuracy of individual LCACs, such as this compound, against NT-proBNP using metrics like the area under the receiver operating characteristic curve (AUC-ROC) was not provided.

NT-proBNP remains the gold-standard biomarker for the diagnosis and prognosis of heart failure, with extensive validation across numerous cohorts.[4][5][6][7][8][9][10][11] Its prognostic value is well-established, with higher levels consistently associated with increased risk of mortality and rehospitalization.[4][5][10][11]

Table 1: Comparison of Prognostic Biomarkers for Heart Failure

BiomarkerClassReported Prognostic ValueDirect Comparison with this compound
This compound AcylcarnitineElevated levels are hypothesized to be associated with adverse outcomes. Specific prognostic data is limited.Limited direct comparative studies with NT-proBNP.
Other Long-Chain Acylcarnitines (e.g., Oleoyl, Linoleoyl) AcylcarnitineIndependently associated with increased risk of all-cause mortality and HF rehospitalization (Hazard Ratios available).[1]Compared within a panel of carnitines; direct head-to-head with NT-proBNP is not extensively documented.
NT-proBNP Natriuretic PeptideStrong and independent predictor of mortality and HF rehospitalization.[4][5][10][11] AUC values for predicting one-year mortality range from 0.67 at presentation to 0.77 at discharge.[4]Gold standard for comparison.
Troponin T Cardiac Necrosis MarkerElevated levels are associated with adverse outcomes.Often used in conjunction with NT-proBNP for risk stratification.
hs-CRP Inflammatory MarkerElevated levels are associated with worse prognosis.Included as a traditional biomarker in some acylcarnitine studies.

Experimental Protocols

Measurement of this compound in Serum/Plasma

The standard method for the quantitative analysis of this compound and other acylcarnitines in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Collection: Whole blood is collected in tubes containing EDTA or no anticoagulant (for serum).

  • Processing: Plasma or serum is separated by centrifugation.

  • Extraction: A protein precipitation step is performed, typically using a cold organic solvent like methanol (B129727) or acetonitrile. An internal standard (e.g., deuterated this compound) is added prior to precipitation for accurate quantification.

  • Derivatization (Optional but common): Acylcarnitines are often converted to their butyl esters to improve chromatographic separation and detection sensitivity. This is achieved by incubation with butanolic-HCl.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate the acylcarnitines. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing additives like formic acid or ammonium (B1175870) formate, is typically employed.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion for this compound is selected and fragmented, and a characteristic product ion is monitored.

Visualizations

Signaling Pathway

Myristoylcarnitine_Pathway This compound in Fatty Acid Oxidation and Heart Failure Pathophysiology cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix cluster_notes In Heart Failure Myristic Acid Myristic Acid Myristoyl-CoA Myristoyl-CoA Myristic Acid->Myristoyl-CoA ACSL This compound This compound Myristoyl-CoA->this compound CPT1 Carnitine Carnitine Carnitine->this compound CPT1 CPT1 Mito Myristoyl-CoA Myristoyl-CoA This compound->Mito Myristoyl-CoA CPT2 Accumulation of Acylcarnitines Accumulation of Acylcarnitines This compound->Accumulation of Acylcarnitines CPT2 CPT2 Beta-Oxidation Beta-Oxidation Mito Myristoyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Impaired Beta-Oxidation Impaired Beta-Oxidation Beta-Oxidation->Impaired Beta-Oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP Experimental_Workflow Workflow for Validating this compound as a Prognostic Biomarker Patient Cohort Heart Failure Patient Cohort Blood Sampling Baseline Blood Sampling Patient Cohort->Blood Sampling Sample Processing Serum/Plasma Isolation Blood Sampling->Sample Processing LCMS LC-MS/MS Quantification of this compound Sample Processing->LCMS Data Analysis Statistical Analysis LCMS->Data Analysis Prognostic Model Prognostic Model Development Data Analysis->Prognostic Model Validation Validation in Independent Cohort Prognostic Model->Validation Clinical Follow-up Clinical Follow-up (Mortality, Rehospitalization) Clinical Follow-up->Data Analysis

References

Myristoylcarnitine Levels as a Prognostic Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the correlation between myristoylcarnitine levels and clinical outcomes, offering a comparative perspective against other biomarkers and detailing the experimental methodologies for its quantification.

This compound (C14), a long-chain acylcarnitine, has emerged as a significant biomarker in predicting clinical outcomes in various diseases, most notably in cardiovascular conditions and sepsis. As an intermediate in mitochondrial fatty acid β-oxidation, its circulating levels can reflect metabolic dysregulation inherent in these pathological states. This guide provides a comprehensive comparison of this compound's performance against other prognostic markers, supported by quantitative data from clinical studies and detailed experimental protocols for its accurate measurement.

Quantitative Data Summary

The prognostic value of this compound and other long-chain acylcarnitines has been investigated in multiple studies. The following tables summarize the key quantitative findings, comparing their association with clinical outcomes against established and emerging biomarkers.

Table 1: Prognostic Value of this compound and Other Acylcarnitines in Heart Failure

BiomarkerPatient CohortClinical OutcomeHazard Ratio (HR) / Odds Ratio (OR) with 95% CIp-valueComparator Biomarkers & their PerformanceReference
This compound (C14) Chronic Heart FailureAll-cause mortality or hospitalizationHR: 1.24 (1.09–1.42) for a factor including C14<0.05Factor 5 (including C14) was a significant predictor, while other metabolite factors were not.[1]
Long-chain acylcarnitines (including C14)Heart Failure with and without Diabetes MellitusPrimary outcome (death, hospitalization)Multivariate HR: 0.80 (p=2.74x10⁻⁸) - stronger in diabetics<0.001Levels were associated with baseline exercise capacity (peak VO₂).[2]
Oleoyl L-carnitine (C18:1)Heart FailureAll-cause mortalityHR: 2.364 (1.122–4.976) for levels >300 nmol/L0.024Isovaleryl-L-carnitine <100 nmol/L also predicted mortality (HR=2.108).[3]
Palmitoylcarnitine (C16)Non-obstructive coronary artery diseaseCVD mortalityMultivariable HR per SD increment: 2.07 (1.49–2.85)≤0.04Acetylcarnitine and octanoylcarnitine (B1202733) also showed significant prediction.[4]

Table 2: Prognostic Value of this compound and Other Acylcarnitines in Sepsis

BiomarkerPatient CohortClinical OutcomeKey Findingsp-valueComparator Biomarkers & their PerformanceReference
Myristic AcidSepsis and SIRSDiagnosis and BacteraemiaPeak myristic acid levels significantly higher in Sepsis and SIRS vs. controls. Cut-off of 37.2 µmol/L predicted sepsis with bacteraemia.<0.05Myristic acid was the single most predictive metabolite for bacteraemia.[5]
Acetylcarnitine (C2)Septic Shock28-day mortalityHigh plasma acetylcarnitine (≥ 6,000 ng/mL) was associated with a significantly increased mortality risk (HR: 5.293).<0.001Acetylcarnitine correlated with various inflammatory cytokines.[6]
Acylcarnitines & Amino AcidsSeptic ShockLiberation from organ supportElevations in two acylcarnitines and four amino acids were related to freedom from organ support.<0.05Proline, glycine, glutamine, and methionine were elevated in patients who developed chronic critical illness.[7]

Experimental Protocols

Accurate quantification of this compound is crucial for its clinical application. The most common method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, generalized protocol based on methodologies reported in the literature.[1][2][3][8]

Protocol: Quantification of this compound in Human Plasma/Serum by LC-MS/MS (B15284909)

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) is commonly used.[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Return to 10% B

    • 7.1-9 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

    • This compound (C14): m/z 372.3 → m/z 85.1

    • This compound-d3: m/z 375.3 → m/z 85.1

  • Key MS Parameters:

    • Ion Spray Voltage: ~5500 V

    • Temperature: ~500°C

    • Collision Gas: Nitrogen

    • Dwell Time: ~100 ms per transition

4. Quantification

  • Construct a calibration curve using known concentrations of this compound standards.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation and the Role of this compound

This compound is a key intermediate in the transport of myristic acid (a 14-carbon fatty acid) into the mitochondria for energy production through β-oxidation. Elevated levels of this compound in circulation can indicate a bottleneck in this pathway, suggesting mitochondrial dysfunction.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix Myristic_Acid Myristic Acid (C14) Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Myristoyl_CoA->CPT1 Myristoylcarnitine_cyto This compound CPT1->Myristoylcarnitine_cyto CACT CACT Myristoylcarnitine_cyto->CACT Myristoylcarnitine_mito This compound CACT->Myristoylcarnitine_mito CPT2 CPT2 Myristoylcarnitine_mito->CPT2 Myristoyl_CoA_mito Myristoyl-CoA CPT2->Myristoyl_CoA_mito Beta_Oxidation β-Oxidation Spiral Myristoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Carnitine_cyto Carnitine Carnitine_cyto->CPT1 CoA_mito CoA CoA_mito->CPT2

Caption: Carnitine shuttle system for myristic acid transport.

Experimental Workflow for this compound Quantification

The following diagram illustrates the typical workflow for measuring this compound levels from plasma or serum samples.

Experimental_Workflow Sample_Collection Plasma/Serum Collection Protein_Precipitation Protein Precipitation (Methanol + Internal Standard) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: Workflow for this compound quantification.

Conclusion

This compound and other long-chain acylcarnitines are promising biomarkers for risk stratification and prognostication in cardiovascular diseases and sepsis. Their levels, indicative of mitochondrial dysfunction, provide valuable pathophysiological insights. Standardized and robust LC-MS/MS methods are essential for their reliable quantification in a clinical research setting. Further large-scale clinical trials are warranted to fully establish the clinical utility of this compound in guiding therapeutic decisions. This guide provides researchers and drug development professionals with a foundational understanding of the current evidence, comparative data, and methodologies necessary to incorporate this compound analysis into their research programs.

References

A Head-to-Head Comparison of Myristoylcarnitine Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of myristoylcarnitine (C14), a key intermediate in fatty acid metabolism, is crucial for investigating numerous metabolic disorders. The efficiency and reliability of its extraction from complex biological matrices such as plasma, serum, or dried blood spots are paramount for downstream analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides a head-to-head comparison of the most common extraction methodologies. While direct comparative studies on specific commercial kits are limited, this guide synthesizes available data to compare the underlying techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). We will also detail the protocols of prominent commercial kits that utilize these methods.

The Role of this compound in Fatty Acid β-Oxidation

This compound is an acylcarnitine, a molecule essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1][2] The "carnitine shuttle" is a critical process for cellular energy production from lipids.[3][4][5] Myristoyl-CoA, the activated form of myristic acid, is conjugated to carnitine by the enzyme Carnitine Palmitoyltransferase 1 (CPT1) to form this compound, allowing it to be transported across the inner mitochondrial membrane.

Fatty_Acid_Oxidation cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Myristoyl-CoA Myristoyl-CoA Fatty Acyl-CoA->Myristoyl-CoA Myristoylcarnitine_cyto This compound Myristoyl-CoA->Myristoylcarnitine_cyto CPT1 Myristoylcarnitine_mito This compound Myristoylcarnitine_cyto->Myristoylcarnitine_mito CACT (Transporter) Myristoyl-CoA_mito Myristoyl-CoA Myristoylcarnitine_mito->Myristoyl-CoA_mito CPT2 Beta_Oxidation β-Oxidation Myristoyl-CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

This compound's role in mitochondrial fatty acid transport.

Comparison of Extraction Methodologies

The choice of extraction method depends on the sample matrix, desired purity, throughput, and available equipment. Below is a summary of the main techniques used for this compound and other acylcarnitines.

FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Protein denaturation and removal by adding an organic solvent.Differential partitioning of analytes between a solid and a liquid phase.Separation based on differential solubility in two immiscible liquid phases.
Typical Solvents Acetonitrile (B52724), Methanol (B129727).[6][7]Cation exchange columns are common.[8][9]Methyl-tert-butyl ether (MTBE), Chloroform/Methanol mixtures.[9][10]
Recovery Generally lower than SPE due to potential co-precipitation of analytes.High recovery, often reported between 98% and 105% for various acylcarnitines.[8]Good recovery, but can be variable depending on the solvent system and analyte polarity.
Purity of Extract Lowest purity; may contain significant matrix components like phospholipids.[11]High purity; effectively removes interfering substances.[11]Moderate to high purity; can be optimized to remove specific interferences.
Throughput High; simple, fast, and easily automated.[7]Moderate; can be automated but involves more steps than PPT.Low to moderate; often manual and time-consuming.
Cost Low.High (cost of cartridges).Moderate (cost of solvents).
Commercial Kits Biocrates AbsoluteIDQ® p180 (part of the workflow).[12][13]Many generic SPE kits available. Some methods combine PPT with online SPE.[8]Not typically available as a dedicated "kit" for acylcarnitines.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide representative protocols for each extraction technique.

Protocol 1: Protein Precipitation (PPT)

This method is widely used for its simplicity and speed, making it suitable for high-throughput screening. It is a core component of the Biocrates AbsoluteIDQ® p180 Kit workflow.

Objective: To remove proteins from plasma/serum samples using an organic solvent.

Materials:

  • Plasma/Serum sample

  • Ice-cold Methanol or Acetonitrile[6][14]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of >10,000 x g at 4°C

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 solvent-to-sample ratio is common).[6][15]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[15]

  • Incubate the sample on ice for 10-20 minutes to enhance precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[15]

  • Carefully collect the supernatant, which contains the this compound and other metabolites, into a new tube.

  • The supernatant can be injected directly for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., 50:50 acetonitrile:water).[15]

Workflow for Protein Precipitation (PPT).
Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by selectively retaining the analyte on a solid sorbent while interferences are washed away. Cation exchange SPE is often used for acylcarnitines due to their positively charged quaternary amine group.

Objective: To isolate acylcarnitines from plasma using a cation exchange SPE cartridge.

Materials:

  • Plasma sample supernatant (after initial PPT)

  • Cation exchange SPE cartridge (e.g., Strata-X-C)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: Perform an initial protein precipitation step as described in Protocol 1 to avoid clogging the SPE cartridge.

  • Cartridge Conditioning: Condition the cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[9]

  • Sample Loading: Load the supernatant from the PPT step onto the conditioned cartridge.[9]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and acidic interferences.[9]

  • Elution: Elute the this compound and other acylcarnitines with 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol).[9]

  • Final Step: Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[9]

Workflow for Solid-Phase Extraction (SPE).
Protocol 3: PerkinElmer Neogram/Neobase Kit (for Dried Blood Spots)

These kits are widely used in newborn screening and are optimized for the extraction of amino acids and acylcarnitines from dried blood spots (DBS). The protocol typically involves extraction with a solvent containing internal standards, followed by derivatization.

Objective: To extract acylcarnitines from a dried blood spot for MS/MS analysis.

Materials:

  • PerkinElmer Neogram or NeoBase Kit (contains internal standards, extraction solution, etc.)[16][17]

  • Dried blood spot card

  • 3.2 mm hole puncher

  • 96-well microtiter plate

  • Incubator/shaker

  • n-butanol-HCl (for derivatized methods)[18][19]

Procedure (Summarized from derivatized kit protocols):

  • Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.[16][18]

  • Add 90-100 µL of the kit's extraction solution, which contains methanol and stable isotope-labeled internal standards.[16][18]

  • Seal the plate and incubate at 45°C for 45 minutes with shaking to extract the analytes.[16]

  • Evaporate the solvent to dryness.

  • Derivatization: Add 50 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 60-65°C for 30 minutes. This converts the acylcarnitines to their butyl esters.[18][19]

  • Evaporate the butanolic HCl to dryness.

  • Reconstitute the dried residue in the kit's mobile phase for injection into the MS/MS system.[18]

Conclusion

The optimal method for this compound extraction is a trade-off between sample purity, recovery, throughput, and cost.

  • Protein Precipitation (PPT) is a fast, simple, and cost-effective method ideal for high-throughput screening where the highest purity is not the primary concern.

  • Solid-Phase Extraction (SPE) offers superior purity and high recovery, making it the gold standard for applications requiring low detection limits and minimal matrix effects, though at a higher cost and lower throughput.

  • Commercial Kits , such as those from Biocrates and PerkinElmer, provide standardized, ready-to-use workflows that are validated and include necessary internal standards and quality controls, ensuring high reproducibility, which is critical in clinical and large-scale epidemiological research.[20][21]

For researchers developing new assays, a combination of PPT followed by online SPE can provide a robust, automated, and high-recovery workflow.[8] Ultimately, the choice of kit or methodology should be validated in-house to ensure it meets the specific requirements of the analytical platform and research question.

References

Benchmarking a Novel Myristoylcarnitine Assay: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of myristoylcarnitine, a key long-chain acylcarnitine, is critical for understanding its role in fatty acid metabolism and various disease states. This guide provides an objective comparison of a new this compound assay against the gold standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies.

This compound is an ester of carnitine and myristic acid, a saturated fatty acid. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation.[1] Dysregulation of this compound levels has been implicated in various metabolic disorders. Furthermore, studies have shown that this compound and other long-chain acylcarnitines can activate pro-inflammatory signaling pathways.[2][3]

Performance Comparison: New Assay vs. Gold Standard

The performance of any new this compound assay must be rigorously compared against the established gold standard, LC-MS/MS. This technique offers high sensitivity and specificity, allowing for the precise quantification of individual acylcarnitine species.[4] While other methods like ELISA exist, they often lack the specificity to distinguish between different acylcarnitines.

Performance MetricNew this compound Assay (Hypothetical Data)Gold Standard (LC-MS/MS)
**Linearity (R²) **>0.99>0.99[5]
Intra-Assay Precision (%CV) < 10%< 10%[6]
Inter-Assay Precision (%CV) < 15%< 15%[7]
Accuracy (% Recovery) 85-115%90.4% to 114%[7]
Limit of Quantification (LOQ) 5 ng/mL1.2 ng/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible benchmarking of a new assay.

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., deuterated this compound).

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

2. Chromatographic Separation:

  • Column: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.[9]

  • Flow Rate: Maintain a constant flow rate, for example, 0.4 mL/min.

  • Injection Volume: Inject 5-10 µL of the prepared sample.

3. Mass Spectrometric Detection:

  • Ionization: Use positive electrospray ionization (ESI) mode.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[10] The specific precursor-to-product ion transition for this compound is monitored.

4. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using known concentrations of this compound standards.

New this compound Assay Protocol

(This section should be replaced with the specific protocol for the new assay being benchmarked.)

Example for a hypothetical ELISA-based assay:

1. Plate Preparation:

  • A microplate is pre-coated with a capture antibody specific for this compound.

2. Sample and Standard Incubation:

  • Add 100 µL of standards and prepared samples to the appropriate wells.

  • Incubate for 2 hours at room temperature.

3. Detection:

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Incubate for 1 hour at room temperature.

4. Signal Generation:

  • Wash the plate and add a substrate solution.

  • Incubate for 30 minutes in the dark.

5. Measurement:

  • Add a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Calculate the concentration of this compound based on the standard curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the benchmarking workflow and a relevant signaling pathway.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + Internal Std) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC NewAssay New this compound Assay Supernatant->NewAssay MS MS/MS Detection (MRM) LC->MS Compare Compare Results: Linearity, Precision, Accuracy MS->Compare NewAssay->Compare

Benchmarking workflow for the new this compound assay.

This compound has been shown to be involved in inflammatory processes. L-C14 carnitine, a proxy for this compound, induces the phosphorylation of JNK and ERK, which are downstream components of many pro-inflammatory signaling pathways.[3] The adaptor protein MyD88, crucial for signaling through Toll-like receptors (TLRs), appears to play a role in the pro-inflammatory effects of acylcarnitines.[11] This suggests a potential link to the NF-κB signaling pathway, a key regulator of inflammation.[2]

G This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR Potential Interaction MyD88 MyD88 TLR->MyD88 MAPK_cascade MAPK Cascade MyD88->MAPK_cascade JNK_ERK p-JNK / p-ERK MAPK_cascade->JNK_ERK NFkB_activation NF-κB Activation JNK_ERK->NFkB_activation Inflammation Pro-inflammatory Cytokine Production NFkB_activation->Inflammation

Proposed pro-inflammatory signaling pathway of this compound.

References

A Researcher's Guide to Myristoylcarnitine Detection: Immunoassay Specificity vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic disease, drug development, and mitochondrial function, the accurate detection of myristoylcarnitine, a long-chain acylcarnitine, is of paramount importance. Elevated or depleted levels of this compound can serve as a critical biomarker for various metabolic disorders. While immunoassays, such as ELISA, offer a high-throughput and accessible method for detection, their specificity is a crucial consideration. This guide provides a comparative analysis of an antibody-based approach for this compound detection with the gold-standard alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on specificity and providing detailed experimental protocols.

Performance Comparison: Immunoassay vs. LC-MS/MS

The primary challenge in this compound detection via immunoassay is the potential for cross-reactivity with other structurally similar acylcarnitines. This compound is part of a large family of acylcarnitines that differ only by the length and saturation of their fatty acid chain.[1][2] An antibody raised against this compound must be highly specific to avoid binding to other endogenous acylcarnitines, which could lead to inaccurate quantification.

In contrast, LC-MS/MS offers a high degree of specificity by separating analytes based on their physicochemical properties before detection by mass-to-charge ratio.[3][4][5][6] This technique can distinguish between different acylcarnitine species, including isomers, providing a more comprehensive and accurate metabolic profile.[3][7]

The following table summarizes the key performance characteristics of a hypothetical high-specificity this compound antibody-based ELISA compared to a validated LC-MS/MS method.

FeatureHigh-Specificity this compound ELISA (Hypothetical)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingChromatographic separation followed by mass analysis
Specificity High for this compound, but potential for cross-reactivity with other acylcarnitines needs rigorous testing.Very high; can distinguish between different acylcarnitine species and isomers.[3][7]
Sensitivity Potentially in the low ng/mL range.High sensitivity, with limits of quantification often in the low nmol/L range.[3]
Throughput High (96-well plate format)Lower; sequential sample analysis.
Equipment Cost Low to moderate (plate reader)High (LC-MS/MS system)
Sample Prep Minimal (dilution)More complex (derivatization may be required).[4]
Multiplexing Single analyte per wellCan quantify a large panel of acylcarnitines in a single run.[3][4][5]

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reliable and reproducible results. Below are representative protocols for assessing this compound, first through a hypothetical competitive ELISA for specificity testing, and second, a validated LC-MS/MS method.

Protocol 1: Competitive ELISA for this compound Antibody Specificity

This protocol outlines a competitive ELISA designed to assess the cross-reactivity of a this compound antibody with other acylcarnitines.

Materials:

  • Microplate pre-coated with this compound-BSA conjugate

  • This compound antibody

  • HRP-conjugated secondary antibody

  • This compound standard

  • Potential cross-reactants (e.g., Acetylcarnitine, Propionylcarnitine, Butyrylcarnitine, Octanoylcarnitine, Palmitoylcarnitine)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Preparation: Prepare serial dilutions of this compound standard and each potential cross-reactant.

  • Competitive Reaction: Add 50 µL of standard or cross-reactant solution to the appropriate wells. Add 50 µL of the diluted this compound antibody to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Aspirate and wash the wells 3-5 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cross-reactivity for each analogue using the following formula: Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100

Protocol 2: LC-MS/MS for Quantification of Acylcarnitines

This protocol is adapted from validated methods for the comprehensive analysis of acylcarnitines in plasma or tissue.[3][5][8]

Materials:

  • LC-MS/MS system (e.g., equipped with a C18 column)[5]

  • Internal standards (e.g., deuterated this compound)[9]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Acetonitrile for protein precipitation

  • This compound and other acylcarnitine standards

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard mix.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase A.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Perform a gradient elution from 100% Mobile Phase A to 100% Mobile Phase B over approximately 15-20 minutes to separate the acylcarnitines.[3]

  • MS/MS Detection:

    • Use electrospray ionization in positive mode (ESI+).

    • Monitor for the specific precursor-to-product ion transitions for each acylcarnitine. For this compound, this would be a specific m/z transition.

    • The instrument is often operated in Multiple Reaction Monitoring (MRM) mode for quantification.[4]

  • Data Analysis:

    • Quantify this compound and other acylcarnitines by comparing the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.

Visualizing Workflows and Concepts

To further clarify the experimental design and the importance of specificity, the following diagrams have been generated using Graphviz.

G cluster_0 Competitive ELISA Workflow prep Prepare Standards & Analogs compete Add Antibody & Sample to Coated Plate prep->compete wash1 Wash Unbound Antibody compete->wash1 secondary Add HRP-Secondary Ab wash1->secondary wash2 Wash Unbound Secondary Ab secondary->wash2 develop Add Substrate wash2->develop read Read Absorbance (450nm) develop->read

Caption: Workflow for a competitive ELISA to test antibody specificity.

G cluster_1 LC-MS/MS Workflow sample_prep Sample Prep (Protein Ppt, Evaporation, Reconstitution) lc_sep LC Separation (C18 Column) sample_prep->lc_sep ionization Electrospray Ionization (ESI+) lc_sep->ionization ms1 MS1: Precursor Ion Selection ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 quant Quantification vs. Internal Standard ms2->quant

Caption: General workflow for acylcarnitine analysis by LC-MS/MS.

G cluster_analogs Potential Cross-Reactants This compound This compound (C14) Antibody This compound Antibody Antibody->this compound Specific Binding Palmitoylcarnitine Palmitoylcarnitine (C16) Antibody->Palmitoylcarnitine Potential Cross-Reactivity Lauroylcarnitine Lauroylcarnitine (C12) Antibody->Lauroylcarnitine Potential Cross-Reactivity Octanoylcarnitine Octanoylcarnitine (C8) Antibody->Octanoylcarnitine Acetylcarnitine Acetylcarnitine (C2) Antibody->Acetylcarnitine

Caption: Specificity and potential cross-reactivity of a this compound antibody.

Conclusion

While a highly specific this compound antibody would provide a valuable tool for rapid, high-throughput screening, researchers must be aware of the inherent risk of cross-reactivity with other acylcarnitines. For applications requiring the highest degree of specificity and the ability to profile a wide range of metabolites, LC-MS/MS remains the superior method.[3][4][6] The choice of methodology will ultimately depend on the specific research question, required throughput, and available resources. When considering an immunoassay, rigorous validation of antibody specificity against a panel of structurally related acylcarnitines is not just recommended, but essential for data integrity.

References

Comparative Metabolomics of Myristoylcarnitine Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoylcarnitine (C14), an acylcarnitine, is a crucial intermediate in the metabolism of long-chain fatty acids. As a key player in cellular energy homeostasis, its comparative analysis across different species provides valuable insights into metabolic similarities and differences, which can be pivotal for translational research and drug development. This guide offers an objective comparison of this compound's metabolic profile, supported by available experimental data and detailed methodologies.

Quantitative Comparison of this compound Levels

The concentration of this compound can vary significantly between species and tissues, reflecting distinct metabolic rates and dependencies on fatty acid oxidation. The following table summarizes available quantitative data for this compound in plasma from various species under normal or baseline conditions. It is important to note that direct comparative studies are limited, and data is compiled from individual studies, which may employ different analytical methodologies, leading to some variability.

SpeciesTissue/SampleThis compound Concentration (µmol/L)Reference
Human Plasma0.03 - 0.22[1]
Mouse (C57BL/6) Plasma~0.15 - 0.25[2][3]
Rat (Sprague-Dawley) PlasmaData not available
Bovine (Cow) PlasmaData not available

Data for rat and bovine plasma, as well as for liver and muscle tissues across all species, were not consistently available in the form of specific baseline concentrations in the reviewed literature.

Biological Significance of this compound

This compound is an ester of carnitine and myristic acid, a 14-carbon saturated fatty acid. Its primary role is to facilitate the transport of myristoyl-CoA from the cytoplasm into the mitochondrial matrix, a critical step for its subsequent breakdown through β-oxidation to produce ATP.[2][4][5] This process, known as the carnitine shuttle, is fundamental for energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle.[1]

Long-chain acylcarnitines like this compound are not only vital for energy metabolism but are also implicated in various cellular processes.[6] Dysregulation of their levels can be indicative of mitochondrial dysfunction and has been associated with a range of metabolic disorders.[7] For instance, elevated levels of long-chain acylcarnitines may suggest incomplete fatty acid oxidation and have been linked to conditions such as insulin (B600854) resistance and cardiovascular diseases.[6][7]

Metabolic Pathway of this compound

The formation and subsequent metabolism of this compound are integral to fatty acid β-oxidation. The following diagram illustrates the key steps involved in the carnitine shuttle and the role of this compound.

Myristoylcarnitine_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Mitochondrial Membranes MyristicAcid Myristic Acid (C14:0) MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase CPT1 CPT1 MyristoylCoA->CPT1 Carnitine BetaOxidation β-Oxidation Spiral MyristoylCoA_mito Myristoyl-CoA MyristoylCoA_mito->BetaOxidation This compound This compound CPT1->this compound CACT CACT CACT->this compound CPT2 CPT2 CPT2->MyristoylCoA_mito This compound->CACT This compound->CPT2 CoA

Caption: Carnitine shuttle pathway for this compound.

Experimental Protocols

The quantification of this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Below is a generalized protocol synthesized from various methodologies.

1. Sample Preparation (Plasma/Serum)

  • Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., deuterated this compound).

  • Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acylcarnitines, and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent, such as 50% methanol (B129727) in water, for LC-MS/MS analysis.

2. Sample Preparation (Tissues - Liver, Muscle)

  • Homogenization: Homogenize a weighed amount of frozen tissue (e.g., 20-50 mg) in a suitable ice-cold buffer or solvent mixture (e.g., methanol/water).

  • Protein Precipitation and Extraction: Add a protein precipitation solvent, such as acetonitrile containing the internal standard, to the homogenate. Vortex vigorously and centrifuge to pellet the proteins and cellular debris.

  • Supernatant Processing: Collect the supernatant and proceed with the drying and reconstitution steps as described for plasma/serum samples.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.

    • Mobile Phase: A gradient elution is typically employed using two mobile phases:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines like this compound.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is used to ionize the acylcarnitines.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard. The precursor ion is typically the protonated molecule [M+H]+, and a common product ion for all acylcarnitines results from the neutral loss of the trimethylamine (B31210) group (m/z 85).

Experimental Workflow

The following diagram outlines a typical workflow for the comparative metabolomic analysis of this compound.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Human Human Samples (Plasma, Tissue Biopsy) Homogenization Tissue Homogenization Human->Homogenization Mouse Mouse Samples (Plasma, Liver, Muscle) Mouse->Homogenization Rat Rat Samples (Plasma, Liver, Muscle) Rat->Homogenization Bovine Bovine Samples (Plasma, Tissue) Bovine->Homogenization Extraction Acylcarnitine Extraction (Protein Precipitation) Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis (Quantification) Derivatization->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Stats Statistical Analysis DataProcessing->Stats Comparison Comparative Analysis Stats->Comparison

References

Evaluating the Diagnostic Accuracy of Myristoylcarnitine Versus Other Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoylcarnitine (C14), a long-chain acylcarnitine, has emerged as a potential biomarker for a variety of metabolic and non-metabolic diseases. Its role in cellular energy metabolism, specifically in the transport of myristic acid into the mitochondria for β-oxidation, positions it as a sensitive indicator of metabolic dysregulation. This guide provides an objective comparison of the diagnostic accuracy of this compound against established and alternative biomarkers across several key disease areas. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a diagnostic tool.

Data Presentation: A Comparative Analysis of Diagnostic Accuracy

The following tables summarize the quantitative data on the diagnostic performance of this compound and other relevant biomarkers. It is important to note that direct head-to-head comparative studies for this compound against established biomarkers are limited for some diseases. In such cases, data from separate studies are presented to provide a comparative overview, and this is explicitly stated.

Table 1: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency
Biomarker(s)Sensitivity (%)Specificity (%)Area Under the Curve (AUC)Notes
This compound (C14:1) High (Primary Marker)Moderate (High false-positive rates)-Elevated C14:1 is a primary marker for VLCAD deficiency in newborn screening, but its specificity is limited.
C14:1/C10, C14:1/C8, C14:1/C6 Ratios --Higher than C14:1 aloneRatios of C14:1 to medium-chain acylcarnitines have been shown to be more effective in reducing false-positive rates in newborn screening for VLCAD deficiency.[1]
C14:1/C12:1 Ratio --Significantly higher in VLCAD deficiency vs. fastingThis ratio can help distinguish elevations in C14:1 due to physiologic fasting from those caused by VLCAD deficiency.[2][3]
Table 2: Cardiovascular Disease (Heart Failure)

Disclaimer: Direct comparative studies evaluating the diagnostic accuracy of this compound versus NT-proBNP for heart failure were not identified. The data below is from separate studies.

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)Notes
This compound (C14) & other Long-Chain Acylcarnitines ---Elevated levels of long-chain acylcarnitines are associated with heart failure, reflecting impaired fatty acid oxidation.[4][5] Specific diagnostic accuracy data for this compound alone is limited.
NT-proBNP 93.074.20.926A study on chronic heart failure diagnosis showed these values for NT-proBNP.[6]
NT-proBNP (Corrected Model) 94.286.70.955Incorporating variables like age, BMI, and renal function can improve the diagnostic accuracy of NT-proBNP.[6]
Table 3: Sepsis

Disclaimer: Direct comparative studies evaluating the diagnostic accuracy of this compound versus procalcitonin (B1506340) for sepsis were not identified. The data below is from separate studies.

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)Notes
This compound (C14) ---While acylcarnitine profiles are known to be altered in sepsis, specific diagnostic accuracy data for this compound is not readily available. Acetylcarnitine has been more specifically studied as a prognostic marker in sepsis.[7][8]
Procalcitonin (PCT) 80770.85A meta-analysis reported these values for the diagnosis of sepsis in adults.[9]
C-Reactive Protein (CRP) --0.78In a direct comparison, procalcitonin showed a better overall performance than CRP for recognizing Gram-negative bloodstream infections.[10]
Table 4: Breast Cancer
Biomarker(s)Sensitivity (%)Specificity (%)Area Under the Curve (AUC)Notes
Diagnostic Model including C14:1/C16 ratio 92.284.4-A diagnostic model for breast cancer that included the C14:1/C16 acylcarnitine ratio demonstrated high sensitivity and specificity.[2]
Carnitine Palmitoyltransferase 1A (CPT1A) --0.892 (Training set) 0.904 (Test set)CPT1A, an enzyme crucial for long-chain fatty acid oxidation, showed higher diagnostic efficacy than CA 15-3, CEA, or CA125 in differentiating breast cancer patients from healthy controls.[11]
Cancer Antigen 15-3 (CA 15-3) 31.9 (at 95% specificity)-0.721CA 15-3 is a commonly used tumor marker for breast cancer, though its sensitivity can be limited, especially in early stages.[12]

Experimental Protocols

Accurate and reproducible quantification of this compound and other biomarkers is crucial for their clinical application. The most common method for acylcarnitine profiling is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Acylcarnitine Profiling from Dried Blood Spots (DBS) by Tandem Mass Spectrometry

This protocol is a generalized procedure for the analysis of acylcarnitines from dried blood spots, a common sample type for newborn screening.

1. Sample Preparation:

  • Punch a 3 mm disc from the dried blood spot into a well of a 96-well microtiter plate.
  • Add 100 µL of a methanol-based extraction solution containing a mix of stable isotope-labeled internal standards (e.g., d3-myristoylcarnitine) to each well.
  • Seal the plate and agitate for 30-60 minutes at room temperature to extract the acylcarnitines.
  • Transfer the methanol (B129727) extract to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

2. Derivatization (Butylation):

  • To the dried extract, add 50-100 µL of 3N HCl in n-butanol.
  • Seal the plate and incubate at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.
  • Evaporate the butanol to dryness under nitrogen.

3. Reconstitution:

  • Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water with formic acid). The plate is now ready for analysis.

4. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
  • Injection: Introduce the reconstituted sample into the mass spectrometer, often via flow injection analysis without chromatographic separation for high-throughput screening.
  • Ionization: Use ESI in positive ion mode.
  • Scan Mode: Employ a precursor ion scan of m/z 85. The fragmentation of the butyl-esterified acylcarnitines produces a common fragment ion at m/z 85, allowing for the specific detection of all acylcarnitine species in the sample.
  • Quantification: Determine the concentration of each acylcarnitine by comparing the signal intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.

Protocol 2: this compound Quantification in Plasma by LC-MS/MS

This protocol provides a more specific quantification of this compound and other acylcarnitines in plasma, often used for confirmatory testing and research.

1. Sample Preparation:

  • Pipette 50 µL of plasma into a microcentrifuge tube.
  • Add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standards, including d3-myristoylcarnitine.
  • Vortex vigorously for 30 seconds to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
  • Evaporate the supernatant to dryness under a stream of nitrogen.

2. Derivatization (Butylation):

  • Follow the same butylation procedure as described in Protocol 1 (steps 2.1-2.3).

3. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
  • Chromatographic Separation:
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient elution using two mobile phases, typically water with an additive like formic acid (Mobile Phase A) and an organic solvent like acetonitrile with the same additive (Mobile Phase B). The gradient is optimized to separate different acylcarnitine species.
  • Mass Spectrometry:
  • Ionization: ESI in positive ion mode.
  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. For this compound butyl ester, this would involve monitoring the transition from its protonated molecular ion to a specific fragment ion (e.g., m/z 85).
  • Quantification: Generate a calibration curve using known concentrations of this compound standard. The concentration in the plasma sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can aid in understanding the significance of this compound as a biomarker.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Membrane cluster_matrix Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ACSL CPT1 CPT1 Fatty Acyl-CoA->CPT1 Acylcarnitine_IMS This compound CPT1->Acylcarnitine_IMS Carnitine CACT CACT Acylcarnitine_IMS->CACT Acylcarnitine_Matrix This compound CACT->Acylcarnitine_Matrix CPT2 CPT2 Fatty Acyl-CoA_Matrix Myristoyl-CoA CPT2->Fatty Acyl-CoA_Matrix CoA Acylcarnitine_Matrix->CPT2 Beta_Oxidation β-Oxidation Fatty Acyl-CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Diagnostic_Workflow Patient_Sample Patient Sample (Dried Blood Spot or Plasma) Extraction Extraction of Acylcarnitines with Internal Standards Patient_Sample->Extraction Derivatization Butylation Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis (Precursor Ion Scan or MRM) Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Comparison Comparison with Reference Ranges Data_Analysis->Comparison Diagnostic_Report Diagnostic Report Comparison->Diagnostic_Report Biomarker_Comparison_Logic Disease_State Disease State This compound This compound (or Acylcarnitine Profile) Disease_State->this compound affects levels Alternative_Biomarker Alternative Biomarker (e.g., NT-proBNP, PCT, CA 15-3) Disease_State->Alternative_Biomarker affects levels Diagnostic_Accuracy Diagnostic Accuracy Metrics (Sensitivity, Specificity, AUC) This compound->Diagnostic_Accuracy is evaluated by Alternative_Biomarker->Diagnostic_Accuracy is evaluated by

References

Safety Operating Guide

Navigating the Disposal of Myristoylcarnitine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While specific disposal protocols for Myristoylcarnitine are not explicitly detailed in regulatory guidelines, a conservative approach treating it as potentially hazardous chemical waste is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All personnel handling this compound should be thoroughly trained on its potential hazards and the appropriate safety measures.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn. This includes:

  • Safety glasses with side shields or chemical splash goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance. This process begins with waste characterization and ends with collection by a certified hazardous waste contractor.

Step 1: Waste Characterization and Segregation

The initial and most crucial step is to characterize the this compound waste.

  • Unused, Pure Product: If the this compound is in its original, unopened container and is no longer needed, consider redistribution to other research groups within your institution to promote waste minimization.[1]

  • Contaminated Material: If the this compound is contaminated with other substances, it must be treated as a mixed hazardous waste. It is critical to not mix incompatible chemicals to prevent dangerous reactions.[2] For instance, acids should be kept separate from bases, and oxidizing agents should not be mixed with organic compounds.[3]

  • Empty Containers: Containers that have held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[5]

Step 2: Proper Waste Containerization and Labeling

Proper containment and labeling are vital for safe storage and disposal.

  • Container Selection: Use only appropriate, chemically compatible containers for waste storage; plastic is often preferred.[6] The container must be in good condition, with a secure, leak-proof closure.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container.[2] Do not use abbreviations or chemical formulas.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][6]

  • Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be stored in an SAA.[6]

  • Inspection: SAAs should be inspected weekly for any signs of leakage.[3]

  • Time Limits: Partially filled, properly labeled containers can remain in an SAA for up to one year. Once a container is full, it must be removed within three days.[3]

Step 4: Arranging for Disposal

The final step is to arrange for the collection and disposal of the this compound waste.

  • Contact EHS: Coordinate with your institution's EHS department or a licensed chemical waste disposal contractor for pickup.[1]

  • Documentation: Ensure all necessary waste generation documentation is completed as required by regulations like the Resource Conservation and Recovery Act (RCRA).[7]

Disposal Options Summary

Waste StreamDisposal MethodKey Considerations
Unused, Pure this compound RedistributionCheck with other labs for potential use to minimize waste.[1]
Contaminated this compound Hazardous Waste DisposalSegregate from incompatible materials.[2] Dispose of through a licensed contractor.[1]
Empty this compound Containers Hazardous Waste Disposal (unless triple-rinsed)Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[4]
Contaminated Labware (e.g., gloves, pipette tips) Hazardous Waste DisposalCollect in a designated, labeled hazardous waste container.[5]

This compound Disposal Workflow

Myristoylcarnitine_Disposal_Workflow cluster_prep Preparation & Characterization cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Pure, Contaminated, Empty Container) segregate Segregate from Incompatible Wastes characterize->segregate ppe->characterize containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store inspect Weekly Inspection of SAA store->inspect contact_ehs Contact EHS for Waste Pickup inspect->contact_ehs document Complete Waste Documentation contact_ehs->document end End: Waste Collected by Contractor document->end

References

Essential Safety and Logistical Guidance for Handling Myristoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized biochemicals like Myristoylcarnitine. This document provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal protocols to facilitate the safe and effective use of this long-chain acylcarnitine in a laboratory setting. Adherence to these guidelines will minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE)

Based on the classification of this compound as a skin, eye, and respiratory irritant, the following personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecific RecommendationsRationale & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.To prevent eye contact with the powder or solutions, which can cause serious eye irritation. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Lab Coat: A standard laboratory coat, fully buttoned.To prevent skin contact, which may cause irritation. Change gloves immediately if they become contaminated. Wash hands thoroughly after handling.
Respiratory Protection Work in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of dust, which may cause respiratory irritation. All handling of the solid form should ideally be conducted in a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling.

This compound Handling Workflow prep 1. Preparation - Don appropriate PPE. - Work in a ventilated area (fume hood). weigh 2. Weighing - Handle powder carefully to avoid dust. prep->weigh dissolve 3. Solution Preparation - Add solid to solvent slowly. weigh->dissolve use 4. Experimental Use dissolve->use cleanup 5. Cleanup - Decontaminate work surfaces. use->cleanup disposal 6. Waste Disposal - Collect in labeled hazardous waste containers. cleanup->disposal

This compound Handling Workflow

1. Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required personal protective equipment as detailed in the table above.

2. Weighing: When weighing the solid form of this compound, handle the powder with care to minimize the generation of dust.

3. Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing and the formation of aerosols.

4. Experimental Use: Proceed with your experimental protocol, maintaining all safety precautions.

5. Cleanup: Upon completion of your work, decontaminate all work surfaces and equipment that may have come into contact with the compound.

6. Waste Disposal: All waste containing this compound should be collected in a designated, properly labeled, and sealed container for hazardous waste. Follow your institution's and local regulations for chemical waste disposal.[1][2]

Experimental Protocol: Spill Cleanup

In the event of a spill, a prompt and correct response is critical to mitigate any potential hazards. The following protocol provides a step-by-step guide for cleaning up a solid this compound spill.

Materials:

  • Appropriate PPE (as listed in the table)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent)

  • Plastic dustpan and brush or scoop

  • Sealable plastic bags for waste disposal

  • Hazardous waste labels

  • Cleaning agent (e.g., soap and water)

  • Paper towels

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.[3]

  • Don PPE: Before beginning cleanup, ensure you are wearing the appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. A respirator may be necessary if there is a significant amount of airborne dust.

  • Contain the Spill: Carefully cover the spill with an inert absorbent material, working from the outside in to prevent the powder from becoming airborne.[4][5][6]

  • Collect the Material: Using a plastic dustpan and brush or scoop, carefully collect the absorbed material. Avoid creating dust during this process.[4][5]

  • Package the Waste: Place the collected material into a sealable plastic bag.

  • Clean the Area: Wipe down the spill area with a wet paper towel to remove any remaining residue.[4][5] Place the used paper towels into the same plastic bag.

  • Decontaminate: Clean the spill area and any contaminated equipment with a suitable cleaning agent, such as soap and water.[3]

  • Dispose of Waste: Seal the plastic bag, attach a completed hazardous waste label, and dispose of it according to your institution's chemical waste disposal procedures.[4][5]

  • Post-Cleanup: Remove and dispose of your gloves properly. Wash your hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Any solutions containing this compound should also be collected in a labeled, sealed container for hazardous liquid waste. Do not pour solutions down the drain.[7][8]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once cleaned, the container can be disposed of as non-hazardous waste, after defacing the label.[2][7]

By adhering to these safety and logistical guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a secure and productive laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.